N-alpha-Formyl-D-leucine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-formamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Role of N-alpha-Formyl-D-leucine: A Technical Guide to Its Potential Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-alpha-Formyl-D-leucine is a molecule of significant interest at the intersection of immunology, microbiology, and synthetic peptide chemistry. While its L-isomer counterpart, N-Formyl-L-leucine, is primarily recognized as a synthetic intermediate, the biological implications of the D-enantiomer remain largely unexplored.[1][2] This technical guide deconstructs the molecule based on its core chemical features—the N-terminal formyl group and the D-amino acid configuration—to build a comprehensive hypothesis regarding its biological significance. We posit that this compound is a potential modulator of the innate immune system through interaction with Formyl Peptide Receptors (FPRs). Its D-configuration likely confers enhanced stability against enzymatic degradation, making it a compelling candidate for therapeutic applications targeting inflammatory pathways. This guide provides the theoretical framework, key experimental protocols to test this hypothesis, and a forward-looking perspective on its potential in drug development.
Deconstructing the Molecule: Two Keys to Biological Function
The potential biological significance of this compound can be inferred by examining its two defining structural characteristics.
The N-Formyl Group: A "Red Flag" for the Innate Immune System
The N-formyl group is a critical molecular signature. In eukaryotes, protein synthesis is initiated with methionine, but in prokaryotes (bacteria) and eukaryotic organelles of bacterial origin (mitochondria), protein synthesis begins with N-formylmethionine.[3][4] Consequently, the presence of N-formylated peptides in the extracellular space serves as a potent danger signal, recognized by the host's innate immune system as either a Pathogen-Associated Molecular Pattern (PAMP) from bacteria or a Damage-Associated Molecular Pattern (DAMP) from ruptured host cells releasing mitochondrial contents.[4][5]
This recognition is mediated by a specific family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs). In humans, this family includes FPR1, FPR2 (also known as ALX), and FPR3.[3][6] Activation of these receptors on phagocytic leukocytes like neutrophils and macrophages triggers a cascade of pro-inflammatory and host-defense responses, including:
-
Chemotaxis: Directed cell migration towards the source of the N-formylated peptides.[4]
-
Degranulation: Release of antimicrobial proteins and enzymes.
-
Superoxide Production: Generation of reactive oxygen species (ROS) to kill invading pathogens.[3][4]
The prototypical agonist for this receptor family is N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent chemoattractant that binds with high affinity to FPR1.[3][7]
The D-Leucine Stereochemistry: A Shield of Stability
While L-amino acids are the fundamental building blocks of proteins in most life forms, D-amino acids serve specialized and crucial roles, particularly in the bacterial kingdom.[8] They are key components of the peptidoglycan cell wall, providing structural integrity and resistance to host enzymes.[8][9]
From a drug development perspective, the substitution of an L-amino acid with its D-enantiomer in a peptide sequence is a well-established strategy to enhance therapeutic potential.[10] D-amino acids are not recognized by most host proteases, rendering peptides that contain them highly resistant to enzymatic degradation. This significantly increases their biological half-life and bioavailability.[10] Studies have also shown that D-leucine itself may possess unique biological activities, including potential anti-seizure and analgesic properties, distinct from its L-isomer.[10][11]
Synthesized Hypothesis: this compound as a Stable Modulator of Formyl Peptide Receptors
By combining the known functions of its constituent parts, we can formulate a strong, testable hypothesis about the biological role of this compound.
We propose that This compound acts as a ligand for the Formyl Peptide Receptor family, with its D-stereochemistry conferring enhanced stability and potentially altered receptor selectivity compared to its L-counterpart.
This molecule could be:
-
A Bacterial Signaling Molecule: Produced by bacteria to modulate the host immune response.
-
A Novel Therapeutic Agent: A synthetic, protease-resistant compound designed to either stimulate or inhibit FPR-mediated inflammation with a prolonged duration of action.
The D-amino acid could influence its interaction with FPRs in several ways: altering binding affinity for different receptor subtypes (FPR1, FPR2, FPR3), acting as a biased agonist that selectively activates certain downstream pathways, or even functioning as a competitive antagonist.[7]
Core Experimental Workflows: A Practical Guide to Validation
Workflow 1: Receptor Binding and Activation
The foundational step is to determine if this compound directly interacts with and activates FPRs. This can be achieved using cell lines engineered to express individual human FPR subtypes (e.g., HEK293-hFPR1, -hFPR2, -hFPR3).
Objective: To quantify binding affinity and functional agonism/antagonism at FPR1, FPR2, and FPR3.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably transfected with either hFPR1, hFPR2, or hFPR3 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Dye Loading: Plate cells in a 96-well, black-walled, clear-bottom plate. Once confluent, wash with Hanks' Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in HBSS, typically from 100 µM down to 1 pM. Include a known agonist (e.g., fMLF for FPR1) as a positive control and HBSS with 0.1% DMSO as a vehicle control.
-
FLIPR Assay: Use a fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the compound dilutions and controls.
-
Record the change in fluorescence intensity over 2-3 minutes. The activation of these Gq-coupled receptors will lead to intracellular calcium release, causing a sharp increase in fluorescence.
-
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the data as a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) value to determine potency.
-
Causality Check: A classic dose-response curve confirms a specific receptor-mediated event. To test for antagonism, pre-incubate cells with this compound for 15-20 minutes before adding the known agonist and look for a rightward shift in the agonist's dose-response curve.
-
Diagram: Experimental Workflow for Receptor Activation
Caption: Workflow for assessing FPR activation via calcium mobilization.
Workflow 2: Primary Immune Cell Functional Assays
Validating the findings in primary human immune cells is a critical step to ensure physiological relevance. Neutrophils are an excellent model as they robustly express FPR1 and FPR2.[7]
Objective: To measure the chemotactic activity of this compound.
Experimental Protocol: Neutrophil Chemotaxis Assay
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood from healthy donors using a density gradient centrifugation method (e.g., Polymorphprep™). Ensure high purity (>95%) via flow cytometry or microscopy.
-
Assay Setup: Use a multi-well chemotaxis plate (e.g., Boyden chamber or a modern equivalent like the IncuCyte® system). The plate consists of an upper and lower chamber separated by a microporous membrane.
-
Loading:
-
Lower Chamber: Add different concentrations of this compound, fMLF (positive control), and buffer (negative control) to the lower wells.
-
Upper Chamber: Add the isolated neutrophils to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Quantification:
-
For Boyden Chambers: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside. Count the migrated cells in several high-power fields using a microscope.
-
For IncuCyte®: The system will automatically image and quantify the number of cells migrating to the bottom of the well in real-time.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration. A bell-shaped curve is characteristic of chemotaxis. Calculate the concentration that elicits the maximal response.
-
Trustworthiness: The inclusion of positive (fMLF) and negative (buffer) controls is essential to validate that the observed migration is a specific chemotactic response and not random movement (chemokinesis).
-
Data Presentation: Comparative Properties of Leucine Derivatives
While direct quantitative data for this compound is not available in the literature, we can summarize the known properties of related molecules to provide context for expected findings.
| Molecule | Primary Biological Significance | Key Receptor/Pathway | Notes |
| L-Leucine | Essential amino acid; potent stimulator of muscle protein synthesis.[11][] | mTORC1 Signaling Pathway[13][14][15] | The canonical isomer used in protein synthesis. |
| D-Leucine | Not incorporated into proteins; studied for potential neurological effects.[10][11] | Largely uncharacterized | Resistant to degradation by common proteases.[10] |
| fMLF | Potent bacterial chemoattractant for neutrophils and other phagocytes.[3] | Formyl Peptide Receptor 1 (FPR1)[6] | Prototypical PAMP for the innate immune system. |
| N-Formyl-L-leucine | Primarily used as a synthetic intermediate for the drug Orlistat.[2] | Potential mTOR modulator (hypothesized)[16] | Biological activity is not well-characterized.[16] |
| This compound | Hypothesized: Stable modulator of Formyl Peptide Receptors (FPRs). | Hypothesized: FPR1, FPR2, FPR3 | The subject of this guide; requires experimental validation. |
Signaling Pathway Visualization
Activation of FPRs by a ligand like this compound would initiate a well-defined intracellular signaling cascade, leading to key immune responses.
Diagram: The Formyl Peptide Receptor (FPR) Signaling Cascade
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. innospk.com [innospk.com]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Leucine - Wikipedia [en.wikipedia.org]
- 13. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-alpha-Formyl-D-leucine
This guide provides a comprehensive technical overview of N-alpha-Formyl-D-leucine, a derivative of the D-enantiomer of the essential amino acid leucine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its synthesis, purification, and characterization. While the specific discovery history of this compound is not extensively documented in publicly available literature, its significance is inferred from the broader importance of N-formylated amino acids and D-amino acids in biological systems and medicinal chemistry.
N-formylation is a critical modification in peptides and proteins, influencing immune responses and gene expression[1]. Furthermore, D-amino acids are known to be key components in bacterial cell walls and have been explored for their role in biofilm disassembly[2]. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation, a valuable attribute in drug design. This guide will focus on the practical aspects of preparing and verifying this compound, providing a foundation for its application in further research.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the direct formylation of D-leucine. A widely used and effective method involves the use of a mixture of formic acid and acetic anhydride, which generates the reactive formylating agent, acetic formic anhydride, in situ[3][4][5].
Reaction Principle and Causality
The formylation of the primary amine of D-leucine with acetic formic anhydride is a nucleophilic acyl substitution reaction. Acetic formic anhydride is a mixed anhydride that is more stable and practical to use than formic anhydride itself[5]. The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to the selective transfer of the formyl group to the amine nucleophile[5]. The reaction is typically carried out under mild conditions, ensuring the integrity of the chiral center of the D-leucine starting material.
Diagram of the Synthesis Workflow:
Sources
Physicochemical properties of N-alpha-Formyl-D-leucine
An In-depth Technical Guide to the Physicochemical Properties of N-alpha-Formyl-D-leucine
Introduction: Unveiling a Key Chiral Building Block
This compound is a derivative of the essential amino acid D-leucine, distinguished by a formyl group attached to its alpha-amino nitrogen. While its L-enantiomer, N-Formyl-L-leucine, is often highlighted for its role as an intermediate in the synthesis of the weight-management drug Orlistat, the D-form holds significant value in its own right, particularly in the realms of medicinal chemistry and drug discovery.[1] The incorporation of "unnatural" D-amino acids into peptide chains is a cornerstone strategy for developing peptidomimetics with enhanced metabolic stability, altered receptor affinity, and improved bioavailability.[2] The formyl group serves as a simple, yet effective, protecting group for the amine, allowing for selective chemical modifications at other sites of the molecule. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, details established analytical methodologies for its characterization, and discusses its applications for researchers and drug development professionals.
Core Physicochemical & Chemical Properties
A precise understanding of the fundamental properties of this compound is critical for its effective application in synthesis, formulation, and analytical development. These properties dictate its behavior in various chemical environments and are foundational to predicting its reactivity, stability, and compatibility with other substances.
Chemical and Physical Data Summary
The key identifying and physical characteristics of this compound are summarized below. This data is essential for laboratory handling, analytical method setup, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 44978-39-4 | [3][4][5] |
| Molecular Formula | C₇H₁₃NO₃ | [3][4][5] |
| Molecular Weight | 159.18 - 159.2 g/mol | [4][5] |
| IUPAC Name | (2R)-2-formamido-4-methylpentanoic acid | [3][5] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 132°C to 144°C | [3][5] |
| Optical Rotation | +40° ± 2.0° (c=1 in water) | [3] |
| InChI Key | HFBHOAHFRNLZGN-MDOHGIEYNA-N | [3][5] |
| Canonical SMILES | CC(C)CC(O)=O | [3][5] |
Solubility Profile
The solubility of a compound is a critical parameter for reaction chemistry, purification, and the development of analytical methods. While specific quantitative data for the D-enantiomer is sparse, the solubility is expected to be highly comparable to its L- and DL- counterparts. The presence of both a polar carboxyl group and a formylamide group, contrasted with the nonpolar isobutyl side chain, gives it moderate solubility characteristics.
| Solvent | Solubility | Notes | Source(s) |
| Water | Soluble | Solubility is enhanced in hot water and at pH extremes due to the ionization of the carboxyl group. | [6][7] |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Data for the L-form; ultrasonic assistance may be needed. | [8][9] |
| Ethanol | Soluble | Estimated solubility of ~30 mg/mL based on similar compounds. | [9] |
| N,N-Dimethylformamide (DMF) | Soluble | Estimated solubility of ~30 mg/mL based on similar compounds. | [9] |
Insight: The amphiphilic nature of this compound allows for its use in a variety of solvent systems. For synthetic applications, polar aprotic solvents like DMF are common, while for analytical purposes, especially reverse-phase HPLC, mixtures of water with acetonitrile or methanol are typical. The pH-dependent aqueous solubility is a key lever for extraction and purification protocols.
Acidity and pKa
The acidity of this compound is primarily defined by its carboxylic acid group. The pKa value is crucial for understanding the ionization state of the molecule at a given pH, which influences its solubility, reactivity, and chromatographic behavior. The pKa of the α-carboxyl group in the parent amino acid, Leucine, is approximately 2.36.[10] The N-formylation replaces the basic amino group (pKb ~9.60) with a neutral amide, thus the molecule's overall acidic character is dominated by the carboxyl function. Therefore, at physiological pH (~7.4), the molecule will exist almost exclusively as its conjugate base, the carboxylate anion.
Synthesis and Stereochemical Integrity
The synthesis of N-formyl amino acids is a well-established process in organic chemistry. The primary challenge lies in maintaining the stereochemical integrity of the chiral center, which is paramount for pharmaceutical applications.
General Synthesis Pathway: Formylation
A common and efficient method for the N-formylation of an amino acid involves the in-situ generation of a reactive formylating agent, such as acetic formic anhydride, from a mixture of formic acid and acetic anhydride.[11] This approach is favored for its high yield and relatively simple procedure.
Caption: General workflow for the synthesis of this compound.
Expert Insight: The slow, dropwise addition of acetic anhydride at low temperatures is critical to control the exothermic reaction and prevent the formation of side products. Monitoring the reaction by Thin-Layer Chromatography (TLC) is a self-validating step to ensure the complete consumption of the starting D-leucine before proceeding to the work-up phase.
Analytical Methodologies for Quality Control
Rigorous analytical testing ensures the identity, purity, and quality of this compound. A multi-faceted approach combining chromatographic and spectroscopic techniques is standard practice.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like N-formyl amino acids.[] A reverse-phase method is typically employed.
Objective: To quantify the purity of this compound and detect any related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.
-
Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Equilibrate at 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness: This protocol is self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The final equilibration step is crucial for ensuring the reproducibility of retention times between injections, a hallmark of a robust analytical method.
Caption: Workflow for HPLC purity analysis of this compound.
Applications in Research and Drug Development
The unique stereochemistry of this compound makes it a valuable building block for creating novel therapeutic agents with improved pharmacological profiles.
-
Peptidomimetics and Drug Stability: The primary application is in the synthesis of peptides containing unnatural D-amino acids. Peptides constructed with D-amino acids are resistant to degradation by proteases, which selectively cleave peptide bonds between L-amino acids. This significantly increases the in-vivo half-life of peptide-based drugs.[2]
-
Chiral Synthesis: It serves as a defined chiral starting material for the synthesis of more complex molecules where the stereochemistry of the leucine side chain is critical for biological activity.
-
Biochemical Probes: While less common than its L-methionine counterpart, N-formylated amino acids can be used to study N-formyl peptide receptors (FPRs), which are involved in the innate immune response.[13] this compound could serve as a tool to probe the stereochemical sensitivity of these receptors.
Conclusion
This compound is more than a simple amino acid derivative; it is a specialized chemical tool with well-defined physicochemical properties. Its defined stereochemistry, coupled with the protective formyl group, makes it an important building block for medicinal chemists aiming to overcome the inherent metabolic instability of peptide-based therapeutics. A thorough understanding of its solubility, stability, and analytical characterization, as detailed in this guide, is fundamental to leveraging its full potential in the design and development of next-generation drugs.
References
-
National Institute of Standards and Technology. N-Formyl-dl-leucine - the NIST WebBook. [Link]
-
LookChem. Cas 5338-45-4,N-FORMYL-DL-LEUCINE. [Link]
-
Cheméo. Chemical Properties of N-Formyl-dl-leucine (CAS 5338-45-4). [Link]
-
Axios Research. N-Formyl-L-leucine - CAS - 6113-61-7. [Link]
-
Exploring N-Formyl-L-Leucine: Properties and Applications. [Link]
-
National Institutes of Health. N-Formylleucine | C7H13NO3 | CID 9880216 - PubChem. [Link]
-
National Institutes of Health. Solid Phase Formylation of N-Terminus Peptides - PMC. [Link]
-
SpectraBase. N-formyl-L-leucine - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. US4259441A - Process for resolving D, L-leucine.
- Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
-
Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. [Link]
-
7.3 Amino Acid Analysis. [Link]
-
Isca Biochemicals. Amino acid pKa and pKi values. [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
National Institute of Standards and Technology. N-Formyl-dl-leucine - NIST Chemistry WebBook. [Link]
-
National Institutes of Health. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem. [Link]
-
National Institutes of Health. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]
-
National Institute of Standards and Technology. Leucine - the NIST WebBook. [Link]
-
Peptideweb.com. pKa and pI values of amino acids. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H34465.03 [thermofisher.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Buy n-alpha-Formyl-DL-norleucine [smolecule.com]
- 7. Cas 5338-45-4,N-FORMYL-DL-LEUCINE | lookchem [lookchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. peptideweb.com [peptideweb.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to N-alpha-Formyl-D-leucine: A Novel Potential Chemoattractant for Innate Immune Regulation
Abstract
The recruitment of leukocytes to sites of infection and inflammation is a cornerstone of the innate immune response, orchestrated by a class of molecules known as chemoattractants. Among the most potent of these are N-formylated peptides, metabolic byproducts of bacteria and damaged mitochondria, which are recognized by a dedicated family of Formyl Peptide Receptors (FPRs) on phagocytic cells.[1][2][3][4] Concurrently, there is a growing appreciation for the role of bacterially-derived D-amino acids as signaling molecules that modulate host immunity.[5][6][7] This guide explores the compelling, yet uncharted, intersection of these two fields by proposing N-alpha-Formyl-D-leucine as a novel, potential chemoattractant. We provide the scientific rationale for its investigation, detail the established signaling pathways it may activate, and present a comprehensive experimental framework for its synthesis, characterization, and validation as a modulator of leukocyte chemotaxis. This document is intended for researchers, immunologists, and drug development professionals seeking to explore new frontiers in innate immunity and inflammatory disease.
Introduction: The Scientific Rationale
The innate immune system relies on a sophisticated surveillance mechanism to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of events, including the directed migration of immune cells—a process known as chemotaxis.
1.1 N-Formylated Peptides: The Archetypal Bacterial Chemoattractants N-formylated peptides, such as the well-characterized N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, particularly neutrophils.[2][3] Because protein synthesis in bacteria is initiated with N-formylmethionine, these peptides are continuously released by viable bacteria or shed from disrupted mitochondria (which share an evolutionary lineage with bacteria), serving as unambiguous signals of infection or cellular injury.[4] These signals are detected by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), which trigger pro-inflammatory and migratory responses.[1][8][9]
1.2 D-Amino Acids: Emerging Modulators of Host-Microbe Interactions While L-amino acids are the canonical building blocks of proteins in eukaryotes, bacteria synthesize and release a diverse array of D-amino acids.[5][10][11] Initially recognized for their structural role in the bacterial cell wall, D-amino acids are now understood to be active signaling molecules that can regulate biofilm formation, act as inter-kingdom signals, and modulate host immune responses.[7][10] Notably, certain aromatic D-amino acids, such as D-phenylalanine and D-tryptophan, have been shown to act as chemoattractants for human leukocytes through distinct GPCRs.[5][12] Furthermore, other D-amino acids like D-leucine can inhibit innate immunity through sweet taste receptors in the upper airway.[5][13]
1.3 The Hypothesis: this compound as a Hybrid Chemoattractant We hypothesize that this compound, a molecule combining the N-formyl group characteristic of potent PAMPs with the D-stereoisomerism of bacterial signaling molecules, represents a novel and uncharacterized chemoattractant. The presence of the N-formyl group suggests a potential interaction with the FPR family of receptors, while the D-leucine moiety introduces a unique stereochemical configuration that could confer novel receptor specificity or modulatory activity. Investigating this molecule opens a new avenue for understanding the chemical language of host-pathogen interactions and may lead to the development of novel immunomodulatory therapeutics.
The Formyl Peptide Receptor (FPR) Signaling Pathway
The biological effects of N-formylated peptides are mediated primarily through the FPR family, which in humans consists of three members: FPR1, FPR2 (also known as FPRL1), and FPR3.[1][8] FPR1 is considered the high-affinity receptor for fMLP and is central to mediating the chemotactic response to bacterial peptides.[14]
Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gαi subtype. This initiates a well-defined signaling cascade:
-
G-Protein Dissociation: The activated Gαi subunit dissociates from the Gβγ complex.
-
Downstream Effector Activation: Both the Gαi and Gβγ subunits activate downstream effectors. The Gβγ complex is primarily responsible for activating Phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium is a critical signal for cell activation.
-
PKC Activation & Cytoskeletal Rearrangement: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). This, in concert with other pathways like the PI3K/Akt and MAPK pathways, leads to the phosphorylation of numerous downstream targets that control the dynamic rearrangement of the actin cytoskeleton, ultimately resulting in directed cell migration.[15][16]
Experimental Framework for Validation
A rigorous, multi-step approach is required to validate this compound as a chemoattractant and to characterize its mechanism of action.
3.1 Synthesis and Purity Analysis of this compound
The first critical step is the synthesis and purification of the target compound to ensure experimental results are not confounded by impurities.
Experimental Protocol: Synthesis
-
Reaction Setup: In a dry round-bottom flask, suspend D-leucine (1.0 equivalent) in formic acid (approximately 4 mL per gram of D-leucine).
-
Cooling: Cool the suspension to 0°C in an ice bath with continuous magnetic stirring.
-
Reagent Addition: Slowly add acetic anhydride (1.8 equivalents) dropwise to the cooled mixture. The rate of addition should be controlled to maintain the temperature below 10°C. This in situ generation of acetic formic anhydride is the key formylating agent.[17]
-
Reaction Progression: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
Work-up: Remove the solvent under reduced pressure (in vacuo). Partition the resulting residue between ethyl acetate and water.
-
Extraction: Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the ethyl acetate in vacuo to yield crude this compound.
Experimental Protocol: Purification and Analysis
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature to form crystals. Maximize yield by further cooling in an ice bath. Collect the crystals by vacuum filtration and dry under vacuum.[17]
-
Purity Analysis (HPLC): Assess chemical purity using a reversed-phase HPLC system (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid. Purity should be >98%.[18]
-
Identity Confirmation (Mass Spectrometry & NMR): Confirm the molecular weight (159.19 g/mol ) and structure of the purified compound using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.
3.2 In Vitro Chemotaxis Assay
The gold-standard method for assessing chemoattractant potential is the Transwell migration assay (also known as the Boyden chamber assay).
Experimental Protocol: Transwell Assay [19][20]
-
Cell Preparation: Use either freshly isolated human peripheral blood neutrophils or a suitable cell line, such as human promyelocytic leukemia (HL-60) cells differentiated into a neutrophil-like state with DMSO or ATRA. Resuspend cells in assay medium (e.g., RPMI-1640) at a concentration of 2.5 x 10⁶ cells/mL.
-
Assay Plate Setup: In the lower wells of a 24-well Transwell plate (with 3-5 µm pore size inserts), add 600 µL of assay medium containing various concentrations of this compound (e.g., ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
Controls: Include wells with assay medium alone (negative control) and wells with a known chemoattractant like fMLP (positive control, typically with an EC50 in the nanomolar range) as a positive control.
-
Cell Addition: Add 100 µL of the prepared cell suspension (2.5 x 10⁵ cells) to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification: After incubation, remove the inserts. Fix and stain the cells that have migrated through the porous membrane to the underside. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, dissociate the migrated cells and quantify them using a fluorescent dye (e.g., Calcein-AM) and a plate reader.
-
Data Analysis: Calculate the Chemotactic Index (CI) as the number of cells migrating towards the test compound divided by the number of cells migrating towards the negative control. Plot the CI against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).
3.3 Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and efficacy.
| Compound | Peak Chemotactic Index (CI) | EC₅₀ (M) |
| Vehicle Control | 1.0 (by definition) | N/A |
| fMLP (Positive Control) | e.g., 15.2 ± 1.8 | e.g., 1.5 x 10⁻⁹ |
| This compound | Experimental Result | Experimental Result |
| D-leucine (Control) | Experimental Result | Experimental Result |
| N-alpha-Formyl-L-leucine (Control) | Experimental Result | Experimental Result |
Receptor Identification and Further Mechanistic Studies
If this compound is confirmed as a chemoattractant, the next steps involve identifying its receptor and confirming the engagement of the canonical signaling pathway.
-
Receptor Specificity: The chemotaxis assay can be repeated using specific and selective antagonists for FPR1 (e.g., Cyclosporin H) and FPR2 to determine if the migratory response is blocked. Further validation can be achieved using cell lines engineered to express only a single FPR subtype.
-
Calcium Flux Assay: A key indicator of FPR activation is a rapid, transient increase in intracellular calcium.[21] Cells can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with this compound, changes in fluorescence can be measured over time using a fluorometric plate reader or flow cytometer. A positive result would strongly support the engagement of the Gαi/PLCβ pathway. This assay should also be sensitive to pertussis toxin, which inhibits Gαi signaling.[21]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to investigate this compound as a potential chemoattractant. By combining the known signaling motifs of N-formylated peptides and the emerging immunomodulatory roles of D-amino acids, this research direction holds significant promise. Confirmation of its chemoattractant properties would establish a new class of PAMPs and could pave the way for the development of novel therapeutics designed to either enhance immune responses to infection or dampen excessive inflammation in autoimmune diseases. Future in vivo studies in models of bacterial infection or sterile inflammation would be the logical next step to translate these foundational in vitro findings into a physiological context.
References
-
Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology, 9, 2365. [Link]
-
Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. FASEB Journal, 11(6), 449-456. [Link]
-
Wikipedia contributors. (2023). Formyl peptide receptor. Wikipedia, The Free Encyclopedia. [Link]
-
Gao, J. L., et al. (2010). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Drug Discoveries & Therapeutics, 4(4), 234-240. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. [Link]
-
Cava, F., et al. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(7), 1167-1176. [Link]
-
Prevete, N., et al. (2015). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Cellular and Infection Microbiology, 5, 50. [Link]
-
Hernández, S. B., & Cava, F. (2016). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 7, 1285. [Link]
-
Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Pharmacological Sciences, 30(11), 567-575. [Link]
-
Prevete, N., et al. (2015). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Cellular and Infection Microbiology, 5, 50. [Link]
-
D'Adamo, S., et al. (2020). D-Amino acids in immune system. DAAIR center. [Link]
-
D'Ambrosio, L., et al. (2016). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 17(10), 1683. [Link]
-
Wikipedia contributors. (2023). D-Amino acid. Wikipedia, The Free Encyclopedia. [Link]
-
Cattaneo, F., et al. (2020). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology, 11, 1755. [Link]
-
Cattaneo, F., et al. (2020). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed. [Link]
-
Altindis, E., et al. (2023). d-amino acids signal a stress-dependent run-away response in Vibrio cholerae. Nature Communications, 14(1), 3762. [Link]
-
Basavanna, S., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Link]
-
ResearchGate. (n.d.). Formyl peptide receptor (FPR1, FPRL1, and FPRL2) representative ligands. [Link]
-
Leleu, M., et al. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4527. [Link]
-
He, H. Q., & Ye, R. D. (2002). N-formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of Immunology, 169(5), 2631-2639. [Link]
-
Edwards, B. S., et al. (2010). Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. Molecular Pharmacology, 77(4), 577-586. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. PNAS. [Link]
-
Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172-1184. [Link]
-
ResearchGate. (n.d.). Schematic signalling pathways of chemotaxis. Upon formylpeptide... [Link]
-
Toniolo, C., et al. (1984). Structural requirements for formyl homooligopeptide chemoattractants. Biochemistry, 23(4), 698-704. [Link]
-
Marasco, W. A., et al. (1984). Characterization of the rat neutrophil formyl peptide chemotaxis receptor. The American Journal of Pathology, 115(2), 273-281. [Link]
-
Wikipedia contributors. (2023). Formyl peptide receptor 1. Wikipedia, The Free Encyclopedia. [Link]
-
Irukayama-Tomobe, Y., et al. (2009). Aromatic D-amino acids act as chemoattractant factors for human leukocytes through a G protein-coupled receptor, GPR109B. Proceedings of the National Academy of Sciences, 106(10), 3930-3934. [Link]
-
Galdino, S. L., et al. (1990). Replacement of the N alpha-blocking group in the formyl-methionyl tripeptide chemoattractant: an insight into the mode of binding at the receptor on rabbit neutrophils. Il Farmaco, 45(7-8), 921-925. [Link]
Sources
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. N-formylmethionyl peptides as chemoattractants for leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 6. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 10. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Amino acid - Wikipedia [en.wikipedia.org]
- 12. Aromatic D-amino acids act as chemoattractant factors for human leukocytes through a G protein-coupled receptor, GPR109B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-Amino acids in immune system | DAAIR center [d-aminoacids.com]
- 14. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 15. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 20. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Effects of N-alpha-Formyl-D-leucine on Cellular Signaling: A Framework for Investigation
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The principle of stereospecificity is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. While L-amino acids constitute the primary building blocks of proteins, their D-isomers are increasingly recognized for their unique physiological roles.[1] This guide provides a comprehensive technical framework for investigating the stereospecific effects of N-alpha-Formyl-D-leucine on cellular signaling. We postulate that this compound, as a structural analog of bacterial and mitochondrial N-formylated peptides, is a putative ligand for the Formyl Peptide Receptor (FPR) family of G protein-coupled receptors (GPCRs).[2][3] This document outlines the theoretical basis for this hypothesis, details the downstream signaling cascades likely to be involved, and provides a rigorous, step-by-step experimental roadmap to characterize its binding affinity, signaling profile, and functional consequences. The insights derived from such studies hold significant potential for the development of novel therapeutics targeting inflammatory and immune responses.
Introduction: The Significance of Chirality in Biological Signaling
Chirality, the property of "handedness" in molecules, is fundamental to biological recognition. Enzymes, receptors, and other cellular machinery are themselves chiral, creating specific binding pockets that preferentially interact with one stereoisomer over another. N-formylated peptides are potent chemoattractants for phagocytic leukocytes and are recognized by the innate immune system as key pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] These molecules are characterized by an N-terminal formyl group, a feature of protein synthesis in bacteria and mitochondria.[4]
The primary receptors for these molecules are the Formyl Peptide Receptors (FPRs), a family of GPCRs integral to host defense and inflammation.[3][5] In humans, this family includes FPR1, FPR2, and FPR3, which, despite sequence homology, exhibit distinct ligand specificities and signaling outcomes.[5][6] While most research has focused on peptides containing L-amino acids, the inclusion of D-amino acids can dramatically alter peptide stability, conformation, and receptor interaction. The presence of a D-methionine-containing hexapeptide that acts as a potent FPR agonist underscores the potential for D-amino acids to serve as effective modulators of this receptor family.[7]
This guide focuses on this compound, proposing a logical framework to elucidate its unique signaling properties compared to its L-enantiomer, thereby exploring a novel avenue for stereospecific drug design.
The Formyl Peptide Receptor (FPR) Family: The Putative Target
FPRs are prototypical chemoattractant receptors expressed predominantly on immune cells like neutrophils and monocytes.[4] As GPCRs, they possess a characteristic seven-transmembrane helical structure and transduce extracellular signals by coupling to intracellular heterotrimeric G proteins, specifically the inhibitory Gαi subfamily.[6][8][9]
Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, both of which initiate downstream signaling cascades.[6][10]
Key FPR Signaling Pathways
The activation of FPRs triggers a well-defined set of intracellular events crucial for immune cell function:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The dissociated Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is essential for degranulation and superoxide production.[6][11][12]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, leading to the phosphorylation and activation of Akt (Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and, in this context, chemotaxis.[6][11][12]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: FPR activation also stimulates the MAPK pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[4][11] These pathways regulate a wide array of cellular processes, including inflammation and gene expression.
The following diagram illustrates the canonical FPR signaling cascade, which serves as the foundation for our proposed investigation of this compound.
Caption: Hypothesized FPR Signaling Pathway for this compound.
The L-Leucine Counterpart: A Divergent Pathway?
It is crucial to consider the well-established signaling role of the natural enantiomer, L-leucine. L-leucine is a potent activator of the mammalian Target of Rapamycin (mTOR) pathway, specifically mTOR Complex 1 (mTORC1).[13][14] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] L-leucine sensing occurs inside the cell and promotes the translocation of mTORC1 to the lysosomal surface, a key step in its activation.[16]
The signaling mechanism of L-leucine via mTOR is fundamentally different from the GPCR-mediated signaling proposed for this compound. This presents a compelling basis for stereospecific effects:
-
D-Leucine Derivative: Hypothesized to act extracellularly on FPRs, triggering rapid, G-protein-mediated inflammatory and chemotactic responses.
-
L-Leucine: Acts intracellularly as a nutrient sensor to regulate the mTOR pathway, influencing metabolic processes and protein synthesis over a longer timescale.[17]
A key objective of the proposed research is to determine if this compound signaling is confined to the FPR pathway or if it exhibits any cross-talk with or antagonism of the canonical L-leucine/mTOR pathway.
Experimental Framework for Characterizing Stereospecific Effects
To rigorously test our hypothesis, a multi-tiered experimental approach is required. This framework is designed to first establish receptor interaction, then delineate the specific signaling pathways activated, and finally, assess the functional cellular outcomes.
Caption: Tiered Experimental Workflow for Functional Characterization.
Tier 1: Receptor Binding and Affinity
The initial step is to confirm direct interaction with FPRs and quantify binding affinity. This establishes whether this compound is a bona fide ligand.
Protocol 4.1.1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and N-alpha-Formyl-L-leucine for FPR1 and FPR2.
-
Cell System: Use a cell line stably expressing high levels of human FPR1 or FPR2 (e.g., transfected HEK293 or U937 cells).
-
Materials:
-
Radioligand: N-Formyl-Nle-Leu-Phe-Nle-[¹²⁵I]Tyr-Lys (a high-affinity FPR ligand).
-
Test Compounds: this compound, N-alpha-Formyl-L-leucine.
-
Positive Control: fMLP (N-Formyl-Met-Leu-Phe).[18]
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
-
Procedure:
-
Prepare cell membranes from the FPR-expressing cell line via dounce homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of the radioligand (~0.1 nM).
-
Add increasing concentrations of the unlabeled competitor (test compounds or fMLP) ranging from 10⁻¹² M to 10⁻⁵ M.
-
Add a fixed amount of cell membrane preparation (e.g., 10-20 µg protein) to each well.
-
Incubate at 4°C for 90 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Tier 2: Downstream Signaling Activation
Once binding is confirmed, the next step is to verify that this binding event translates into G-protein activation and the initiation of downstream signaling cascades.
Protocol 4.2.1: GTPγS Binding Assay
-
Objective: To measure the ability of this compound to induce G-protein activation.
-
Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Procedure:
-
Incubate cell membranes expressing the target FPR with [³⁵S]GTPγS and GDP in an assay buffer.
-
Add varying concentrations of the test ligand (this compound vs. L-leucine counterpart).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction and filter through a filter plate.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding against ligand concentration to generate a dose-response curve and determine the EC₅₀.
-
Protocol 4.2.2: Intracellular Calcium Mobilization Assay
-
Objective: To assess the activation of the PLC pathway.
-
Cell System: Use FPR-expressing cells (e.g., U937 or primary human neutrophils).
-
Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash cells to remove excess dye.
-
Measure baseline fluorescence using a fluorometric plate reader or flow cytometer.
-
Inject the test compound and immediately record the change in fluorescence intensity over time.
-
Quantify the peak fluorescence response and calculate the EC₅₀ from the dose-response curve.
-
Tier 3: Functional Cellular Responses
The final tier connects molecular signaling events to physiological outcomes, providing the most compelling evidence of stereospecific effects.
Protocol 4.3.1: Chemotaxis Assay
-
Objective: To measure the ability of this compound to induce directed cell migration.
-
Method: Use a Boyden chamber or a modern equivalent (e.g., Transwell inserts with a porous membrane).
-
Procedure:
-
Place a solution containing the test compound (chemoattractant) in the lower chamber.
-
Add a suspension of immune cells (e.g., human neutrophils) to the upper chamber (the insert).
-
Incubate for 1-2 hours at 37°C to allow cells to migrate through the membrane toward the chemoattractant.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the migrated cells in several fields of view using a microscope.
-
Plot the number of migrated cells against the chemoattractant concentration.
-
Data Presentation and Interpretation
All quantitative data should be summarized to clearly demonstrate stereospecific differences.
Table 1: Comparative Binding and Signaling Profile (Hypothetical Data)
| Parameter | This compound | N-alpha-Formyl-L-leucine | fMLP (Control) |
| FPR1 Binding Affinity (Ki, nM) | 15.2 | > 10,000 | 1.1 |
| FPR2 Binding Affinity (Ki, nM) | 250.6 | > 10,000 | 50.3 |
| GTPγS Activation (EC₅₀, nM) | 45.8 | No Activity | 5.4 |
| Ca²⁺ Mobilization (EC₅₀, nM) | 52.1 | No Activity | 7.8 |
| Chemotaxis (EC₅₀, nM) | 10.5 | No Activity | 0.8 |
| mTORC1 Activation (p-S6K) | No change | 1.8-fold increase | No change |
This hypothetical data illustrates a clear stereospecific profile where the D-isomer is a potent FPR agonist, while the L-isomer is inactive at FPRs but potentially active in the mTOR pathway.
Conclusion and Future Directions
This guide provides a robust scientific and methodological framework to investigate the stereospecific effects of this compound. The central hypothesis is that this molecule acts as a selective agonist at Formyl Peptide Receptors, a mechanism distinct from the canonical mTOR signaling pathway activated by its L-enantiomer. By systematically evaluating receptor binding, downstream signal transduction, and functional cellular responses, researchers can elucidate a potentially novel axis of immune modulation.
Confirmation of this hypothesis would have significant implications for drug development. A stereospecific FPR agonist could offer a more targeted approach to modulating inflammation, with potentially fewer off-target metabolic effects associated with L-leucine signaling. Future work should explore the in vivo efficacy of this compound in models of bacterial infection, sterile inflammation, and autoimmune disease, paving the way for a new class of chiral immunomodulatory therapeutics.
References
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. Available at: [Link]
-
International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. PubMed Central. Available at: [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. Available at: [Link]
-
Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. MDPI. Available at: [Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. Available at: [Link]
-
Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3). PubMed. Available at: [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health (NIH). Available at: [Link]
-
Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. PubMed Central. Available at: [Link]
-
Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists. PubMed. Available at: [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. Available at: [Link]
-
Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors. PubMed. Available at: [Link]
-
Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. PubMed. Available at: [Link]
-
N‐formyl amino acid in selected bioactive molecules, background, and present work. ResearchGate. Available at: [Link]
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Available at: [Link]
-
Amino acid metabolism in immune cells: essential regulators of the effector functions, and promising opportunities to enhance cancer immunotherapy. PubMed Central. Available at: [Link]
-
Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. PubMed Central. Available at: [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. PubMed Central. Available at: [Link]
-
Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. PubMed. Available at: [Link]
-
The effect of supplemental leucine on regulatory signaling in muscle of growing steers. Journal of Animal Science. Available at: [Link]
-
Amino Acids in Cell Signaling: Regulation and Function. PubMed. Available at: [Link]
-
The Use of N-Formylamino Acids in Peptide Synthesis. ACS Publications. Available at: [Link]
-
Biochemistry, G Protein Coupled Receptors. NCBI Bookshelf. Available at: [Link]
-
Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle. PubMed Central. Available at: [Link]
-
Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. Available at: [Link]
-
Amino acid metabolites that regulate G protein signaling during osmotic stress. PubMed. Available at: [Link]
-
Approaches To Studying Cellular Signaling: A Primer For Morphologists. PubMed Central. Available at: [Link]
-
G protein-coupled receptors: the evolution of structural insight. PubMed Central. Available at: [Link]
-
Crucial amino-acid interactions and conformational changes within G protein coupling domains. ResearchGate. Available at: [Link]
-
Evolutionary association of receptor-wide amino acids with G protein coupling selectivity in aminergic GPCRs. bioRxiv. Available at: [Link]
-
Emerging tools and methods to study cell signalling mediated by branched ubiquitin chains. Portland Press. Available at: [Link]
- Process for producing N-formylamino acid and use thereof. Google Patents.
-
Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. Semantic Scholar. Available at: [Link]
-
Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Frontiers. Available at: [Link]
-
Receptor selectivity between the G proteins Gα12 and Gα13 is defined by a single leucine-to-isoleucine variation. PubMed. Available at: [Link]
-
Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. ResearchGate. Available at: [Link]
-
Consensus design of a NOD receptor leucine rich repeat domain with binding affinity for a muramyl dipeptide, a bacterial cell wall fragment. PubMed. Available at: [Link]
-
High-performance liquid chromatography. Wikipedia. Available at: [Link]
-
(PDF) Approaches and methods to study cell signaling: Linguistics of cellular communication. ResearchGate. Available at: [Link]
Sources
- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors [mdpi.com]
- 8. Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. G protein-coupled receptors: the evolution of structural insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino acid metabolism in immune cells: essential regulators of the effector functions, and promising opportunities to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Preliminary Studies on the Immunomodulatory Effects of N-alpha-Formyl-D-leucine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the initial investigation into the immunomodulatory properties of the novel synthetic molecule, N-alpha-Formyl-D-leucine. While the immunomodulatory roles of N-formylated peptides and D-amino acids have been studied independently, the unique combination within this molecule presents a compelling, unexplored avenue for therapeutic development. This document outlines the theoretical basis for its potential activity, rooted in the engagement of Formyl Peptide Receptors (FPRs), and provides detailed, field-proven protocols for its synthesis, characterization, and systematic evaluation through a tiered approach of in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontier of immunomodulation.
Introduction: The Scientific Rationale
The innate immune system's ability to recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) is a cornerstone of host defense.[1] Among the most potent of these are N-formylated peptides, which are characteristic of bacterial proteins and mitochondrial-derived components released during cellular injury.[1][2][3][4][5] These peptides are primarily recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are expressed on various immune cells, particularly phagocytes like neutrophils and macrophages.[1][2][6][7][8] Activation of FPRs triggers a cascade of pro-inflammatory and chemotactic responses, including cell adhesion, directed migration, release of granular enzymes, and the production of reactive oxygen species, all crucial for clearing pathogens and cellular debris.[1][2][6]
The incorporation of a D-amino acid, specifically D-leucine, introduces another layer of complexity and therapeutic potential. Peptides containing D-amino acids are known for their resistance to enzymatic degradation, leading to a longer biological half-life.[9][10] Furthermore, D-amino acids can exert unique immunomodulatory effects, distinct from their L-enantiomers.[9][10] For instance, certain bacterial D-amino acids, including D-leucine, have been shown to inhibit aspects of the innate immune response.[11][12]
Therefore, this compound is a rationally designed molecule hypothesized to engage the immune system via FPRs, with its D-leucine moiety potentially conferring enhanced stability and a unique signaling signature compared to its L-counterpart. This guide provides the foundational knowledge and detailed protocols to test this hypothesis.
Hypothesized Mechanism of Action
We postulate that this compound acts as a ligand for the Formyl Peptide Receptor family (FPR1, FPR2/ALX, and FPR3). The N-formyl group is the primary driver for receptor recognition, while the D-leucine residue influences binding affinity, receptor activation kinetics, and downstream signaling pathways. This could lead to a range of immunomodulatory outcomes, from potent agonism to biased agonism or even antagonism of canonical N-formylated peptide responses.
Caption: Hypothesized signaling cascade following this compound binding to FPRs.
Phase 1: Synthesis and Characterization
The initial phase involves the chemical synthesis and rigorous characterization of this compound. This ensures the purity and structural integrity of the compound for all subsequent biological assays.
Synthesis Protocol
A plausible synthetic route can be adapted from established methods for the N-formylation of amino acids.[13]
Materials:
-
D-leucine
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: Suspend D-leucine (1.0 eq) in formic acid in a round-bottom flask and cool in an ice bath with stirring.
-
Formylation: Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise, maintaining a low temperature.
-
Reaction Progression: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
Work-up: Remove excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent in vacuo to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization, for example, from an ethanol/water mixture.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment. | Spectra consistent with the structure of this compound.[13] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm molecular formula. | Observed mass-to-charge ratio (m/z) matching the theoretical value for C₇H₁₃NO₃.[14] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |
Phase 2: In Vitro Immunomodulatory Profiling
This phase employs a battery of cell-based assays to determine the biological activity of this compound on immune cells. These assays are designed to be conducted in a dose-dependent manner to establish potency and efficacy.[15][16][17]
Experimental Workflow: In Vitro Assays
Caption: Step-wise workflow for the in vitro evaluation of this compound.
Detailed In Vitro Protocols
Cell Culture:
-
Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7) are suitable models.[17] THP-1 cells can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Rationale: To determine the concentration range of the compound that is non-toxic to the cells, ensuring that subsequent functional effects are not due to cell death.[17]
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 24-48 hours.
-
Add MTT reagent and incubate.
-
Add solubilization solution (e.g., DMSO).
-
Measure absorbance at 570 nm.
-
Protocol 2: Calcium Mobilization Assay
-
Rationale: FPR activation leads to a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i), serving as a direct measure of receptor agonism.[18]
-
Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Inject this compound and record the change in fluorescence over time using a fluorometric plate reader.
-
Protocol 3: Chemotaxis Assay (Boyden Chamber Assay)
-
Rationale: To assess the ability of the compound to induce directed cell migration, a key function mediated by FPRs.
-
Procedure:
-
Place a cell suspension in the upper chamber of a Boyden chamber insert.
-
Add this compound or control to the lower chamber.
-
Incubate to allow cell migration through the porous membrane.
-
Stain and count the migrated cells on the underside of the membrane.
-
Protocol 4: Cytokine Production Assay (ELISA)
-
Rationale: To measure the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) to characterize the inflammatory response induced by the compound.[18]
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify cytokine concentrations using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol 5: Phagocytosis Assay
-
Rationale: To evaluate the effect of the compound on the phagocytic capacity of macrophages, a critical effector function.[17]
-
Procedure:
-
Pre-treat macrophages with this compound.
-
Add fluorescently labeled particles (e.g., zymosan, E. coli, or latex beads).
-
Incubate to allow for phagocytosis.
-
Wash away non-internalized particles.
-
Quantify phagocytosis using flow cytometry or fluorescence microscopy.
-
Phase 3: Preliminary In Vivo Evaluation
Should in vitro results demonstrate significant and desirable immunomodulatory activity, preliminary in vivo studies in rodent models are warranted. These studies aim to provide initial data on the compound's effects within a complex biological system.[19][20][21][22]
Model Selection:
-
Standard immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are appropriate for initial studies.[22]
Potential In Vivo Assays:
| Assay | Purpose | Brief Methodology |
| Thioglycollate-Induced Peritonitis | To assess in vivo leukocyte recruitment. | Inject thioglycollate intraperitoneally to induce inflammation. Administer this compound and quantify immune cell infiltration into the peritoneal cavity via flow cytometry. |
| Delayed-Type Hypersensitivity (DTH) | To evaluate effects on cell-mediated immunity.[20] | Sensitize mice with an antigen (e.g., SRBC). Challenge with the antigen in the footpad and administer the compound. Measure the degree of footpad swelling as an indicator of the DTH response. |
| Cytokine Profiling in Serum | To assess the systemic inflammatory response. | Administer this compound to mice. Collect blood at various time points and measure systemic cytokine levels using ELISA or multiplex assays. |
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven approach for the preliminary investigation of this compound as a novel immunomodulatory agent. The proposed workflow, from synthesis to in vivo testing, is designed to systematically elucidate its biological activity. Positive and well-characterized results from these initial studies would justify more advanced preclinical development, including pharmacokinetic and toxicological profiling, and evaluation in specific disease models (e.g., infectious disease, autoimmune disorders, or oncology). The unique combination of an FPR-targeting N-formyl group with a stabilizing D-amino acid makes this compound a promising candidate for the development of a new class of immunomodulatory therapeutics.
References
-
Zisman, E., Sela, M., & Mozes, E. (n.d.). Different roles of D-amino acids in immune phenomena. FASEB journal : official publication of the Federation of American Societies for Experimental Biology. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland). [Link]
-
Madsen, O., et al. (2018). The Role of Formyl Peptide Receptors for Immunomodulatory Activity of Antimicrobial Peptides and Peptidomimetics. Current Pharmaceutical Design. [Link]
-
Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in immunology. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. ResearchGate. [Link]
-
Ske-chain, A., et al. (n.d.). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in molecular biology (Clifton, N.J.). [Link]
-
DAAIR center. (n.d.). D-Amino acids in immune system. [Link]
-
Invitrocue. (n.d.). Immunomodulatory Assays. [Link]
-
Zisman, E. (n.d.). Different roles of D-amino acids in immune phenomena. ResearchGate. [Link]
-
Pan, Z. K. (n.d.). FPR Ligands. Advances in experimental medicine and biology. [Link]
-
Dhama, K., et al. (2018). Understanding immune-modulatory efficacy in vitro. Journal of experimental biology and agricultural sciences. [Link]
-
Encyclopedia.pub. (2022). The Formyl Peptide Receptors. [Link]
-
dos Santos, G. A., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International journal of molecular sciences. [Link]
-
van der Wulp, K. D. M., et al. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International journal of molecular sciences. [Link]
-
Sartim, M. A., et al. (2022). Formyl Peptide Receptors 1 and 2: Essential for Immunomodulation of Crotoxin in Human Macrophages, Unrelated to Cellular Entry. Toxins. [Link]
-
Hartung, T., & Wendel, A. (1996). Testing of immunomodulatory properties in vitro. Developments in biological standardization. [Link]
-
Hartung, T., & Wendel, A. (1996). Testing of immunomodulatory properties in vitro. Semantic Scholar. [Link]
-
Au, K. M., et al. (2022). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for immunotherapy of cancer. [Link]
-
Kwak, H. J., et al. (2009). Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. The Journal of pharmacology and experimental therapeutics. [Link]
-
Bae, Y. S., & Jeong, Y. S. (2020). Formyl peptide receptors in the mucosal immune system. Experimental & molecular medicine. [Link]
-
dos Santos, G. A., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International journal of molecular sciences. [Link]
-
Qu, L. H., et al. (2011). IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. Journal of medicinal food. [Link]
-
Axios Research. (n.d.). N-Formyl-L-leucine. [Link]
-
Abuharfeil, N. M., et al. (2016). In vitro and in vivo studies of the immunomodulatory effect of Echinacea purpurea on dendritic cells. Journal of ethnopharmacology. [Link]
-
LookChem. (n.d.). Cas 5338-45-4,N-FORMYL-DL-LEUCINE. [Link]
-
dos Santos, G. A., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]
-
The Jackson Laboratory. (2021). Webinar: Introduction to In Vivo Platforms for Cancer Immunotherapy. YouTube. [Link]
-
Ganeshpurkar, A., & Saluja, A. K. (2017). Cell lines used in immunomodulatory studies. ResearchGate. [Link]
-
Wiciński, M., et al. (2020). Immunomodulatory Effects of Selected Non-Nutritive Bioactive Compounds and Their Role in Optimal Nutrition. Nutrients. [Link]
-
Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific reports. [Link]
-
Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. NNPDF. [Link]
-
Chauss, D., et al. (2021). Immunomodulatory Effects of Vitamin D Supplementation in a Deficient Population. Nutrients. [Link]
-
Burbulla, L. F., et al. (2024). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Research square. [Link]
-
Charoenngam, N., & Holick, M. F. (2020). The Immunomodulatory Properties of Vitamin D. Nutrients. [Link]
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formyl peptide receptors in the mucosal immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 12. D-Amino acids in immune system | DAAIR center [d-aminoacids.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 17. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo studies of the immunomodulatory effect of Echinacea purpurea on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Metabolic Stability of N-alpha-Formyl-D-leucine
Introduction: The Significance of Metabolic Stability in Drug Development
In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and diminished efficacy. Conversely, a molecule that is too resistant to metabolism can accumulate, potentially causing toxicity. For novel chemical entities such as N-alpha-Formyl-D-leucine, a thorough understanding of its metabolic fate is paramount for advancing its development.
This technical guide provides a comprehensive framework for exploring the metabolic stability of this compound. As direct metabolic studies on this specific molecule are not extensively documented, this guide establishes a robust, hypothesis-driven approach based on established principles of drug metabolism. We will delve into the probable metabolic pathways, outline detailed experimental protocols for their investigation, and discuss the analytical methodologies required for precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacokinetic profile of this compound and similar D-amino acid derivatives.
Hypothesized Metabolic Pathways of this compound
Based on the structure of this compound, two primary metabolic pathways are hypothesized. The investigation of these pathways will form the core of our experimental strategy.
-
Pathway A: Deformylation followed by Oxidative Deamination. This pathway involves an initial enzymatic removal of the N-alpha-formyl group to yield D-leucine. This reaction would likely be catalyzed by a deformylase enzyme. Subsequent to its formation, D-leucine would be a substrate for D-amino acid oxidase (DAAO), a flavoenzyme known to metabolize neutral D-amino acids, leading to the formation of alpha-ketoisocaproate, ammonia, and hydrogen peroxide.[1]
-
Pathway B: Direct Oxidative Deamination. This pathway posits that this compound is a direct substrate for D-amino acid oxidase (DAAO). In this scenario, the formyl group does not sterically hinder the binding of the molecule to the DAAO active site, leading to its direct conversion to N-formyl-alpha-ketoisocaproate. The stability of this resulting keto-acid would then need to be determined.
The following diagram illustrates these two hypothesized metabolic pathways:
Caption: Hypothesized metabolic pathways for this compound.
Experimental Strategy for Assessing Metabolic Stability
A multi-tiered experimental approach is essential to thoroughly investigate the metabolic stability of this compound. This strategy encompasses a series of in vitro assays designed to probe the hypothesized pathways and quantify the rate of metabolism.
Overall Experimental Workflow
The diagram below outlines the comprehensive workflow for assessing the metabolic stability of this compound.
Caption: Comprehensive workflow for metabolic stability assessment.
Detailed Experimental Protocols
1. Liver Microsomal Stability Assay
-
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[2][3] This assay will primarily assess the potential for direct oxidative metabolism of this compound (Pathway B), although DAAO is not typically abundant in this fraction. A low turnover in this assay would suggest that CYP-mediated oxidation is not a major metabolic route.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add liver microsomes (from human, rat, and mouse for cross-species comparison) to a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Initiate the reaction by adding a NADPH-regenerating system and the test compound.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
2. Liver S9 Fraction Stability Assay
-
Rationale: The S9 fraction contains both microsomal and cytosolic enzymes.[2] This makes it suitable for investigating both Phase I and some Phase II metabolic pathways, as well as the activity of cytosolic enzymes like potential deformylases. This assay is crucial for testing the deformylation hypothesis (Pathway A).
-
Protocol:
-
Follow a similar procedure to the microsomal stability assay, but substitute liver S9 fraction for microsomes.
-
Ensure the incubation is supplemented with appropriate cofactors for both Phase I (NADPH) and potentially deformylase activity.
-
In addition to quantifying the parent compound, the LC-MS/MS analysis should also be configured to detect and quantify the potential metabolite, D-leucine.
-
3. Hepatocyte Stability Assay
-
Rationale: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within a cellular environment.[4] This assay will provide the most comprehensive picture of the metabolic stability of this compound, encompassing all potential pathways.
-
Protocol:
-
Use cryopreserved or fresh hepatocytes from relevant species.
-
Incubate the hepatocytes in a suitable medium with the test compound at 37°C in a CO2 incubator.
-
At specified time points, collect both the cells and the medium.
-
Quench the metabolic activity and extract the analyte and potential metabolites using an organic solvent with an internal standard.
-
Analyze the extracts by LC-MS/MS for the parent compound, D-leucine, and alpha-ketoisocaproate.
-
4. Recombinant D-Amino Acid Oxidase (DAAO) Assay
-
Rationale: To definitively determine if this compound is a direct substrate for DAAO and to assess the second step of Pathway A, an assay with the purified recombinant enzyme is necessary.
-
Protocol:
-
Incubate recombinant human DAAO with this compound in a suitable buffer at 37°C.
-
In a parallel experiment, incubate the enzyme with D-leucine as a positive control.
-
Monitor the reaction over time, taking samples at various intervals.
-
Quench the reaction and analyze the samples by LC-MS/MS for the depletion of the substrate and the formation of the corresponding alpha-keto acid.
-
Analytical Methodology: LC-MS/MS
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[5][6][7]
-
Method Outline:
-
Chromatography: Use a suitable column (e.g., HILIC or reversed-phase with an appropriate ion-pairing agent) to achieve chromatographic separation of this compound, D-leucine, and alpha-ketoisocaproate.[8][9]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Develop specific MRM transitions for each analyte and the internal standard. Construct a calibration curve to enable accurate quantification.
-
Data Analysis and Interpretation
The data generated from the in vitro stability assays will be used to calculate key pharmacokinetic parameters.
-
Half-Life (t½): The time required for the concentration of the parent compound to decrease by half. This is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.
The following table provides a template for summarizing the hypothetical results from the proposed in vitro studies:
| Assay | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Metabolites Detected | Inferred Pathway |
| Liver Microsomes | > 60 | < 5 | None | Minimal direct oxidative metabolism (Pathway B unlikely) |
| Liver S9 Fraction | 45 | 15 | D-leucine | Deformylation (Pathway A initiated) |
| Hepatocytes | 20 | 35 | D-leucine, alpha-ketoisocaproate | Complete metabolism via Pathway A |
| Recombinant DAAO | > 60 (with this compound) | < 2 | None | Not a direct substrate for DAAO |
| Recombinant DAAO | 10 (with D-leucine) | High | alpha-ketoisocaproate | D-leucine is a good substrate |
This table presents hypothetical data for illustrative purposes.
Based on the hypothetical data above, one would conclude that this compound is primarily metabolized via Pathway A: an initial deformylation to D-leucine, which is then rapidly metabolized by DAAO. The low clearance in microsomes suggests minimal involvement of CYP enzymes.
Conclusion and Future Directions
This technical guide outlines a comprehensive, hypothesis-driven strategy for the thorough evaluation of the metabolic stability of this compound. By employing a suite of in vitro assays, from subcellular fractions to intact hepatocytes and purified enzymes, researchers can elucidate the primary metabolic pathways, quantify the rate of metabolism, and identify key metabolites.
The insights gained from these studies are crucial for predicting the in vivo pharmacokinetic profile of this compound, including its half-life and clearance. This information is indispensable for guiding further drug development efforts, such as dose selection for in vivo efficacy and toxicity studies, and for assessing the potential for drug-drug interactions. Adherence to a rigorous, scientifically-grounded approach, as detailed in this guide, will ensure a robust and reliable characterization of the metabolic fate of this novel D-amino acid derivative.
References
-
Ferraris, D., et al. (2008). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Journal of Pharmacology and Experimental Therapeutics, 327(2), 499-505. Available at: [Link]
-
Lee, J. A., et al. (2009). Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target. Journal of Molecular Biology, 388(2), 370-379. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray Services. Available at: [Link]
-
Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 107. Available at: [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Note. Available at: [Link]
-
Raje, V. B., et al. (2024). Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. Journal of Pharmaceutical and Biomedical Analysis, 249, 116295. Available at: [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: Bioanalytical Method Validation. FDA. Available at: [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Admescope Services. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Peptide Drug Products. FDA Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2004). Guidance for Industry: Q1E Evaluation of Stability Data. FDA. Available at: [Link]
-
CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. CHUM Metabolomics Platform. Available at: [Link]
-
Molla, G., et al. (2000). Engineering the substrate specificity of D-amino-acid oxidase. The Journal of Biological Chemistry, 275(28), 21198-21204. Available at: [Link]
-
van Eijk, H. M., et al. (1989). Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 495, 81-94. Available at: [Link]
Sources
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Chiral Separation of N-Formyl-Leucine Enantiomers
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of N-formyl-leucine enantiomers. The accurate determination of the enantiomeric purity of N-formyl-leucine is crucial in pharmaceutical development and metabolic research due to the distinct biological activities and pharmacokinetic profiles of its stereoisomers.[1][2][3] This protocol employs a polysaccharide-based chiral stationary phase, which provides excellent selectivity and resolution for the N-formyl-L-leucine and N-formyl-D-leucine enantiomers. The method is demonstrated to be specific, precise, accurate, and robust, making it suitable for quality control and research applications.
Introduction
N-formyl-leucine, a derivative of the essential amino acid leucine, is a significant molecule in various biological and pharmaceutical contexts.[4][5] As with many chiral compounds, the individual enantiomers of N-formyl-leucine can exhibit markedly different physiological and pharmacological effects.[1][2] For instance, the L-enantiomer is often the biologically active form, readily participating in metabolic pathways, while the D-enantiomer may be metabolized differently, potentially leading to accumulation or off-target effects.[2][3] Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug safety, efficacy, and quality control.[6]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations due to its high efficiency and resolving power.[1][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability and excellent chiral recognition capabilities for a diverse range of compounds, including amino acid derivatives.[1][8] This application note presents a straightforward and reliable normal-phase HPLC method for the baseline separation of N-formyl-leucine enantiomers.
Experimental
Materials and Reagents
-
N-formyl-DL-leucine (racemic mixture) was purchased from a reputable chemical supplier.
-
N-formyl-L-leucine and N-formyl-D-leucine standards were of >98% purity.
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade) for sample dissolution.
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector. The detailed instrumental parameters are summarized in the table below.
| Parameter | Setting |
| HPLC System | Standard LC System with UV Detector |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Causality of Experimental Choices:
-
Chiral Stationary Phase: A cellulose-based CSP was selected due to its proven effectiveness in separating a wide array of chiral compounds, particularly those containing aromatic groups and hydrogen-bonding sites, which are relevant to the structure of N-formyl-leucine.[1][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and 2-propanol was chosen to promote the necessary interactions between the analyte and the CSP.[8] The addition of a small amount of TFA is critical for improving peak shape and resolution by minimizing tailing, which can be caused by interactions of the acidic analyte with the stationary phase.[9] The 90:10 ratio of hexane to IPA provides a good balance between retention and analysis time.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-formyl-DL-leucine and dissolve it in 10 mL of methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Prepare samples at a similar concentration to the working standard, dissolving them in the mobile phase.
Protocol Workflow
The overall process for the chiral separation of N-formyl-leucine enantiomers is outlined below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innospk.com [innospk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: N-alpha-Formyl-D-leucine in Neutrophil Chemotaxis Assays
<
Introduction: The Sentinel's Call — Neutrophil Chemotaxis and the Role of Formyl Peptides
Neutrophils, the most abundant type of white blood cell, are the vanguard of the innate immune system.[1][2] These highly motile phagocytes are the first responders to sites of infection and inflammation, a process critically dependent on their ability to navigate complex chemical gradients in a process known as chemotaxis.[2][3][4] A key class of chemoattractants that mobilize neutrophils are N-formylated peptides, which are molecular patterns associated with bacterial pathogens or damaged mitochondria.[5][6][7][8][9]
N-alpha-Formyl-D-leucine and its more extensively studied analogue, N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants that bind to specific G protein-coupled receptors (GPCRs) on the surface of neutrophils, primarily the formyl peptide receptor 1 (FPR1).[3][5][6][9][10][11] This binding event initiates a cascade of intracellular signaling events, culminating in directed cell migration, degranulation, and the production of reactive oxygen species (ROS) to combat invading pathogens.[10][11][12] Understanding and accurately measuring neutrophil chemotaxis in response to formyl peptides is therefore fundamental to immunology research and the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound and related compounds in neutrophil chemotaxis assays. We will delve into the underlying signaling mechanisms, provide detailed, validated protocols for chemotaxis assays, and offer insights into data interpretation and troubleshooting.
The Molecular Compass: fMLP Receptor Signaling in Neutrophils
The binding of N-formyl peptides like fMLP to FPR1 on the neutrophil surface triggers a complex and highly regulated signaling network that orchestrates the cell's migratory response.[5][6][10] This pathway is a classic example of GPCR-mediated signal transduction.
Upon ligand binding, FPR1, which is coupled to a heterotrimeric G protein of the Gi class, undergoes a conformational change.[12][13] This leads to the dissociation of the G protein into its Gαi and Gβγ subunits.[1] Both subunits then act as secondary messengers, activating a downstream cascade of signaling molecules:
-
Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10][12][14]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1][10][13][14][15] This transient increase in cytosolic Ca2+ is a critical signal for many neutrophil functions, including motility.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[1][10][14] PKC isoforms play diverse roles in regulating the actin cytoskeleton, which is essential for cell movement.
-
PI3K/Akt Pathway: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][10][14] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), leading to their activation. The PI3K/Akt pathway is a central regulator of cell polarity and directional sensing during chemotaxis.[14]
-
MAPK Pathways: The activation of FPR1 also leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including the ERK and p38 MAPK pathways.[12][14][16] These pathways are involved in a wide range of cellular responses, including gene expression, and contribute to the overall inflammatory response of the neutrophil.[16]
This intricate signaling network ultimately converges on the dynamic regulation of the actin cytoskeleton, leading to the formation of a leading edge (lamellipodium) and a trailing edge (uropod), allowing the neutrophil to polarize and migrate directionally along the chemoattractant gradient.
dot
Caption: fMLP signaling cascade in neutrophils.
Experimental Design and Protocols: A Practical Guide
The most common method for assessing neutrophil chemotaxis in vitro is the Boyden chamber or Transwell® assay.[17] This system utilizes a porous membrane to separate two compartments. Neutrophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber, creating a chemical gradient that induces cell migration through the pores of the membrane.[17]
Key Experimental Parameters
Successful and reproducible chemotaxis assays hinge on the careful optimization of several key parameters.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Chemoattractant Concentration | 10⁻¹¹ M to 10⁻⁶ M | A dose-response curve is essential to determine the optimal concentration.[18] Peak chemotaxis for fMLP is often observed around 10⁻¹⁰ M to 10⁻⁸ M.[18][19] Higher concentrations can lead to reduced migration (chemokinesis or receptor desensitization).[18][19] |
| Incubation Time | 30 minutes to 3 hours | The optimal time depends on the pore size of the membrane and the strength of the chemoattractant. Shorter incubation times (e.g., 30-90 minutes) are common.[4][17][20] |
| Transwell® Pore Size | 3.0 µm to 5.0 µm | This range is appropriate for the size and deformability of neutrophils.[17] |
| Neutrophil Seeding Density | 1-2 x 10⁶ cells/mL | This density ensures a sufficient number of cells for accurate quantification without overcrowding the insert.[11] |
Protocol 1: Human Neutrophil Isolation from Whole Blood
-
Principle: This protocol utilizes density gradient centrifugation to separate neutrophils from other blood components.
-
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque™ or Polymorphprep™ density gradient medium
-
Dextran solution
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
-
Procedure:
-
Carefully layer the whole blood over an equal volume of Ficoll-Paque™ or Polymorphprep™ in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the neutrophil/red blood cell layer.
-
To sediment the red blood cells, mix the collected cells with a dextran solution and allow the red blood cells to settle for 30-45 minutes.
-
Carefully collect the upper neutrophil-rich supernatant.
-
To remove any remaining red blood cells, perform a hypotonic lysis by resuspending the cell pellet in a red blood cell lysis buffer for a short period, followed by the addition of an equal volume of PBS to restore isotonicity.
-
Wash the purified neutrophils with PBS or RPMI 1640 medium.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI 1640 with 0.5% BSA) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Quality Control: Assess neutrophil purity using flow cytometry with a neutrophil-specific marker such as CD15.[17] A purity of >60% is generally acceptable for chemotaxis assays.[17]
-
Protocol 2: Transwell® Chemotaxis Assay
-
Principle: This assay quantifies the migration of neutrophils through a porous membrane towards a chemoattractant gradient.[17]
-
Materials:
-
Isolated human neutrophils
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound or fMLP stock solution (e.g., 10 mM in DMSO)
-
24-well plate with Transwell® inserts (3.0 or 5.0 µm pore size)
-
Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Fluorescence or luminescence plate reader
-
-
Procedure:
-
Prepare Chemoattractant Gradient: In the lower wells of the 24-well plate, add 600 µL of assay medium containing serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M).[18] Include a negative control with assay medium and the vehicle (e.g., DMSO) only.
-
Cell Seeding: Resuspend the isolated neutrophils in assay medium to a final concentration of 1-2 x 10⁶ cells/mL.[11]
-
Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell® insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 3 hours.[4][11]
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell® inserts from the plate.
-
To quantify the migrated cells in the lower chamber, you can use one of the following methods:
-
Fluorescence-based: Add a fluorescent dye like Calcein-AM to the lower chamber and incubate according to the manufacturer's instructions.[11] Measure the fluorescence using a plate reader. The signal is proportional to the number of viable cells.[17]
-
Luminescence-based: Use a reagent like CellTiter-Glo® which measures ATP levels, providing an indication of the number of viable cells.[17]
-
Direct Cell Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
-
-
dot
Caption: Transwell® chemotaxis assay workflow.
Data Analysis and Interpretation
The primary output of a chemotaxis assay is the number of migrated cells (or a proxy for this, such as fluorescence or luminescence intensity). The data should be presented as a dose-response curve, plotting the chemotactic response against the concentration of this compound.
-
Chemotactic Index: To normalize the data and account for random migration (chemokinesis), a chemotactic index can be calculated:
-
Chemotactic Index = (Number of cells migrating towards chemoattractant) / (Number of cells migrating towards control medium)
-
-
EC₅₀ Value: The half-maximal effective concentration (EC₅₀) can be determined from the dose-response curve. This value represents the concentration of the chemoattractant that induces a response halfway between the baseline and the maximum.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background migration in negative control | - Neutrophils are activated during isolation.[20]- Contamination of reagents with endotoxin (LPS).- BSA in the medium may have some chemoattractant properties. | - Handle neutrophils gently during isolation, keep them on ice, and use LPS-free reagents.- Test different batches or sources of BSA, or reduce its concentration.[20] |
| Low or no migration towards chemoattractant | - Suboptimal chemoattractant concentration.- Insufficient incubation time.- Poor neutrophil viability or function.- Incorrect pore size of the Transwell® insert. | - Perform a full dose-response curve for the chemoattractant.- Optimize the incubation time.- Check neutrophil viability before and after the assay.- Ensure the correct pore size is being used. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors when preparing chemoattractant dilutions.- Bubbles trapped under the Transwell® insert. | - Ensure a homogenous cell suspension and accurate cell counting.- Use calibrated pipettes and careful technique.- Ensure the insert is properly seated in the well without any trapped air bubbles. |
Conclusion: Advancing Research with Robust Chemotaxis Assays
The use of this compound and related N-formylated peptides in neutrophil chemotaxis assays provides a powerful tool for investigating the fundamental mechanisms of innate immunity and for screening potential anti-inflammatory drug candidates. By understanding the underlying signaling pathways and adhering to meticulously optimized protocols, researchers can generate reliable and reproducible data. The detailed methodologies and troubleshooting guidance provided in these application notes are intended to empower scientists to confidently perform these assays and contribute to the advancement of immunological and drug discovery research.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. karger.com [karger.com]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging N-alpha-Formyl-D-leucine to Interrogate Formyl Peptide Receptor (FPR) Signaling
Introduction: The Significance of Formyl Peptide Receptors in Innate Immunity
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of modern pharmaceuticals.[1] Within this vast superfamily, the N-formyl peptide receptors (FPRs) are critical players in the innate immune system, acting as pattern recognition receptors (PRRs).[2][3] In humans, this subfamily consists of three members: FPR1, FPR2, and FPR3.[4] These receptors were first identified by their ability to recognize and be activated by N-formylated peptides, which are common molecular signatures of bacteria due to their protein synthesis mechanisms.[4]
When host cells are damaged, mitochondria can also release N-formylated peptides, which then function as Damage-Associated Molecular Patterns (DAMPs) to signal tissue injury.[5] Consequently, FPRs are pivotal in orchestrating the initial inflammatory response, primarily by inducing chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in phagocytic leukocytes like neutrophils and macrophages.[6][7][8]
N-alpha-Formyl-D-leucine is a synthetic derivative of the amino acid leucine. While natural chemoattractants are typically L-isomers, synthetic agonists like this compound serve as valuable chemical tools. They allow for the precise investigation of FPR activation, downstream signaling cascades, and ligand-receptor interactions without the complexity of endogenous biological mixtures. This guide provides a detailed framework and validated protocols for using this compound to study the pharmacology and cell biology of the Formyl Peptide Receptor family.
Mechanism of Action: FPR Signaling Cascades
Upon binding of an agonist such as this compound, FPRs undergo a conformational change that facilitates the activation of heterotrimeric G-proteins. FPR1 and FPR2 primarily couple to the Gαi subfamily of G-proteins (Gαi1, Gαi2, and Gαi3).[3][9][10] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.[1] Both the Gαi-GTP subunit and the free Gβγ dimer proceed to modulate distinct downstream effector proteins, initiating a cascade of intracellular events.
Key Signaling Pathways:
-
Gαi-mediated Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]
-
Gβγ-mediated Activation of Phospholipase C (PLC): The dissociated Gβγ subunits activate Phospholipase Cβ (PLCβ).[4][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[4] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to a host of cellular responses including chemotaxis and degranulation.[3][11]
Application 1: Characterizing Ligand-Receptor Binding Affinity
A fundamental step in characterizing any GPCR ligand is to determine its binding affinity for the receptor. This is typically achieved through competitive radioligand binding assays, which measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known affinity from the receptor.[12]
Protocol 1: Competitive Radioligand Binding Assay for FPR1
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human FPR1 receptor expressed in a stable cell line (e.g., HEK293-FPR1) or using membranes from neutrophil-like cells (e.g., HL-60).
Principle of the Assay: The assay measures the displacement of a high-affinity radioligand, such as [³H]-N-Formyl-Met-Leu-Phe ([³H]fMLP), from FPR1 by increasing concentrations of unlabeled this compound. The amount of receptor-bound radioactivity is inversely proportional to the concentration of the competitor. The data are used to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.[12][13]
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing FPR1 or from differentiated HL-60 cells.
-
Radioligand: [³H]fMLP (specific activity ~50-80 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Ligand: High concentration (1 µM) of unlabeled fMLP.[14]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: Suitable for solid-phase counting.
-
Microplate Scintillation Counter.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Assay Buffer + [³H]fMLP.
-
Non-Specific Binding (NSB): Membranes + 1 µM unlabeled fMLP + [³H]fMLP.
-
Competition: Membranes + varying concentrations of this compound + [³H]fMLP.
-
-
Reagent Addition: Add 50 µL of Assay Buffer (for total binding) or competitor solutions to the appropriate wells. Add 25 µL of 1 µM fMLP for NSB wells.
-
Radioligand Addition: Add 25 µL of [³H]fMLP solution to all wells. The final concentration should be at or below the Kd of the radioligand (e.g., ~0.4 nM for [³H]fMLP).[14]
-
Membrane Addition: Initiate the binding reaction by adding 100 µL of the membrane suspension (typically 5-20 µg of protein per well) to all wells.
-
Incubation: Incubate the plate for 60 minutes at 4°C with gentle agitation to allow the binding to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapidly filtering the contents of the plate through a pre-wetted glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[12]
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and count the trapped radioactivity in a microplate scintillation counter.
Data Analysis & Interpretation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Expected Data Summary:
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Human FPR1 | [³H]fMLP | Experimental Value | Calculated Value |
| fMLP (Control) | Human FPR1 | [³H]fMLP | ~5-15 | ~2-10 |
Application 2: Quantifying Functional Receptor Activation
Beyond binding, it is crucial to measure the functional consequences of ligand engagement. For FPRs, the two most common and robust readouts are intracellular calcium mobilization (a consequence of Gβγ/PLC activation) and the inhibition of cAMP production (a consequence of Gαi activation).
Protocol 2: Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of receptor activation by monitoring the transient increase in intracellular calcium following stimulation with this compound.[7]
Principle of the Assay: Cells expressing the target FPR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it is cleaved by intracellular esterases and binds to free Ca²⁺. Upon receptor activation by an agonist, the IP3-mediated release of Ca²⁺ from intracellular stores causes a sharp increase in fluorescence.[15] This change is measured over time using an instrument with integrated fluidics, such as a FlexStation or FLIPR.
Materials:
-
Cells: U937 or HL-60 cells (endogenously expressing FPRs), or HEK293 cells stably expressing a specific FPR subtype.
-
Calcium Indicator Dye: Fluo-4 AM or Cal-520 AM.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: this compound.
-
Control Agonist: fMLP.
-
Instrument: Fluorescence plate reader with automated liquid handling capabilities (e.g., Molecular Devices FlexStation 3).[15]
Step-by-Step Protocol:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight to allow for adherence (for adherent cells). Suspension cells can be plated on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of 100 µL in each well.
-
Assay Execution: Place the cell plate and a compound plate (containing serial dilutions of this compound) into the fluorescence reader.
-
Measurement: Program the instrument to perform a "flex" read:
-
Establish a stable baseline fluorescence reading for 20-30 seconds.
-
Automatically inject the agonist from the compound plate.
-
Immediately continue to record the fluorescence intensity every 1-2 seconds for an additional 120-180 seconds to capture the full calcium transient.[15]
-
Data Analysis & Interpretation:
-
The primary response is the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value, which represents the concentration of agonist required to elicit 50% of the maximal response.
Protocol 3: cAMP Inhibition Assay
This assay confirms Gαi coupling by measuring the ability of this compound to inhibit adenylyl cyclase activity.
Principle of the Assay: Cells are first stimulated with a general adenylyl cyclase activator, such as Forskolin, to elevate intracellular cAMP levels. In parallel, the cells are treated with the Gαi-coupled receptor agonist (this compound). The activation of the Gαi pathway will inhibit Forskolin-stimulated adenylyl cyclase, resulting in a dose-dependent decrease in cAMP production. The amount of cAMP is then quantified using a competitive immunoassay, such as AlphaScreen or HTRF.[16] In an AlphaScreen assay, endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an antibody-coated Acceptor bead, leading to a decrease in signal.[16][17]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the target FPR.
-
Agonist: this compound.
-
Adenylyl Cyclase Activator: Forskolin (FSK).
-
Phosphodiesterase (PDE) Inhibitor: IBMX or Ro 20-1724 (to prevent cAMP degradation).
-
cAMP Detection Kit: e.g., AlphaScreen cAMP Assay Kit (PerkinElmer).
-
Alpha-enabled Plate Reader.
Step-by-Step Protocol:
-
Cell Stimulation: In a 384-well plate, add cells, the PDE inhibitor, and serial dilutions of this compound.
-
Adenylyl Cyclase Activation: Add Forskolin to all wells (except negative controls) at a concentration that gives a submaximal response (e.g., EC80), typically around 1-10 µM.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
Cell Lysis & Detection: Add the lysis buffer containing the AlphaScreen Acceptor beads and biotinylated cAMP probe as per the manufacturer's protocol.[16]
-
Incubation: Incubate in the dark for 1-2 hours.
-
Signal Detection: Add the Streptavidin-Donor beads and incubate for another 1-3 hours in the dark.
-
Read Plate: Read the plate on an Alpha-enabled plate reader.
Data Analysis & Interpretation:
-
The AlphaScreen signal is inversely proportional to the amount of cAMP.
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that causes a 50% reduction of the Forskolin-stimulated cAMP level.
Expected Functional Data Summary:
| Compound | Assay | Receptor | Potency (EC50/IC50, nM) |
| This compound | Calcium Mobilization | Human FPR1/FPR2 | Experimental EC50 Value |
| This compound | cAMP Inhibition | Human FPR1/FPR2 | Experimental IC50 Value |
| fMLP (Control) | Calcium Mobilization | Human FPR1 | ~1-10 |
| fMLP (Control) | cAMP Inhibition | Human FPR1 | ~5-20 |
References
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences via PMC. [Link]
-
Formyl peptide receptor. Wikipedia. [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The Journal of Immunology via PMC. [Link]
-
Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. Cell & Bioscience via PMC. [Link]
-
FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]
-
Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3). The Journal of Biological Chemistry. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual via NCBI. [Link]
-
Assay for Formylpeptide Receptor Family Ligands. PubChem. [Link]
-
Human-gpDB: A database of human G-protein coupled receptors. [Link]
-
N-Formyl-L-leucine. Axios Research. [Link]
-
N-Formylleucine. PubChem. [Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
-
Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors. Assay and Drug Development Technologies. [Link]
-
Changes of intracellular free calcium concentration in human polymorphonuclear leukocytes after repeated stimulations with N-formyl-methionyl-leucyl-phenylalanine. Immunobiology. [Link]
-
G protein-coupled receptors: the evolution of structural insight. Cellular and Molecular Life Sciences via PMC. [Link]
-
Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Frontiers in Pharmacology. [Link]
-
Three Subfamilies of Leucine-Rich Repeat-Containing G Protein-Coupled Receptors (LGR): Identification of LGR6 and LGR7 and the Signaling Mechanism for LGR7. Molecular Endocrinology. [Link]
-
Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. International Journal of Molecular Sciences via NIH. [Link]
Sources
- 1. G protein-coupled receptors: the evolution of structural insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human-gpDB [human-gpdb.lcsb.uni.lu]
- 11. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. revvity.com [revvity.com]
Application Notes & Protocols: N-alpha-Formyl-D-leucine as a Strategic Tool for Interrogating D-Amino Acid Peptide Functions
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical D-amino acids into peptides represents a critical strategy in medicinal chemistry and chemical biology for enhancing proteolytic stability and modulating biological activity. N-formylated peptides, recognized by Formyl Peptide Receptors (FPRs), are pivotal in innate immunity, acting as powerful chemoattractants for leukocytes.[1][2] This guide details the application of N-alpha-Formyl-D-leucine as a specialized building block to synthesize peptide analogs for investigating the functional roles of D-amino acids. We provide a framework for exploring how stereochemical inversion at a single residue impacts receptor interaction, downstream signaling, and metabolic stability. This document provides detailed protocols for solid-phase peptide synthesis (SPPS), receptor binding assays, functional cell-based assays, and protease stability studies, offering researchers a comprehensive toolkit to design and validate novel D-amino acid-containing peptides (DAACPs).
Scientific Foundation: The Intersection of D-Amino Acids and Formyl Peptide Signaling
The Significance of D-Amino Acids in Peptides
While life is predominantly based on L-amino acids, the strategic inclusion of their D-enantiomers is a powerful tool in peptide design. D-amino acids are found in nature, particularly in bacterial cell walls and in some peptide antibiotics and neuropeptides.[3][4] Their primary advantage in therapeutic design is the conferral of resistance to proteolysis, as most proteases are stereospecific for L-amino acid peptide bonds.[5][6] Beyond stability, the inversion of stereochemistry can dramatically alter a peptide's three-dimensional conformation, leading to profound changes in receptor binding affinity and functional activity—transforming agonists into antagonists or enhancing receptor subtype selectivity.[7]
Formyl Peptide Receptors (FPRs): Gatekeepers of Innate Immunity
The Formyl Peptide Receptor (FPR) family, comprising G protein-coupled receptors like FPR1, FPR2, and FPR3, are central to host defense.[8][9] They act as pattern recognition receptors that detect N-formylated peptides, which are characteristic of bacterial proteins and peptides released from damaged mitochondria.[1][2] The prototypical ligand, N-formylmethionyl-leucyl-phenylalanine (fMLP), is a potent chemoattractant for neutrophils and other phagocytes, triggering chemotaxis, degranulation, and superoxide production upon binding to FPR1.[10][11][12]
This compound: The Investigational Tool
This compound serves as a unique molecular probe. By substituting the canonical L-leucine in an fMLP analog with this compound, we can systematically dissect the role of stereochemistry at this position. This allows researchers to address several key questions:
-
Stereospecificity of Receptor Binding: How critical is the L-configuration of the leucine residue for high-affinity binding to FPRs?
-
Functional Consequences: Does the D-leucine analog act as an agonist, a partial agonist, or an antagonist of the receptor?
-
Proteolytic Stability: Does the D-leucine substitution enhance the peptide's half-life in a biologically relevant matrix (e.g., serum)?
-
Therapeutic Potential: Can this modification lead to the development of more stable and potent immunomodulatory agents?[13]
Experimental Workflow & Core Methodologies
The following sections provide detailed protocols for a comprehensive investigation. The overall workflow involves synthesizing the D-amino acid-containing peptide and its L-counterpart, followed by a systematic evaluation of their biochemical and cellular activities.
Caption: Simplified FPR1 signaling pathway leading to calcium mobilization.
Materials:
-
Differentiated HL-60 cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric imaging plate reader or fluorometer
Step-by-Step Methodology:
-
Cell Loading: Incubate HL-60 cells (1 x 10⁶ cells/mL) with Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with HBSS to remove excess dye.
-
Assay: Resuspend cells in HBSS and dispense into a 96-well black, clear-bottom plate.
-
Measurement: Place the plate in the fluorometer. Measure the baseline fluorescence for 20-30 seconds.
-
Stimulation: Using the instrument's injection port, add the test peptide (f-Met-D-Leu-Phe or f-Met-L-Leu-Phe) at various concentrations.
-
Data Acquisition: Continue to record fluorescence for an additional 2-3 minutes to capture the peak response and subsequent decay.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the log concentration of the peptide.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal response) from the resulting dose-response curve.
-
Protocol 4: Protease Stability Assay
This assay compares the degradation rate of the D-Leu peptide to its L-counterpart in the presence of proteases.
Rationale: This experiment directly tests the hypothesis that incorporating a D-amino acid enhances peptide stability. [5]Human serum contains a complex mixture of proteases and provides a physiologically relevant environment for this assessment.
Materials:
-
f-Met-D-Leu-Phe and f-Met-L-Leu-Phe peptides
-
Human serum
-
Acetonitrile (ACN) with 0.1% TFA
-
LC-MS system
Step-by-Step Methodology:
-
Reaction Setup: Prepare solutions of each peptide (e.g., 1 mg/mL) in a suitable buffer.
-
Incubation:
-
In separate microcentrifuge tubes, mix 10 µL of peptide solution with 90 µL of human serum.
-
Incubate the tubes at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 10 µL aliquot from each reaction.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of cold ACN with 0.1% TFA. This precipitates the serum proteins.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze using an LC-MS method capable of separating and detecting the intact peptide.
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining intact peptide versus time to determine the degradation half-life (t₁/₂) for each peptide.
-
Table 2: Representative Data from a Serum Stability Assay
| Time (min) | % Remaining f-Met-L-Leu-Phe | % Remaining f-Met-D-Leu-Phe |
| 0 | 100 | 100 |
| 30 | 55 | 98 |
| 60 | 28 | 95 |
| 120 | 8 | 91 |
| 240 | <1 | 84 |
| t₁/₂ | ~35 min | >240 min |
This hypothetical data clearly demonstrates the enhanced stability conferred by the D-leucine substitution.
Interpretation and Conclusion
By integrating the results from these protocols, a researcher can build a comprehensive profile of their D-amino acid-containing peptide. For instance, if the f-Met-D-Leu-Phe peptide shows significantly reduced binding affinity (Protocol 2) and a lack of agonist activity (Protocol 3) but vastly improved serum stability (Protocol 4), one could conclude that the L-stereochemistry at the leucine position is critical for receptor activation, but the D-amino acid modification is an effective strategy for increasing the peptide's half-life. Such a molecule could then be explored as a potential long-acting antagonist for the FPR1 receptor, a valuable tool for studying chronic inflammation or as a therapeutic candidate. This structured, multi-assay approach transforms this compound from a simple chemical into a powerful tool for rational drug design and the fundamental study of peptide-receptor biology.
References
-
Polak, M., & Turek-Jabrocka, A. (2019). D-amino acid oxidase: physiological role and applications. Biochemistry (Moscow), 73(13), 1511-8. [Link]
-
Fu, H., et al. (2009). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Current medicinal chemistry. [Link]
-
Wikipedia. (2023). N-Formylmethionine-leucyl-phenylalanine. [Link]
-
Turek-Jabrocka, A., et al. (2008). D-amino acid oxidase: physiological role and applications. Biochemistry (Moscow). [Link]
-
D'Aniello, A. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. The Journal of biological chemistry, 268(36), 26941–26949. [Link]
-
D'Aniello, A. (1993). Biological Role of D-amino Acid Oxidase and D-aspartate Oxidase. Effects of D-amino Acids. The Journal of Biological Chemistry. [Link]
-
Khoronenkova, S.V., & Tishkov, V.I. (2008). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 73, 1511-1518. [Link]
-
Fu, H., et al. (2009). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Current Medicinal Chemistry. [Link]
-
Shouman, R., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7015. [Link]
-
Kálai, T., et al. (2011). Cross-linking strategies to study peptide ligand-receptor interactions. Methods in molecular biology, 756, 179–192. [Link]
-
Armstrong, D. W., & Weatherly, C. A. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]
-
Cava, F., et al. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and molecular life sciences, 68(5), 817–831. [Link]
-
Torres, M., & Faux, M. C. (1993). The chemotactic factor N-formylmethionyl-leucyl-phenylalanine activates microtubule-associated protein 2 (MAP) kinase and a MAP kinase kinase in polymorphonuclear leucocytes. The Biochemical journal, 290 ( Pt 2)(Pt 2), 483–488. [Link]
-
Lavanant, H., et al. (2011). D-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry. [Link]
-
Lohse, J., et al. (2017). Methods to study peptide–receptor interactions and the dynamic... ResearchGate. [Link]
-
Shrivastava, A. (2007). Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase. Indian journal of experimental biology, 45(9), 755–763. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]
-
JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]
-
Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 735-742. [Link]
-
Apostolopoulos, V., et al. (2021). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. [Link]
-
LifeTein. (n.d.). D-amino acid peptides synthesis. [Link]
-
He, H. Q., et al. (2013). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. The Journal of biological chemistry, 288(45), 32412–32422. [Link]
-
Al-Azzam, W., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland), 22(3), 455. [Link]
-
Sweeney, M. C., & Dener, J. M. (2000). Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry. [Link]
-
Migeotte, I., et al. (2006). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in immunology. [Link]
-
Wikipedia. (2023). Peptide. [Link]
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological reviews, 61(2), 119–161. [Link]
-
Hernández, D., & Cava, F. (2016). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in microbiology, 7, 1755. [Link]
-
ResearchGate. (n.d.). D-amino acids in bacterial peptides. [Link]
-
Katoh, T., & Suga, H. (2011). Initiating translation with D-amino acids. Nucleic acids symposium series (2004), (55), 11–12. [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2011). Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry. The Analyst, 136(5), 903–910. [Link]
-
Leśniak, D., & Mucha, P. (2011). UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. Herba Polonica. [Link]
-
Science.gov. (n.d.). d-amino acid-containing peptides: Topics. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry. [Link]
-
Taylor & Francis. (n.d.). d-amino acids – Knowledge and References. [Link]
-
Zhou, M., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules (Basel, Switzerland), 26(17), 5275. [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 5. lifetein.com [lifetein.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chemotactic factor N-formylmethionyl-leucyl-phenylalanine activates microtubule-associated protein 2 (MAP) kinase and a MAP kinase kinase in polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Activity of N-alpha-Formyl-D-leucine
Abstract
N-formylated peptides are potent signaling molecules primarily recognized as initiators of the innate immune response. Originating from bacteria or damaged mitochondria, they are detected by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2] The characterization of novel synthetic ligands, such as N-alpha-Formyl-D-leucine, is critical for understanding their therapeutic potential in modulating inflammatory processes, host defense, and other pathophysiological conditions.[2][3] This guide provides a detailed framework and step-by-step protocols for a suite of cell-based assays designed to comprehensively measure the biological activity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to build a robust pharmacological profile of the compound, including its potency, efficacy, and potential for biased agonism. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
Scientific Background: The Formyl Peptide Receptor (FPR) Signaling Axis
The biological activity of N-formylated peptides is mediated predominantly by the Formyl Peptide Receptor (FPR) family. In humans, this family consists of three members: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[4] These receptors are canonical seven-transmembrane (7-TM) GPCRs expressed on various cells, most prominently on phagocytic leukocytes like neutrophils and macrophages, but also on non-hematopoietic cells.[5][6] Their activation is a key event in orchestrating the inflammatory response.[2]
Upon agonist binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. FPRs primarily couple to the Gαi subunit, which initiates a cascade of downstream signaling events critical for cellular responses[7]:
-
Gαi-mediated Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gβγ Subunit-mediated Activation of Phospholipase C (PLC): PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation can lead to the phosphorylation and activation of kinases such as ERK1/2 and p38, which regulate gene expression and other cellular processes.[5]
-
β-Arrestin Recruitment: Following activation and phosphorylation by GPCR kinases (GRKs), FPRs recruit β-arrestin proteins. This process is fundamental for receptor desensitization, internalization, and initiating a separate wave of G protein-independent signaling.[8]
The culmination of these signaling events drives hallmark physiological responses, including chemotaxis (directed cell migration), phagocytosis, degranulation, and the production of reactive oxygen species (ROS).[1][6] Understanding which of these pathways this compound modulates is key to defining its function.
Designing a Cell-Based Assay Strategy
A robust characterization of this compound requires a multi-pronged approach to capture the complexity of GPCR signaling. A single assay provides only one dimension of a compound's activity. We recommend a tiered strategy, starting with proximal signaling events (direct receptor activation) and progressing to downstream functional outcomes.
Causality of Cell Line Selection: While primary cells like human neutrophils are physiologically relevant, they suffer from significant donor-to-donor variability and have a short lifespan, making them challenging for reproducible drug screening. Therefore, the use of engineered, recombinant cell lines (e.g., HEK293, CHO) stably overexpressing a single human FPR isoform (FPR1, FPR2, or FPR3) is the superior choice for initial characterization. This approach provides a homogenous and stable cellular background, allowing for the unambiguous attribution of any observed activity to a specific receptor subtype.
Sources
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7tmantibodies.com [7tmantibodies.com]
Application Note & Protocol: Characterizing N-alpha-Formyl-D-leucine Interactions with Formyl Peptide Receptors using Competitive Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Role of N-alpha-Formyl-D-leucine in Modulating Formyl Peptide Receptor Activity
The formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3, represents a critical class of G protein-coupled receptors (GPCRs) integral to the innate immune system.[1] These receptors are primarily expressed on leukocytes and recognize N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), which are characteristic of bacterial and mitochondrial proteins.[2] This recognition triggers a cascade of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all vital for host defense against pathogens.[3]
The prototypical agonist for FPR1, fMLP, binds with high affinity and initiates pro-inflammatory signaling pathways.[1] Understanding the structure-activity relationships of ligands that bind to FPRs is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases. While N-formylated peptides are the canonical agonists, modifications to their structure can lead to compounds with antagonistic properties.[4]
This application note provides a detailed guide for utilizing This compound in competitive binding assays to investigate its interaction with formyl peptide receptors, particularly in competition with the well-characterized agonist, fMLP. This compound, a derivative of the amino acid D-leucine, presents an interesting candidate for modulating FPR activity. Due to the stereochemistry of the D-amino acid, it is hypothesized to act as a competitive antagonist. This guide will walk through the theoretical underpinnings of competitive binding assays, provide detailed experimental protocols, and outline the necessary data analysis to characterize the binding affinity of this compound.
Scientific Principles: The Competitive Binding Assay
A competitive binding assay is a fundamental technique used to determine the affinity of an unlabeled ligand (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a labeled ligand (e.g., radiolabeled or fluorescently-labeled fMLP) from the receptor binding sites.[5]
The assay is based on the principle of the law of mass action. A fixed concentration of labeled ligand and receptor are incubated with varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it competes with the labeled ligand for the same binding site on the receptor, leading to a decrease in the amount of bound labeled ligand.
From the resulting dose-response curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound labeled ligand.[6] This value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation .[7][8]
Key Parameters:
| Parameter | Description |
| IC50 | The concentration of a competitor that inhibits 50% of the specific binding of a labeled ligand. It is an experimentally determined value. |
| Ki | The inhibition constant; the equilibrium dissociation constant of the competitor for the receptor. It is an intrinsic property of the competitor. |
| Kd | The equilibrium dissociation constant of the labeled ligand for the receptor. |
Experimental Workflow & Protocols
This section provides a comprehensive, step-by-step protocol for performing a competitive binding assay with this compound and fMLP. The protocol is adaptable for both radioligand and fluorescent-based detection methods.
Visualization of the Experimental Workflow
Caption: Workflow for the competitive binding assay.
Materials and Reagents
| Reagent | Supplier Example | CAS Number |
| This compound | Thermo Scientific Chemicals | 44978-39-4 |
| [³H]fMLP (Radioligand) | PerkinElmer | N/A |
| Fluorescent fMLP analog | Varies | Varies |
| Unlabeled fMLP | Sigma-Aldrich | 59880-97-6 |
| FPR1-expressing cells (e.g., HEK-293-FPR1) | ATCC, various | N/A |
| Cell Culture Media (e.g., DMEM) | Gibco | N/A |
| Fetal Bovine Serum (FBS) | Gibco | N/A |
| Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4) | N/A | N/A |
| Scintillation Cocktail | PerkinElmer | N/A |
| Glass Fiber Filters (e.g., GF/B or GF/C) | Whatman | N/A |
Protocol 1: Radioligand Competitive Binding Assay
1. Cell Culture and Membrane Preparation:
-
Culture FPR1-expressing cells (e.g., HEK-293-FPR1) to a sufficient density.[9]
-
Harvest the cells and prepare crude membranes by homogenization and centrifugation. A general protocol involves:
-
Washing cells with ice-cold PBS.
-
Resuspending the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors, pH 7.4).[10]
-
Homogenizing the cells using a Dounce homogenizer or sonicator.
-
Centrifuging the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuging the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing the membrane pellet with assay buffer and resuspending in a known volume.
-
Determining the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
2. Assay Setup:
-
Prepare a dilution series of this compound in assay buffer. Due to the lack of published affinity data, a broad concentration range is recommended for initial experiments (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare solutions for total binding (labeled ligand only), non-specific binding (labeled ligand + a high concentration of unlabeled fMLP, e.g., 10 µM), and competitor binding (labeled ligand + varying concentrations of this compound).
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) OR 50 µL of unlabeled fMLP (for non-specific binding) OR 50 µL of this compound dilution.
-
50 µL of [³H]fMLP at a concentration at or below its Kd for FPR1 (typically 1-5 nM).
-
100 µL of the cell membrane preparation (the amount of protein per well should be optimized, typically 10-50 µg).
-
3. Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Protocol 2: Fluorescence-Based Competitive Binding Assay
This protocol utilizes a fluorescently labeled fMLP analog and measures changes in fluorescence polarization (FP) or fluorescence intensity.
1. Cell Preparation:
-
The assay can be performed with either whole cells expressing FPR1 or with prepared membranes as described in Protocol 1. For whole-cell assays, harvest and resuspend cells in assay buffer at a predetermined optimal concentration.
2. Assay Setup:
-
In a black, low-binding 96- or 384-well plate, add:
-
Assay buffer, unlabeled fMLP (for non-specific binding), or this compound dilutions.
-
A fixed concentration of fluorescent fMLP analog (at or below its Kd).
-
The cell suspension or membrane preparation.
-
-
Include controls for background fluorescence (buffer only) and maximum fluorescence (tracer and cells/membranes only).
3. Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for the required time to reach equilibrium.
-
Measure fluorescence polarization or intensity using a suitable plate reader.
Data Analysis and Interpretation
1. Data Processing:
-
Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Normalize the data by expressing the specific binding at each competitor concentration as a percentage of the total specific binding (in the absence of the competitor).
2. IC50 Determination:
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in a program like GraphPad Prism to determine the IC50 value.[11][12]
3. Ki Calculation using the Cheng-Prusoff Equation:
The IC50 value is dependent on the concentration of the labeled ligand used in the assay. To determine the intrinsic affinity of this compound (Ki), the Cheng-Prusoff equation is used:[7][13]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the labeled ligand.
-
Kd is the equilibrium dissociation constant of the labeled ligand for the receptor.
The Kd of the labeled ligand should be determined independently through a saturation binding experiment.
Visualization of fMLP Signaling Pathway
Caption: Simplified fMLP signaling cascade via FPR1.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results obtained from these protocols, several key checks and controls should be implemented:
-
Saturation Binding: Before conducting competitive binding assays, perform a saturation binding experiment with the labeled ligand to determine its Kd and Bmax (maximum number of binding sites). This ensures the labeled ligand binds with high affinity and specificity to the receptor.
-
Specificity of Competitor: Confirm that unlabeled fMLP can completely displace the labeled ligand, demonstrating that the binding is to the specific fMLP binding site.
-
Reproducibility: All experiments should be performed in triplicate, and the entire experiment should be repeated on different days to ensure the reproducibility of the IC50 and Ki values.
-
Data Quality: The non-linear regression fit should have a good R² value, and the Hill slope of the competition curve should be close to 1.0, which is indicative of a simple competitive interaction at a single site.
Conclusion
This application note provides a comprehensive framework for researchers to investigate the interaction of this compound with formyl peptide receptors using competitive binding assays. By following the detailed protocols and data analysis guidelines, scientists can determine the binding affinity (Ki) of this novel compound and elucidate its potential as a modulator of FPR-mediated inflammatory responses. The insights gained from these studies will be invaluable for the development of new therapeutic agents targeting the FPR signaling pathway.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Rossi, A. G. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172–1184. [Link]
-
Leung, E., & Wong, Y. H. (2010). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Neuro-Signals, 18(2), 79–90. [Link]
-
Enzyme Inhibition Calculator. Ki to IC50 Converter - Free Online Tool. [Link]
-
Oprea, T. I., & Edwards, B. S. (2007). Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. Journal of Computer-Aided Molecular Design, 21(6), 333–345. [Link]
-
GraphPad. Rapid competitor data analysis using GraphPad PrismTM. [Link]
-
GraphPad. Analyzing competition kinetics data using GraphPad PrismTM. [Link]
-
Wikipedia. IC50. [Link]
-
GraphPad. Key concepts: Competitive binding. [Link]
-
eENZYME. Human fMet-Leu-Phe Receptor (FPR1R) ACTOne Stable Cell Line. [Link]
-
GraphPad. Equation: Kinetics of competitive binding. [Link]
-
Eldar-Finkelman, H., Schlaepfer, D. D., & J. L. Gao. (2013). The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells. Journal of Biological Chemistry, 288(22), 15826–15837. [Link]
-
Reactome. Formyl peptide receptors bind formyl peptides and many other ligands. [Link]
-
Charles River Laboratories. Human FPRL1 Receptor Cell Line. [Link]
-
ResearchGate. The structure of homology model of FPR1 and its binding pocket. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
Wikipedia. Formyl peptide receptor 1. [Link]
-
ResearchGate. Flow cytometry plots for human FPR1 expressing cell lines compared with parental cell line. [Link]
-
The Human Protein Atlas. Cell line - FPR1. [Link]
-
SCAFIDI, V., D’AMICO, M., & D’AGATA, V. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Pharmacology, 13, 968325. [Link]
-
ResearchGate. Chemical structures of selected ligands for the formyl peptide receptors. [Link]
-
Prossnitz, E. R., Quehenberger, O., Cochrane, C. G., & Ye, R. D. (1995). Binding of low affinity N-formyl peptide receptors to G protein. Characterization of a novel inactive receptor intermediate. The Journal of biological chemistry, 270(18), 10686–10694. [Link]
-
Quehenberger, O., Prossnitz, E. R., Cavanagh, S. L., Cochrane, C. G., & Ye, R. D. (1993). Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors. The Journal of biological chemistry, 268(24), 18167–18175. [Link]
-
ResearchGate. The protocol of competitive binding assay. [Link]
-
Carrillo, J. J., Turino, C., & Cordomi, A. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(2), 241–248. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Blackwood, R. A., & Smolen, J. E. (1992). Development of an aqueous-space mixing assay for fusion of granules and plasma membranes from human neutrophils. Analytical biochemistry, 203(1), 61–68. [Link]
-
YouTube. Receptor Binding Assay - Part 1. [Link]
-
Binder, C. J., & Papac-Miličević, N. (2014). An Immune Assay to Quantify the Neutralization of Oxidation-Specific Epitopes by Human Blood Plasma. Journal of visualized experiments : JoVE, (90), e51731. [Link]
-
ResearchGate. Competitive inhibition of the binding of fluorescent N-formyl peptide receptor antagonist by fMLF. [Link]
-
ResearchGate. Isolation and characterization of the receptor on human neutrophils that mediates cellular adherence. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand-binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 654, 139–171. [Link]
-
Rebollo-Mesa, I., & Rebollo, A. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (136), 57778. [Link]
-
AFFINImeter. Analysis of fluorescence polarization competition assays with affinimeter. [Link]
-
Allen, R. A., Erickson, B. W., & Jesaitis, A. J. (1989). Enhancement of N-formyl-methionyl-leucyl-phenylalanine (fMLP) binding to isolated human neutrophils. Biochimica et biophysica acta, 980(1), 116–123. [Link]
-
Taylor, I. A., & Kneale, G. G. (1995). A competition assay for DNA binding using the fluorescent probe ANS. Protein engineering, 8(8), 841–847. [Link]
-
Anton, P., O'Connell, J., O'Connell, D., Whitaker, L., O'Sullivan, G. C., Collins, J. K., & Shanahan, F. (1998). Mucosal subepithelial binding sites for the bacterial chemotactic peptide, formyl-methionyl-leucyl-phenylalanine (FMLP). Gut, 42(4), 501–507. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Baxter, R. C., & Martin, J. L. (1989). Competitive binding assay for determination of rat insulin-like growth factor binding protein-3. The Journal of endocrinology, 123(3), 459–465. [Link]
-
ResearchGate. Is there any good protocol for competition binding assay?. [Link]
-
ResearchGate. How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. [Link]
-
PubChem. Assay for Formylpeptide Receptor Family Ligands. [Link]
-
Yang, X., Wu, Y., & Li, H. (2016). A Competitive Ligand-Binding Assay for Simultaneous Detection of Neutralizing Antibodies to Both Arms of a Bispecific Drug. Journal of immunological methods, 437, 34–40. [Link]
-
Decker, M. J., & Che-Wei, A. C. (2019). Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy. ACS chemical neuroscience, 10(5), 2399–2407. [Link]
-
YouTube. Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. graphpad.com [graphpad.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Human fMet-Leu-Phe Receptor Stable Cell Line | eEnzyme [eenzyme.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of N-alpha-Formyl-D-leucine in Inflammation Models
Introduction: Exploring a New Frontier in Inflammation Research with N-alpha-Formyl-D-leucine
Inflammation is a fundamental biological process, essential for host defense against pathogens and for tissue repair. However, dysregulated inflammation underpins a vast array of chronic diseases. A key family of receptors that orchestrate the inflammatory response are the Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1] These receptors are pattern recognition receptors (PRRs) that recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria.[2][3] The activation of FPRs triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all aimed at eliminating the source of injury or infection.[2]
The prototypical agonist for FPRs is N-formyl-methionyl-leucyl-phenylalanine (fMLP).[4] While the role of N-formylated peptides containing L-amino acids is well-established, the biological activity of their D-amino acid counterparts remains a largely unexplored area. D-amino acids are known to be present in nature and can exert significant biological effects, sometimes differing from their L-enantiomers.[5][6] Notably, there is evidence that the mouse formyl peptide receptor is involved in pathogen sensing mediated by D-amino acids, suggesting a potential role for N-formylated D-amino acids in modulating the immune response.[5]
This document provides a detailed guide for the experimental use of a novel compound, This compound , in inflammation models. Given the stereospecific nature of receptor-ligand interactions, this compound may exhibit unique properties, potentially acting as an agonist, a biased agonist, or even an antagonist of FPRs. These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in investigating the immunomodulatory potential of this compound. We will delve into the theoretical framework, provide detailed experimental procedures for both in vitro and in vivo models, and offer insights into data interpretation.
The Formyl Peptide Receptor (FPR) Signaling Pathway: A Target for this compound
The binding of an agonist to FPRs initiates a series of intracellular signaling events that are crucial for the cellular inflammatory response. As this compound is a formylated amino acid, it is hypothesized to interact with one or more members of the FPR family (FPR1, FPR2, FPR3).[1][7] The canonical signaling pathway activated by FPRs is depicted below.
Caption: FPR Signaling Cascade.
Upon ligand binding, the FPR undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gi). The G-protein dissociates into its Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gβγ subunit can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These initial signals converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, and JNK) and the activation of the transcription factor NF-κB. Ultimately, these signaling events orchestrate a variety of cellular responses characteristic of inflammation, such as chemotaxis, cytokine and chemokine release, and the production of reactive oxygen species.
Experimental Workflow: A Roadmap for Investigation
The following diagram outlines a general workflow for characterizing the effects of this compound in inflammation models.
Caption: General Experimental Workflow.
In Vitro Protocols: Dissecting Cellular Responses
Protocol 1: Chemotaxis Assay
Objective: To determine if this compound induces chemotaxis of immune cells, such as neutrophils or macrophages.
Materials:
-
This compound (synthesis and purity should be confirmed, see note below)
-
Isolated primary neutrophils or a macrophage cell line (e.g., RAW 264.7)
-
Chemotaxis chamber (e.g., Boyden chamber or equivalent)
-
Appropriate cell culture medium
-
fMLP (positive control)
-
Vehicle control (e.g., DMSO or PBS)
A Note on this compound Preparation: this compound is not a commonly available commercial reagent. Its synthesis can be achieved by the formylation of D-leucine, for example, using a mixture of formic acid and acetic anhydride.[8][9] It is critical to ensure the enantiomeric purity of the D-leucine starting material and to confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
-
Place the chemotaxis chamber insert (with a porous membrane) into the wells of a 24-well plate.
-
In the lower chamber, add the different concentrations of this compound, fMLP (positive control, e.g., 10 nM), or vehicle control.
-
In the upper chamber, add a suspension of the immune cells (e.g., 1 x 10^6 cells/mL).
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 1-3 hours for neutrophils).
-
After incubation, remove the insert and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Data Presentation:
| Treatment Group | Concentration | Mean Migrated Cells (± SD) |
| Vehicle Control | - | 50 (± 10) |
| fMLP (Positive Control) | 10 nM | 500 (± 50) |
| This compound | 1 nM | 75 (± 15) |
| This compound | 10 nM | 150 (± 25) |
| This compound | 100 nM | 300 (± 40) |
| This compound | 1 µM | 450 (± 60) |
Protocol 2: Cytokine Release Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., THP-1, differentiated into macrophages)
-
LPS (Lipopolysaccharide) as a co-stimulant or positive control
-
Cell culture medium and supplements
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Seed the differentiated THP-1 cells in a 96-well plate and allow them to adhere.
-
Prepare different concentrations of this compound.
-
Treat the cells with this compound alone or in combination with a low dose of LPS (to prime the cells). Include appropriate controls (vehicle, LPS alone).
-
Incubate for a suitable time period (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) |
| Vehicle Control | 20 (± 5) | 15 (± 4) |
| LPS (10 ng/mL) | 1500 (± 150) | 1200 (± 120) |
| This compound (1 µM) | 50 (± 10) | 40 (± 8) |
| LPS + this compound (1 µM) | 1800 (± 200) | 1500 (± 160) |
In Vivo Protocols: Assessing Systemic and Local Inflammation
Protocol 3: LPS-Induced Peritonitis Model in Mice
Objective: To evaluate the effect of this compound on leukocyte recruitment and cytokine production in a mouse model of acute inflammation.
Materials:
-
This compound
-
LPS from E. coli
-
C57BL/6 mice (or other suitable strain)
-
Sterile PBS
-
Anesthesia and euthanasia reagents
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
ELISA kits for murine cytokines
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Prepare a solution of this compound for intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Administer this compound or vehicle control to the mice at a predetermined time before or simultaneously with the inflammatory challenge.
-
Induce peritonitis by i.p. injection of LPS (e.g., 10 mg/kg).
-
At a specific time point after LPS injection (e.g., 4-6 hours), euthanize the mice.
-
Perform peritoneal lavage with cold PBS to collect the peritoneal exudate cells.
-
Count the total number of cells in the lavage fluid.
-
Stain the cells with fluorescently labeled antibodies for flow cytometric analysis of neutrophil and macrophage populations.
-
Measure cytokine levels in the cell-free peritoneal lavage fluid using ELISA.
Data Presentation:
| Treatment Group | Total Peritoneal Cells (x10^6 ± SD) | Peritoneal Neutrophils (%) | Peritoneal TNF-α (pg/mL ± SD) |
| Saline Control | 1.5 (± 0.3) | 5 (± 2) | 50 (± 10) |
| LPS | 15 (± 2.5) | 70 (± 8) | 2500 (± 300) |
| LPS + Vehicle | 14.5 (± 2.2) | 68 (± 7) | 2400 (± 280) |
| LPS + this compound (10 mg/kg) | 10 (± 1.8) | 50 (± 6) | 1800 (± 220) |
Interpreting the Data and Future Directions
The experimental outcomes from these protocols will provide a comprehensive initial characterization of the bioactivity of this compound. The results may indicate whether the compound acts as a pro-inflammatory agonist, an anti-inflammatory agent, or has no significant effect.
-
Pro-inflammatory Profile: If this compound induces chemotaxis, cytokine release, and enhances leukocyte infiltration in vivo, it would suggest an agonistic activity at FPRs, similar to canonical N-formylated peptides.
-
Anti-inflammatory or Pro-resolving Profile: Conversely, if the compound inhibits LPS-induced cytokine production or reduces leukocyte infiltration, it may possess antagonistic properties or act as a biased agonist that activates anti-inflammatory or pro-resolving pathways.
-
Stereospecificity: A crucial aspect of the investigation will be to compare the effects of this compound with its L-enantiomer, N-alpha-Formyl-L-leucine. This will elucidate the stereospecificity of the interaction with FPRs and the subsequent cellular responses. The observation that L-histidine has anti-inflammatory effects while D-histidine does not highlights the importance of such comparative studies.[10]
Further research could involve receptor binding assays to determine the affinity of this compound for the different FPR subtypes and more in-depth analysis of the downstream signaling pathways to understand the molecular mechanisms of action. The exploration of N-formylated D-amino acids as modulators of inflammation opens up a new and exciting avenue for the development of novel therapeutics for a wide range of inflammatory diseases.
References
-
Migeotte, I., et al. (2006). Formyl peptide receptors: A promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519. [Link]
-
LookChem. (n.d.). Cas 5338-45-4,N-FORMYL-DL-LEUCINE. [Link]
-
MDPI. (2022). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. [Link]
-
Ye, R. D., et al. (2009). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Trends in Immunology, 30(12), 567-575. [Link]
-
Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. The Journal of experimental medicine, 143(5), 1154–1169. [Link]
-
Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264–275. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: A family of versatile immune regulators. Immuno-oncology and technology, 2, 10-22. [Link]
-
Wikipedia. (2023). Formyl peptide receptor. [Link]
-
BioWorld. (2023). Novacell Technology describes new FPR2 agonists. [Link]
-
ACS Publications. (2019). Structure–Function Characteristics and Signaling Properties of Lipidated Peptidomimetic FPR2 Agonists: Peptoid Stereochemistry and Residues in the Vicinity of the Headgroup Affect Function. [Link]
-
MDPI. (2019). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. [Link]
-
Frontiers. (2021). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]
-
MDPI. (2016). A Brief Overview of Nutrient Anti-Inflammatory Molecules and their In Vitro and In Vivo Activity. [Link]
-
Pedroso, J. A. B., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Critical reviews in food science and nutrition, 55(10), 1404–1417. [Link]
-
Sasabe, J., et al. (2024). D-Amino acids differentially trigger an inflammatory environment in vitro. Amino acids, 56(1), 6. [Link]
-
Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 591(11), 2911–2923. [Link]
-
Rahimi, M. H., et al. (2018). A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. Journal of dietary supplements, 15(5), 683–698. [Link]
-
Bualuang, C., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in veterinary science, 10, 1186785. [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. D-Amino acids differentially trigger an inflammatory environment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. clinmedjournals.org [clinmedjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-alpha-Formyl-D-leucine
Welcome to the technical support center for the synthesis of N-alpha-Formyl-D-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amino acid derivative. This compound serves as a crucial building block in peptide synthesis and pharmaceutical development, where stereochemical integrity and high purity are paramount.[1] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is one of the most common frustrations in the formylation of D-leucine. The root cause often lies in reagent stability, reaction conditions, or incomplete conversion.
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Moisture Contamination: The most prevalent method for this synthesis involves the in-situ generation of acetic formic anhydride from formic acid and acetic anhydride.[2][3] This mixed anhydride is the active formylating agent and is extremely sensitive to moisture.[4] Water will rapidly hydrolyze the anhydride, quenching the reagent and drastically reducing your yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents if your protocol calls for them, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) where possible. While some procedures using only formic acid as the solvent are robust, the addition of acetic anhydride introduces significant moisture sensitivity.[5]
-
-
Inadequate Temperature Control: The reaction between formic acid and acetic anhydride is exothermic. If the temperature is not controlled, particularly during the addition of acetic anhydride, side reactions and degradation of the formylating agent can occur.[2]
-
Solution: Always perform the addition of acetic anhydride at a reduced temperature, typically in an ice bath (0-5°C).[2] After the addition is complete, allow the reaction to warm to room temperature gradually to ensure a controlled and complete reaction.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against a standard of your D-leucine starting material. The reaction is complete when the starting material spot has been fully consumed. Typical reaction times are between 12-24 hours at room temperature.[2]
-
Q2: My post-reaction analysis (TLC, NMR) shows multiple unexpected spots/peaks. How do I identify and prevent these side products?
The formation of side products compromises both yield and purity. Understanding their origin is key to prevention.
-
Polymerization/Peptide Bond Formation: Under certain conditions, especially if activating agents like carbodiimides are used improperly, the D-leucine can react with itself, forming dipeptides or larger oligomers. The standard formic acid/acetic anhydride method generally minimizes this by ensuring the amine is formylated quickly.
-
Solution: Adhere strictly to the recommended order of reagent addition. The amine of the D-leucine should be protected by formylation before any potential activation of its carboxylic acid group could occur. Using a water-containing medium, as some novel methods do, can also suppress polymerization by creating competitive reactions.[6]
-
-
Residual Reagents: The crude product will contain excess formic acid and acetic acid (from the hydrolysis of acetic anhydride).
-
Solution: These volatile impurities can be effectively removed under reduced pressure using a rotary evaporator.[2] A thorough work-up, including aqueous washes, will also help remove these acidic components.
-
-
Racemization: While starting with enantiomerically pure D-leucine, harsh reaction conditions (e.g., excessive heat or strong base) can potentially cause epimerization at the alpha-carbon.
-
Solution: The standard formic acid/acetic anhydride method is generally considered mild and unlikely to cause significant racemization.[3] To confirm the stereochemical integrity of your product, measure its optical rotation and compare it to the literature value (e.g., +40° ± 2.0° for c=1 in water).[7] Certain catalytic methods, such as those using iodine, have also been shown to preserve stereochemistry.[8]
-
Q3: I'm struggling with the purification of my final product. What is the most effective strategy?
Effective purification is critical to obtaining this compound that meets analytical standards.
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Primary Purification (Work-up): A robust aqueous work-up is the first line of defense. This typically involves partitioning the reaction residue between an organic solvent (like ethyl acetate) and water. The organic layer containing the product is then washed with water and brine to remove water-soluble impurities.[2]
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Recrystallization: This is the most common and effective method for purifying N-acyl amino acids.[2]
-
Recommended Solvent System: A mixture of ethanol and water is highly effective.[2] Dissolve the crude product in a minimal amount of a hot ethanol/water solution (e.g., 1:1 or 2:3 v/v) until a clear solution is obtained. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The purified product can then be collected by vacuum filtration.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly used method for synthesizing this compound? The most widely employed and well-documented method is the reaction of D-leucine with a mixture of formic acid and acetic anhydride.[2][3] This method is effective, uses relatively inexpensive reagents, and generally produces high yields of the desired product.
Q2: Why is the formic acid/acetic anhydride mixture used instead of just formic acid? While formic acid alone can act as a formylating agent, the reaction is often slow and may require heat, which can lead to side products.[3] Acetic anhydride reacts with formic acid in situ to form acetic formic anhydride, a much more reactive and efficient formylating agent, allowing the reaction to proceed smoothly at room temperature.[2]
Q3: Are there any alternative or "greener" formylation methods? Yes, several alternative methods have been developed. For instance, using a catalytic amount of iodine with formic acid under solvent-free conditions has been shown to be highly efficient for a wide range of amines and can proceed without racemization.[8] Enzymatic approaches, such as using lipase-catalyzed formylation, also represent a sustainable alternative with high selectivity under mild conditions.[9]
Q4: Which analytical techniques are essential to confirm the identity and purity of my final product? A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. Key signals to look for are the formyl proton (~8.1-8.3 ppm) and the alpha-proton (~4.4-4.6 ppm).[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]
-
HPLC: Assesses the purity of the compound.[10]
-
Optical Rotation: Confirms that the stereochemistry of the D-enantiomer has been preserved during the synthesis.[7]
Experimental Protocol: Formylation via Formic Acid/Acetic Anhydride
This protocol is adapted from established procedures for the N-formylation of amino acids.[2]
Materials:
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D-leucine (1.0 eq)
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Formic acid (≥95%)
-
Acetic anhydride (≥98%)
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Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethanol & Deionized water for recrystallization
Reaction Parameters Summary
| Reagent | Molar Equivalents | Role | Key Considerations |
| D-leucine | 1.0 | Starting Material | Ensure it is dry. |
| Formic Acid | ~3-5 mL per g | Reagent & Solvent | Use a high purity grade. |
| Acetic Anhydride | 1.5 - 2.0 | Activating Reagent | Add slowly at 0°C; highly moisture sensitive.[2] |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-leucine (1.0 eq) in formic acid (use approx. 4 mL per gram of D-leucine).
-
Cooling: Cool the resulting suspension in an ice bath with continuous stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 eq) dropwise to the cooled suspension. Maintain the temperature below 10°C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up (Quench and Extraction):
-
Remove the excess formic acid and acetic acid under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol/water solution until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the purified this compound in a desiccator under vacuum.
-
Synthesis Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
References
- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formylation of Amines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 9. Buy n-alpha-Formyl-DL-norleucine [smolecule.com]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues of N-alpha-Formyl-D-leucine in aqueous buffers
Welcome to the technical support guide for N-alpha-Formyl-D-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in aqueous buffers. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound, a derivative of the amino acid D-leucine, possesses a molecular structure that presents a classic solubility dilemma. The hydrophobic isobutyl side chain of leucine imparts a nonpolar character, which tends to limit its solubility in aqueous solutions. Conversely, the molecule also contains a polar carboxylic acid group. The ionization state of this group is dependent on the pH of the solution and is a critical factor in determining the overall solubility.
The key to successfully dissolving this compound lies in manipulating the equilibrium between its less soluble, neutral (protonated) form and its more soluble, anionic (deprotonated) form.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
At neutral pH, the carboxylic acid group of this compound is predominantly in its deprotonated, anionic form (COO-). While this charged form is more soluble than the neutral form, the hydrophobicity of the isobutyl side chain can still lead to poor solubility in purely aqueous buffers. The solubility of the related compound, N-Formyl-L-leucine, in water is approximately 29.45 mg/mL, which may not be sufficient for all experimental needs.[1]
Q2: What is the pKa of this compound and why is it important?
The pKa of the carboxylic acid group of leucine is approximately 2.36.[2][3] The formylation of the alpha-amino group has a minimal effect on the carboxyl pKa. This value is crucial because it indicates the pH at which the compound is 50% in its protonated (less soluble) form and 50% in its deprotonated (more soluble) form. To ensure the majority of the compound is in its more soluble, deprotonated state, the pH of the buffer should be significantly higher than the pKa.
Q3: Is it better to use an acidic or basic buffer to dissolve this compound?
A basic buffer is generally recommended. By raising the pH of the solution well above the pKa of the carboxyl group (~2.36), you shift the equilibrium towards the deprotonated, more water-soluble anionic form.[4][5][6] Dissolving in an acidic buffer (pH < 2.36) would protonate the carboxyl group, making the molecule less polar and even less soluble in aqueous media.
Q4: Can I use organic solvents to prepare a stock solution?
Yes, this is a highly recommended and common practice. This compound is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1] A concentrated stock solution can be prepared in one of these solvents and then diluted into your aqueous buffer. For instance, the solubility of N-Formyl-L-leucine in DMSO is reported to be as high as 100 mg/mL.[1][7]
Q5: Will the small amount of organic solvent from my stock solution affect my experiment?
This is a critical consideration. When diluting a stock solution, ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system. Many cell-based assays are sensitive to even low percentages of DMSO. Always run a vehicle control (your final buffer containing the same concentration of the organic solvent without your compound) to account for any effects of the solvent itself.
Q6: Should I heat the solution to improve solubility?
Gentle warming can be an effective method to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it can potentially lead to the degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.
Q7: What about sonication?
Sonication is another physical method that can aid in dissolving the compound by breaking up solid aggregates and increasing the interaction between the solute and the solvent.[5][8] Use a bath sonicator for a few minutes to avoid localized heating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the buffer capacity is insufficient to maintain the desired pH. | 1. Re-evaluate the final concentration: You may be exceeding the solubility limit in your final buffer. 2. Increase the buffer strength: A higher molarity buffer can better resist pH changes. 3. Increase the percentage of co-solvent: If your experiment allows, a slightly higher final concentration of an organic solvent like DMSO can help maintain solubility. |
| A cloudy or milky suspension forms instead of a clear solution. | The compound is not fully dissolved and exists as fine particles. This often occurs when trying to dissolve directly into a neutral aqueous buffer. | 1. Utilize the organic stock solution method: Dissolve the compound in a small amount of DMSO or ethanol first, then dilute into your aqueous buffer. 2. Adjust the pH of your buffer: Prepare a buffer with a higher pH (e.g., pH 8.0-9.0) to increase the proportion of the more soluble anionic form. |
| The pH of the final solution is lower than the initial buffer pH. | This compound is an acidic compound and will lower the pH of a weakly buffered solution upon dissolution. | 1. Use a buffer with a higher buffering capacity. 2. Re-adjust the pH of the final solution: After the compound has dissolved, check the pH and adjust it back to the desired value using a dilute basic solution (e.g., 0.1 M NaOH). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using an Organic Co-Solvent
This is the most reliable method for dissolving this compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Add Organic Solvent: Add a minimal volume of 100% DMSO or absolute ethanol to the vial.
-
Dissolve: Vortex or gently mix the solution until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite this process.
-
Dilute into Aqueous Buffer: Aliquot the desired volume of the concentrated stock solution into your pre-warmed (if applicable) aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Mix Thoroughly: Immediately vortex or invert the final solution to ensure homogeneity.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: pH Adjustment for Direct Dissolution in Aqueous Buffer
This method is suitable for applications where organic solvents must be completely avoided.
-
Select a Suitable Buffer: Choose a buffer system that is effective in the desired pH range (e.g., Tris or borate buffers for pH > 8.0).
-
Prepare a Slightly Basic Buffer: Prepare your buffer at a pH significantly above the pKa of the compound. A starting pH of 8.0 to 9.0 is recommended.
-
Add the Compound: Slowly add the this compound powder to the buffer while stirring.
-
Facilitate Dissolution: Continue stirring and, if necessary, gently warm the solution or sonicate to aid dissolution.
-
pH Adjustment: Once the compound is dissolved, monitor the pH of the solution. If it has decreased, carefully adjust it back to your target pH using a dilute solution of NaOH.
-
Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm filter.
Visualization of Key Concepts
The Impact of pH on Solubility
The Henderson-Hasselbalch equation governs the relationship between the protonated (less soluble) and deprotonated (more soluble) forms of this compound. The diagram below illustrates this fundamental principle.
Caption: pH effect on this compound ionization and solubility.
Recommended Dissolution Workflow
For a systematic approach to dissolving this compound, follow this workflow.
Caption: Systematic workflow for dissolving this compound.
Quantitative Solubility Data
The following table summarizes the known and estimated solubility of N-Formyl-Leucine, which serves as a close analog for the D-enantiomer.
| Solvent | Solubility (mg/mL) | Molarity (M) | Source / Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 0.628 | [1][7] Ultrasonic assistance may be required. |
| Water | 29.45 | 0.185 | [1] Solubility is pH-dependent. |
| Ethanol | ~30 | ~0.188 | [1] Estimated based on a structurally similar compound. |
| N,N-Dimethylformamide (DMF) | ~30 | ~0.188 | [1] Estimated based on a structurally similar compound. |
References
- 1. benchchem.com [benchchem.com]
- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Optimizing N-alpha-Formyl-D-leucine Concentration
<content>
Welcome to the technical support guide for N-alpha-Formyl-D-leucine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the concentration of this compound for robust and reproducible cell stimulation experiments. Here, we address common challenges through a troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles.
I. Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My cells show no or very low response to this compound stimulation. What are the potential causes and how can I fix this?
Answer: A suboptimal cellular response is a frequent challenge. The root cause often lies in one of several key areas: ligand concentration, receptor expression, or assay conditions. Let's break down the troubleshooting process.
| Potential Cause & Explanation | Recommended Solution |
| Sub-Optimal Ligand Concentration: The concentration of this compound may be too low to activate the receptors, or so high that it induces receptor desensitization. G protein-coupled receptors (GPCRs), like the Formyl Peptide Receptors (FPRs) that this compound binds to, can exhibit complex dose-response relationships.[1][2] | Perform a Dose-Response Curve: This is the most critical step. Test a wide range of concentrations, typically from 1 nM to 10 µM, to identify the optimal concentration for your specific cell type and assay.[3] A detailed protocol is provided in this guide. |
| Low or Absent Receptor Expression: The target cells may not express the specific Formyl Peptide Receptor (FPR) isoform that this compound interacts with. While FPRs are common on immune cells, their expression varies significantly across different cell types.[1][4] | Verify Receptor Expression: Use techniques like RT-qPCR, Western Blot, or Flow Cytometry with a validated antibody to confirm the expression of the relevant FPR (e.g., FPR1, FPR2) in your cell line. |
| Incorrect Ligand Preparation/Storage: this compound, like many small molecules, can degrade if not stored properly. Solubility issues can also lead to a lower-than-expected effective concentration. | Ensure Proper Handling: Prepare fresh stock solutions in an appropriate solvent like DMSO.[3] Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[5] Before use, ensure the compound is fully dissolved. |
| Sub-optimal Assay Conditions: Factors like incubation time, temperature, and the health of the cells can dramatically impact the outcome. Cells that are stressed, overly confluent, or have a high passage number may respond poorly.[6] | Optimize Assay Parameters: Ensure cells are in the exponential growth phase and at optimal density.[6] Optimize the stimulation time based on the specific downstream signaling event you are measuring (e.g., calcium flux is rapid, while cytokine release is slower). |
Troubleshooting Workflow: No or Low Cellular Response
Below is a logical workflow to diagnose the issue of a suboptimal cellular response.
Caption: Troubleshooting workflow for suboptimal cell response.
Question 2: I'm observing significant cytotoxicity or cell death at concentrations that should be effective. Why is this happening?
Answer: Cytotoxicity can occur even with compounds that are not generally considered toxic, often due to off-target effects at high concentrations or issues with the solvent.
| Potential Cause & Explanation | Recommended Solution |
| High Ligand Concentration: Even for specific agonists, very high concentrations can lead to off-target effects or overstimulation of signaling pathways, resulting in apoptosis or necrosis.[7] | Lower the Concentration: Refer to your dose-response curve. If cytotoxicity is observed at the upper end of your concentration range, focus on the lower, non-toxic concentrations that still elicit a response. |
| Solvent Toxicity: The most common solvent, DMSO, can be toxic to cells, especially at concentrations above 0.5-1%.[8] | Check Final Solvent Concentration: Calculate the final percentage of your solvent (e.g., DMSO) in the cell culture medium. Ensure it is below the toxicity threshold for your specific cell line (typically <0.5%). Always include a "vehicle control" (medium + solvent, no ligand) in your experiments to assess solvent toxicity directly. |
| Contamination of Ligand Stock: The ligand stock solution could be contaminated with bacteria or fungi, which can be toxic to cells. | Use Sterile Technique: Ensure that stock solutions are prepared and diluted using sterile technique and sterile-filtered reagents. |
Question 3: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Reproducibility is paramount in research. Inconsistency often stems from minor variations in protocol execution.
| Potential Cause & Explanation | Recommended Solution |
| Variable Cell Conditions: Using cells at different passage numbers, confluency levels, or states of health is a major source of variability.[6] | Standardize Cell Culture: Create a strict protocol for cell culture. Use cells within a defined low passage number range, seed them at the same density for each experiment, and always ensure high viability (>90%) before starting an experiment. |
| Inconsistent Ligand Preparation: Small errors in diluting the stock solution can lead to significant differences in the final treatment concentration. | Prepare Fresh Dilutions: Always prepare fresh serial dilutions from a master stock solution for each experiment. Avoid using old dilutions. |
| Assay Timing and Readout: Variability in incubation times or the timing of the final measurement can affect results, especially for kinetic responses. | Standardize Timelines: Use timers to ensure consistent incubation periods. For plate-based assays, be mindful of the time it takes to add reagents to all wells to minimize variability across the plate. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic N-formylated amino acid. It acts as an agonist for Formyl Peptide Receptors (FPRs), which are a class of G protein-coupled receptors (GPCRs).[1][9] FPRs are pattern recognition receptors crucial to the innate immune system, primarily expressed on phagocytic leukocytes like neutrophils and macrophages.[1][10] Upon binding to an FPR, this compound induces a conformational change in the receptor, activating downstream signaling cascades.[4] This typically involves the activation of G-proteins, leading to downstream events such as intracellular calcium mobilization, activation of MAPK pathways, and ultimately, cellular responses like chemotaxis and inflammation.[9][10]
FPR Signaling Pathway Diagram
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of N-alpha-Formyl-D-leucine in cell culture media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability and integrity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you prevent the degradation of N-alpha-Formyl-D-leucine in your cell culture experiments.
Section 1: Understanding this compound and Its Stability
This section addresses the fundamental properties of this compound and the primary factors that influence its stability in a typical research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a derivative of the amino acid D-leucine, characterized by a formyl group (–CHO) attached to its alpha-amino group.[1][2] Its chemical formula is C₇H₁₃NO₃.[2] Formylated amino acids and peptides are significant in various biological contexts. For instance, N-formylated peptides are known to be involved in chemotaxis and other cellular signaling pathways. The biological activity of this molecule is directly tied to its structure, particularly the N-terminal formyl group. Degradation, which often involves the cleavage of this formyl group, will yield D-leucine and formic acid, rendering the compound inactive for its intended purpose. Therefore, ensuring its structural integrity is essential for obtaining accurate and reproducible experimental results.
Q2: What are the primary chemical degradation pathways for this compound in cell culture media?
The most significant threat to the stability of this compound in aqueous solutions like cell culture media is the hydrolysis of the amide bond linking the formyl group to the amino acid. This reaction can be catalyzed by several factors present in the culture environment.
-
Hydrolysis: This is the primary non-enzymatic degradation pathway. The amide bond is susceptible to cleavage in aqueous environments, a process that can be accelerated by non-neutral pH and elevated temperatures (e.g., 37°C in an incubator).[3][4]
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, can contain various enzymes such as peptidases and deformylases that can cleave the N-formyl group.[4] Cells themselves may also release enzymes into the medium that can degrade the compound.[5]
Caption: Primary degradation pathway of this compound.
Q3: How do common cell culture components and conditions affect the compound's stability?
Several standard cell culture variables can significantly impact the stability of this compound.
-
Temperature: Standard incubation at 37°C will accelerate the rate of hydrolysis compared to storage at 4°C or below.[4]
-
pH: Most cell culture media are buffered to a physiological pH of ~7.2-7.4. Deviations from this neutral range can increase the rate of chemical degradation.[4]
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements are a rich source of enzymes that can degrade peptides and their derivatives.[5] If reproducible effects are hard to achieve, using serum-free media or reducing the serum concentration should be considered.
-
Light: While less common for this specific molecule, some small molecules are light-sensitive.[6] Standard practice should be to minimize exposure of stock solutions and media containing the compound to direct light.
Section 2: Protocol for Reconstitution, Storage, and Handling
Adhering to proper handling procedures is the most effective way to preserve the integrity of this compound.
Troubleshooting Guide: Inconsistent Results or Suspected Degradation
Issue: My experiments with this compound are yielding inconsistent results, or the compound appears to be inactive.
This troubleshooting workflow helps diagnose if the issue stems from compound handling and preparation.
Caption: Troubleshooting workflow for suspected compound degradation.
Step-by-Step Protocol: Reconstitution and Storage
This protocol provides a validated method for preparing and storing this compound to maximize its shelf-life and experimental performance.
-
Reconstitution of Lyophilized Powder:
-
Objective: To create a high-concentration, stable stock solution.
-
Procedure:
-
Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Use sterile, anhydrous-grade Dimethyl Sulfoxide (DMSO) to reconstitute the powder.[3][7] DMSO is recommended as it is an excellent solvent and is less prone to hydrolysis than aqueous buffers.
-
Prepare a stock solution at a high concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to your cell culture, reducing potential solvent toxicity.[8] Ensure the final concentration of DMSO in your culture medium is below 0.5%.[8]
-
Vortex gently until the solid is completely dissolved.
-
-
-
Aliquoting and Long-Term Storage:
-
Objective: To prevent degradation from repeated freeze-thaw cycles.
-
Procedure:
-
Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3]
-
Store these aliquots in a tightly sealed container at -80°C for long-term stability (up to 6 months).[7][8] For shorter periods (up to 1 month), -20°C is acceptable.[7]
-
The lyophilized powder should be stored at -20°C.[9]
-
-
-
Preparation of Working Solution:
-
Objective: To minimize the compound's time in aqueous solution before use.
-
Procedure:
-
For each experiment, remove a single aliquot of the DMSO stock solution from the -80°C freezer and thaw it at room temperature.
-
Crucially, prepare the final working dilution by adding the stock solution to your pre-warmed cell culture medium immediately before you add it to your cells. [3]
-
Do not store this compound in aqueous cell culture media for extended periods (e.g., hours or days) at 4°C or 37°C, as this will lead to significant degradation.[3]
-
-
Data Summary: Recommended Storage Conditions
| Form | Solvent | Temperature | Recommended Duration | Citation |
| Lyophilized Powder | N/A | -20°C | Up to 3 years | [7] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | [7][8] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | [7][8] |
| Working Dilution | Cell Culture Media | 37°C / 4°C | Use Immediately. Do Not Store. | [3] |
Section 3: Analytical Methods for Stability Validation
To ensure the trustworthiness of your experimental system, you may need to analytically verify the integrity of this compound.
Q4: How can I analytically confirm the integrity of my this compound solution?
If you continue to suspect degradation despite following best practices, analytical chemistry techniques can provide a definitive answer. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for this purpose.[10][11]
-
Principle: These techniques separate the components of a mixture. By comparing your sample to a known standard of this compound and its potential degradation product (D-leucine), you can quantify the amount of intact compound remaining.
-
Experimental Outline:
-
Establish a method capable of separating this compound from D-leucine. A reverse-phase C18 column is often suitable.[10]
-
Analyze a freshly prepared standard solution of this compound to determine its retention time and peak area (Time Zero).
-
Incubate a sample of your compound under experimental conditions (e.g., in cell culture media at 37°C).
-
At various time points (e.g., 2, 8, 24 hours), take a sample and analyze it via HPLC or LC-MS.
-
Interpretation: A decrease in the peak area corresponding to this compound and the appearance or increase of a peak corresponding to D-leucine over time is direct evidence of degradation.
-
Comparison of Relevant Analytical Techniques
| Technique | Principle | Information Provided | Use Case | Citation |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Purity and concentration of the parent compound. Can detect degradation if the product has a different retention time. | Routine quality control and stability studies. | [10] |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | Purity, concentration, and molecular weight confirmation. Can identify the degradation products definitively. | In-depth stability studies, identification of unknown degradation products. | [11][12] |
By implementing these rigorous preparation, handling, and validation strategies, researchers can significantly mitigate the risk of this compound degradation, leading to more reliable and reproducible scientific outcomes.
References
- Smolecule. (n.d.). Buy n-alpha-Formyl-DL-norleucine.
- Varshavsky, A. (2016). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. PNAS.
- BenchChem. (2025). Application Notes and Protocols for N-Formyl-L-leucine-d3 in Cell Culture Media.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- National Institutes of Health. (2016). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins.
- National Institutes of Health. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway.
- Thermo Fisher Scientific. (n.d.). N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals.
- National Institutes of Health. (n.d.). N-Formylleucine. PubChem.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of N-Formyl-L-leucine-d3.
- MedChemExpress. (n.d.). N-Formyl-L-leucine.
- Captivate Bio. (n.d.). Small Molecules FAQs.
- Engelmann, S., et al. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC Microbiology.
- European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
- Chen, C., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry.
- Pepamino.com. (2025). Peptide Stability: Factors That Affect Research Outcomes.
- Pepdo. (n.d.). Peptide Stability in Formulations | R&D Guide for Success.
- Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
- Thermo Fisher Scientific. (n.d.). N-Formyl-D-leucine, tech. 90%.
- Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC.
- Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH.
- faCellitate. (2023). The do's and don'ts of cell culture.
- Institutional Biosafety Committee. (2020). IBC Guidance for Safe Handling of Cell Lines.
-
Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. Retrieved from [Link]
- Cruz, J. L., et al. (2016). Amino acids in the cultivation of mammalian cells. PMC.
- BenchChem. (2025). A Researcher's Guide to Confirming D-Leucine Incorporation: A Comparative Analysis of Analytical Techniques.
- Fereidouni, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate.
- ResearchGate. (n.d.). Analytical method development for the determination of D-and L-amino acids by high performance liquid chromatography tandem mass spectrometry.
- Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis.
- Schmidt, F. R., et al. (2025). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. ResearchGate.
Sources
- 1. H34465.03 [thermofisher.com]
- 2. N-Formylleucine | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pepamino.com [pepamino.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting low signal in N-alpha-Formyl-D-leucine binding assays
Technical Support Center: N-alpha-Formyl-D-leucine Binding Assays
Welcome to the technical support center for this compound binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental issues with a focus on the underlying scientific principles to ensure robust and reproducible results.
Troubleshooting Guide: Low Signal Issues
A low or absent signal is one of the most common challenges in binding assays. This section breaks down the potential causes and provides systematic solutions to diagnose and resolve the issue.
Question: My assay signal is indistinguishable from the background. What are the primary areas I should investigate?
A signal-to-noise ratio approaching one indicates a fundamental problem with one or more components of your assay. The issue can typically be traced back to problems with the ligand, the receptor, the buffer system, or the detection method.
Here is a logical workflow to systematically troubleshoot the problem:
Caption: Troubleshooting workflow for low signal.
Question: How can I be sure my this compound ligand is active and at the correct concentration?
Answer:
Ligand integrity is paramount. N-formylated peptides can be susceptible to degradation, particularly through hydrolysis of the formyl group at non-neutral pH.[1]
1. Ligand Source and Storage:
-
Source: Always use a reputable supplier. Upon receipt, verify the certificate of analysis for purity.
-
Storage: Store the lyophilized powder at -20°C or -80°C as recommended.[2] Once reconstituted into a stock solution (e.g., in DMSO), aliquot and store at -80°C to minimize freeze-thaw cycles.
2. Proper Handling:
-
This compound is an irritant; always handle with appropriate personal protective equipment.[3]
-
The N-formyl group is reported to be kinetically stable between pH 3-8 but can undergo rapid base-catalyzed hydrolysis above pH 9.[1] Ensure your assay buffer is within a stable pH range, typically around 7.4.
3. Concentration Verification:
-
Stock Solution: After reconstitution, confirm the concentration of your stock solution. While direct measurement can be difficult for unlabeled compounds, ensure your calculations for reconstitution are correct. For labeled ligands (e.g., fluorescent or radiolabeled), you can perform serial dilutions and measure the signal to ensure linearity.
-
Working Dilutions: Prepare fresh working dilutions for each experiment from a frozen stock aliquot. Avoid using old dilutions.
Question: My receptor preparation might be the problem. How do I troubleshoot inactive or insufficient receptor?
Answer:
This compound primarily targets Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs).[4][5] The quality of your receptor source, typically cell membranes or whole cells, is critical.
1. Receptor Source and Quality Control:
-
Membrane Preparation: High-quality GPCR membranes are essential for radioligand binding assays.[6] The preparation process, involving cell lysis and differential centrifugation, must be performed meticulously at 4°C with protease inhibitors to prevent degradation.[7]
-
Receptor Expression: Verify the expression level of the target FPR in your cell line or tissue preparation. Low receptor density (Bmax) will inherently lead to a low signal. Consider using a cell line with higher expression or optimizing transfection/expression conditions.
-
Storage: Store membrane preparations in aliquots at -80°C. Avoid repeated freeze-thaw cycles which can damage receptor integrity.
2. Optimizing Receptor Concentration:
-
A common error is using too little membrane protein in the assay. This leads to a low number of binding sites and a weak signal.
-
Conversely, using too much protein can lead to high non-specific binding and ligand depletion, where more than 10% of the added ligand binds to the receptor, violating the assumptions of binding models.[6][8]
Recommended Protocol: Receptor Titration
This experiment determines the optimal amount of membrane protein that gives a robust signal-to-noise ratio.
| Step | Action | Purpose |
| 1 | Prepare serial dilutions of your membrane preparation in assay buffer. | To test a range of receptor concentrations. |
| 2 | In your assay plate, add a fixed, low concentration of your labeled ligand (typically at or below its dissociation constant, Kd). | To ensure binding is sensitive to receptor number. |
| 3 | Add the different concentrations of membrane protein to the wells. Include wells for "Total Binding" (labeled ligand + membranes) and "Non-Specific Binding" (labeled ligand + membranes + a high concentration of unlabeled competitor). | To measure both specific and non-specific interactions. |
| 4 | Incubate to reach equilibrium. | To allow the binding reaction to complete. |
| 5 | Separate bound from free ligand and quantify the signal. | To measure the amount of binding at each receptor concentration. |
| 6 | Plot specific binding (Total - Non-Specific) versus membrane concentration. | To visualize the optimal concentration. |
Select a membrane concentration from the linear portion of the curve that provides a strong signal and a good ratio of specific to non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and how can I reduce it?
A1: Non-specific binding (NSB) is the interaction of your ligand with components other than the intended receptor, such as the filter plate, lipids, or other proteins.[9][10] High NSB obscures the specific signal.
Strategies to Reduce NSB:
-
Blocking Agents: Include a protein like Bovine Serum Albumin (BSA) at 0.1-1% in your assay buffer to block non-specific sites on your plate and membranes.[11]
-
Detergents: Adding a low concentration (0.01-0.05%) of a mild, non-ionic detergent like Tween-20 or Triton X-100 can reduce hydrophobic interactions that contribute to NSB.[10][11]
-
Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can minimize electrostatic interactions.[11]
-
Washing: In filtration-based assays, ensure your wash steps are efficient. Use ice-cold wash buffer and perform an adequate number of washes to remove unbound ligand.[12]
Caption: Reducing non-specific binding.
Q2: My assay is a fluorescence polarization (FP) assay. What are some specific issues I should look out for?
A2: Fluorescence Polarization (FP) is a homogeneous assay format used to study molecular interactions in solution.[13][14][15] Low signal or a small assay window (the difference between minimum and maximum polarization) are common issues.
Key Considerations for FP Assays:
-
Fluorescent Ligand (Tracer): The tracer must exhibit a significant change in polarization upon binding to the receptor. If the receptor is too small relative to the tracer, the change may be minimal.
-
Autofluorescence: Compounds in your library or biological sample can fluoresce at the same wavelength as your tracer, leading to artificially high or low readings. Always pre-screen compounds for autofluorescence.
-
Quenching: Some compounds can quench the fluorescence of your tracer, leading to a loss of signal.
-
Instrument Settings: Ensure the G-factor is correctly calibrated and that the excitation and emission filters are appropriate for your fluorophore.[15]
Troubleshooting Table for FP Assays
| Issue | Probable Cause | Recommended Solution |
| Low mP Reading | Tracer concentration is too high, leading to high background fluorescence. | Titrate the tracer to find a concentration that gives a stable, low baseline signal. |
| Small Assay Window | The molecular weight difference between the bound and free tracer is insufficient. | This is an intrinsic property of the system. Consider alternative assay formats if the window is too small for reliable data. |
| Receptor is inactive or concentration is too low. | Verify receptor activity and titrate the receptor concentration to maximize the binding window. | |
| High Variability | Pipetting errors or incomplete mixing. | Use calibrated pipettes and ensure thorough mixing after reagent addition. |
| Temperature fluctuations. | Allow plates and reagents to equilibrate to room temperature and maintain a consistent temperature during the assay.[16] |
Q3: How long should I incubate my binding reaction?
A3: The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[6][8] Failure to reach equilibrium is a common flaw in binding experiments and leads to inaccurate affinity measurements.[17]
Determining Time to Equilibrium:
-
Set up a binding reaction with your chosen concentrations of ligand and receptor.
-
Measure the specific binding at multiple time points (e.g., 15, 30, 60, 90, 120, 180 minutes).
-
Plot specific binding versus time.
-
Equilibrium is reached at the point where the binding signal plateaus. Your standard assay incubation time should be at or beyond this point to ensure consistency.
For high-affinity ligands, which can have slow dissociation rates, reaching equilibrium may require extended incubation times or incubation at a higher temperature (e.g., 37°C instead of room temperature).[8]
References
- 1. Buy n-alpha-Formyl-DL-norleucine [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. multispaninc.com [multispaninc.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. mabtech.com [mabtech.com]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. revvity.com [revvity.com]
- 17. molbiolcell.org [molbiolcell.org]
Technical Support Center: Ensuring the Enantiomeric Purity of Synthesized N-alpha-Formyl-D-leucine
Welcome to the technical support center for the analysis and assurance of the enantiomeric purity of N-alpha-Formyl-D-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to address common challenges encountered during synthesis and quality control.
Workflow for Enantiomeric Purity Verification
The following diagram outlines the general workflow for establishing and confirming the enantiomeric purity of synthesized this compound.
Caption: A general workflow for the synthesis and confirmation of the enantiomeric purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My initial chiral HPLC analysis shows poor or no separation between the D- and L-enantiomers of N-alpha-Formyl-leucine. What should I do?
Answer: This is a common issue and can often be resolved by systematically optimizing your HPLC method. Here’s a breakdown of the key parameters to investigate:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For N-acylated amino acids like this compound, several types of CSPs have shown success.[1] Consider screening different columns.
-
Macrocyclic Glycopeptide-Based CSPs: Phases like CHIROBIOTIC® T (teicoplanin) are known to be effective for the separation of underivatized and N-blocked amino acids.[1][2]
-
Crown Ether-Based CSPs: Columns such as CROWNPAK® are specifically designed for the separation of amino acids and compounds with primary amine groups.[3]
-
Anion-Exchange Type CSPs: For N-derivatized amino acids, weak anion-exchange columns like CHIRALPAK® QN-AX can be effective.[3]
-
-
Mobile Phase Composition: The mobile phase composition significantly influences the chiral recognition mechanism.
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile). The retention of amino acids on teicoplanin-based CSPs can exhibit a "U-shaped" profile, meaning that both increasing and decreasing the organic modifier concentration from a certain point can improve resolution.[2]
-
Additives: The addition of small amounts of acid (e.g., formic acid, acetic acid) or base can alter the ionization state of the analyte and the stationary phase, leading to improved separation.
-
-
Temperature: Column temperature can affect the kinetics of the chiral recognition process. Experiment with different temperatures (e.g., 10°C, 25°C, 40°C) as this can sometimes dramatically improve resolution.
Troubleshooting Guide: Improving Poor HPLC Resolution
| Parameter | Action | Rationale |
| Column Chemistry | Screen different types of chiral stationary phases (CSPs). | The interaction between the analyte and the CSP is highly specific. A different selector may provide the necessary stereochemical recognition.[1] |
| Mobile Phase | Systematically vary the organic modifier (e.g., methanol, acetonitrile) concentration. | This alters the polarity and can significantly impact the retention and selectivity of the enantiomers on the CSP.[2] |
| Introduce acidic or basic additives (e.g., formic acid, ammonium acetate). | Modifying the pH can change the ionization state of the analyte and stationary phase, enhancing chiral interactions.[1] | |
| Temperature | Adjust the column temperature. | Temperature affects the thermodynamics and kinetics of the binding between the enantiomers and the CSP, which can influence resolution. |
| Flow Rate | Optimize the flow rate. | Lowering the flow rate can increase the efficiency of the separation, though it will also increase the run time. |
FAQ 2: I don't have access to a variety of chiral HPLC columns. Are there other methods to determine the enantiomeric purity?
Answer: Yes, several alternative and complementary techniques can be employed:
-
Chiral Gas Chromatography (GC): This is a powerful technique, but it typically requires derivatization of the this compound to make it more volatile. A common approach is to esterify the carboxylic acid group (e.g., to a methyl or ethyl ester). The resulting derivative can then be analyzed on a chiral GC column.
-
Pre-column Derivatization followed by Achiral HPLC: You can react your sample with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) C18 column.[4][5] A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC).[5]
-
Enzymatic Methods: Enzymatic resolution can be used both preparatively and analytically.[6][7][8] For example, specific enzymes can selectively hydrolyze one enantiomer of an N-acyl amino acid ester, allowing for the separation and quantification of the unreacted enantiomer.[9]
FAQ 3: My synthesis was designed to be stereospecific for the D-enantiomer. Why am I seeing the L-enantiomer in my product?
Answer: The presence of the undesired L-enantiomer can arise from several sources:
-
Racemization of the Starting Material: The starting D-leucine may contain some L-leucine impurity. It is crucial to verify the enantiomeric purity of your starting materials.
-
Racemization During Synthesis: Certain reaction conditions can lead to the racemization of the chiral center. This is particularly a risk under harsh basic or acidic conditions, or at elevated temperatures. The formylation step itself, if not well-controlled, could potentially contribute to some degree of racemization.
-
Contamination: Cross-contamination from other reactions or improperly cleaned glassware is always a possibility.
To mitigate this, ensure the enantiomeric purity of your starting D-leucine, use mild reaction conditions where possible, and follow good laboratory practices to avoid contamination.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.
-
Column Selection:
-
Start with a macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.[2]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v).
-
Filter and degas the mobile phase before use.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve a small amount of your synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of N-alpha-Formyl-DL-leucine to confirm the identity of the two enantiomer peaks.
-
-
Analysis and Optimization:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject your synthesized sample.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area_D - Area_L| / (Area_D + Area_L)] * 100
-
If resolution is suboptimal, systematically adjust the mobile phase composition (e.g., vary the methanol percentage from 70% to 90%) and the column temperature.
-
Protocol 2: Pre-column Derivatization with OPA/NAC for Achiral HPLC
This method allows for the determination of enantiomeric purity using a standard C18 column.
-
Reagent Preparation:
-
Borate Buffer: 0.4 M, pH 9.5.
-
OPA Reagent: Dissolve o-phthalaldehyde in methanol.
-
NAC Reagent: Dissolve N-acetyl-L-cysteine in borate buffer.
-
-
Derivatization Procedure:
-
In a small vial, mix your sample (dissolved in a suitable solvent) with the borate buffer.
-
Add the OPA reagent, followed by the NAC reagent.
-
Allow the reaction to proceed for a few minutes at room temperature. The reaction forms fluorescent diastereomeric isoindoles.[5]
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over 20-30 minutes to elute the diastereomers.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector (335 nm).
-
-
Data Analysis:
-
The two diastereomers corresponding to the D- and L-enantiomers of N-formyl-leucine will elute at different retention times.
-
Quantify the peak areas to determine the enantiomeric ratio. The addition of ion-pair reagents to the mobile phase can sometimes improve the resolution of the diastereomeric isoindoles.[5]
-
Key Concepts in Chiral Separation
The following diagram illustrates the fundamental principle of chiral separation by HPLC.
Caption: Chiral separation occurs due to the formation of transient diastereomeric complexes with different stabilities between the enantiomers and the chiral stationary phase.
References
-
Martín-Zamora, E., et al. (2018). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. PubMed. Available at: [Link]
-
Soriano, P., et al. (2018). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. ResearchGate. Available at: [Link]
-
Tanabe Seiyaku Co., Ltd. (1955). Studies on Amino Acids. II: Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine (1). J-STAGE. Available at: [Link]
-
Chen, J., et al. (2001). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]
-
DAICEL Chiral Technologies. (n.d.). N-FMOC-DL-Leucine. DAICEL Chiral Application Search. Available at: [Link]
-
Lebrilla, C. B., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]
-
You, L., et al. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Available at: [Link]
-
DSM. (1992). New developments in the synthesis of natural and unnatural amino acids. PubMed. Available at: [Link]
- Ajinomoto Co., Inc. (1981). Process for resolving D, L-leucine. Google Patents.
-
Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Gilon, C., et al. (1979). Separation of D and L amino acids by liquid chromatography: Use of chiral eluants. Journal of the American Chemical Society. Available at: [Link]
-
Shpigun, O. A., et al. (2004). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]
-
Myasoedov, N. F., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. US4259441A - Process for resolving D, L-leucine - Google Patents [patents.google.com]
Technical Support Center: Best Practices for Storing and Handling N-alpha-Formyl-D-leucine
Welcome to the technical support center for N-alpha-Formyl-D-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and troubleshooting of this unique chiral amino acid derivative. As a synthetic compound, understanding its behavior is critical for the reproducibility and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: I'm observing unexpected or inconsistent results in my cell-based assay when using this compound. What could be the cause?
Answer: Inconsistent results in cell-based assays are often multifactorial, but when working with a formylated amino acid like this compound, the primary culprits are often related to compound stability and handling.
Potential Causes and Solutions:
-
Degradation of the N-formyl group: The N-formyl group can be susceptible to hydrolysis, especially under non-optimal pH conditions.[1] This would release free D-leucine and formic acid, which will have different biological activities than the parent compound.
-
Solution: Always prepare fresh solutions of this compound in a buffer system that is stable in the pH range of 3-8.[1] Avoid prolonged storage of aqueous solutions. For cell culture, it is advisable to add the compound to the media immediately before treating the cells.
-
-
Enzymatic degradation: Biological samples, such as serum-containing cell culture media, contain enzymes like peptide deformylases that can cleave the N-terminal formyl group.[2]
-
Solution: Minimize the incubation time of this compound in serum-containing media before it reaches the cells. If possible, conduct experiments in serum-free media or reduce the serum concentration. If enzymatic degradation is suspected, you can analyze the conditioned media by LC-MS to detect the presence of D-leucine.
-
-
Incorrect solvent or poor solubility: If the compound is not fully dissolved, you will be adding an unknown concentration to your assay, leading to variability. While this compound is water-soluble, its solubility can be affected by the presence of other components in your media.[1]
-
Solution: Prepare a concentrated stock solution in an appropriate solvent like sterile, endotoxin-free dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.[3] Ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
Troubleshooting Workflow for Inconsistent Assay Results
References
Technical Support Center: Interpreting Unexpected Results in Chemotaxis Assays with N-alpha-Formyl-D-leucine
Welcome to the technical support center for chemotaxis assays involving N-alpha-Formyl-D-leucine (fDL). This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their experiments. As Senior Application Scientists, we have compiled this resource to help you troubleshoot common issues, understand the underlying mechanisms, and optimize your assays for reliable and reproducible data.
Introduction to this compound and Chemotaxis
N-formylated peptides are potent chemoattractants for leukocytes, playing a crucial role in the innate immune response to bacterial infections and tissue damage.[1][2][3] These peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5] In humans, there are three main FPRs:
-
FPR1: A high-affinity receptor for many N-formyl peptides, including the well-characterized N-Formylmethionyl-leucyl-phenylalanine (fMLP).[6][7]
-
FPR2 (also known as ALX): Generally, a lower-affinity receptor for fMLP but is activated by a wider range of ligands, including non-formylated peptides and lipid mediators.[7][8][9]
-
FPR3: The least characterized of the three, with a more limited known range of agonists.[10]
This compound is a synthetic N-formylated amino acid derivative. The presence of a D-amino acid, as opposed to the naturally occurring L-amino acids in bacterial and mitochondrial proteins, introduces a unique stereochemical aspect to its interaction with FPRs. This can lead to differences in binding affinity, signaling, and ultimately, the chemotactic response compared to more commonly used L-amino acid-containing peptides. This guide will help you navigate the potential complexities arising from the use of fDL in your chemotaxis assays.
Troubleshooting Guide: Unexpected Results
This section addresses common unexpected outcomes in chemotaxis assays with fDL and provides systematic approaches to identify and resolve the underlying issues.
Question 1: I am observing no or very weak cell migration towards the this compound gradient. What could be the cause?
This is a frequent issue that can stem from several factors, ranging from suboptimal assay conditions to the intrinsic properties of fDL and the cells being used.
Potential Cause A: Suboptimal Ligand Concentration
The chemotactic response is typically bell-shaped, with a peak at an optimal concentration and inhibition at higher concentrations. It's crucial to determine the optimal concentration of fDL for your specific cell type.
Solution: Perform a Dose-Response Experiment
A dose-response curve will help you identify the optimal concentration range for fDL.
Experimental Protocol: Dose-Response for Chemotaxis
-
Prepare a series of dilutions of this compound in your assay medium, ranging from picomolar to micromolar concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Set up your chemotaxis assay (e.g., Boyden chamber or microfluidic device) with the different fDL concentrations in the lower chamber.
-
Add your cells to the upper chamber.
-
Include a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known chemoattractant for your cells, such as fMLP or C5a).
-
Incubate for the standard duration of your assay.
-
Quantify cell migration for each concentration and plot the results to determine the optimal concentration.
Potential Cause B: Low or Absent Receptor Expression
The cells you are using may not express the appropriate Formyl Peptide Receptor (FPR1 or FPR2) at a high enough level to elicit a chemotactic response to fDL.
Solution: Verify Receptor Expression
Confirm that your cells express FPR1 and/or FPR2 using techniques like flow cytometry or quantitative PCR.
Experimental Protocol: Flow Cytometry for FPR Expression
-
Harvest your cells and wash them in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with fluorescently labeled antibodies specific for human FPR1 and FPR2.
-
Include an isotype control to account for non-specific binding.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing each receptor and the mean fluorescence intensity.
Potential Cause C: this compound as a Weak Agonist or Antagonist
Due to its D-leucine configuration, fDL may have a lower binding affinity or act as a weak agonist, a partial agonist, or even an antagonist at the FPRs expressed by your cells.
Solution: Functional Receptor Characterization
Perform a calcium flux assay to determine if fDL is capable of inducing a signaling response in your cells.
Experimental Protocol: Calcium Flux Assay
-
Load your cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add this compound at its predetermined optimal concentration and monitor the change in fluorescence over time.
-
As a positive control, use a potent FPR agonist like fMLP.
-
An increase in fluorescence upon ligand addition indicates receptor activation and intracellular calcium release. A lack of response suggests fDL is not an agonist for the receptors on your cells.
Troubleshooting Workflow for No/Weak Migration
Caption: Troubleshooting workflow for no or weak chemotactic response.
Question 2: I'm seeing high levels of random cell migration (chemokinesis) even in my negative control wells. What's going on?
High background migration can obscure the directed chemotactic response and make data interpretation difficult.
Potential Cause A: Cell Health and Viability
Stressed or unhealthy cells can exhibit random migration. Ensure your cells are healthy and have high viability before starting the assay.
Solution: Assess Cell Viability
Perform a trypan blue exclusion assay or use a viability stain to confirm that your cell population is at least 95% viable. Also, avoid using cells that have been in culture for too many passages, as this can affect their migratory behavior.
Potential Cause B: Contamination of Reagents or Media
Bacterial or mycoplasma contamination in your cell culture or assay reagents can introduce chemoattractants and lead to high background migration.
Solution: Aseptic Technique and Reagent Check
Always use strict aseptic techniques. Periodically test your cell cultures for mycoplasma contamination. If you suspect contamination, discard the affected cultures and reagents and start with fresh, sterile stocks.
Potential Cause C: Autocrine Signaling
The cells themselves may be secreting factors that act as chemoattractants, leading to high random migration.
Solution: Cell Washing and Serum Starvation
Thoroughly wash your cells before adding them to the assay to remove any secreted factors. In some cases, serum-starving the cells for a few hours before the assay can reduce background migration, but this should be optimized as prolonged starvation can also affect cell health.[11]
Question 3: My chemotaxis results with this compound are highly variable and not reproducible. How can I improve consistency?
Reproducibility is key to reliable scientific findings. Variability can be introduced at multiple stages of the experiment.
Potential Cause A: Inconsistent Cell Numbers
Inaccurate cell counting can lead to significant variability in the number of migrating cells.
Solution: Accurate Cell Counting
Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter. Ensure the cell suspension is homogenous before taking a sample for counting.
Potential Cause B: Ligand Instability
N-formyl peptides can be unstable in aqueous solutions over time.
Solution: Fresh Ligand Preparation
Prepare fresh dilutions of this compound from a frozen stock in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Potential Cause C: Receptor Desensitization
Prolonged exposure of cells to fDL before the establishment of a gradient can lead to receptor desensitization, where the receptors become unresponsive.
Solution: Minimize Pre-exposure to Ligand
Ensure that the cells are not exposed to this compound before the chemotaxis assay begins. Prepare your cell suspension in a medium free of fDL.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between FPR1 and FPR2?
FPR1 is considered a high-affinity receptor for many N-formyl peptides, such as fMLP, and is primarily involved in pro-inflammatory responses.[6][7] FPR2, on the other hand, has a lower affinity for fMLP but can bind to a more diverse range of ligands, including anti-inflammatory mediators.[7][8][9] This dual functionality makes FPR2 a complex target in inflammatory processes.
Q2: How might the D-leucine in this compound affect its interaction with FPRs?
The stereochemistry of amino acids can significantly impact peptide-receptor interactions. While most naturally occurring formyl peptides contain L-amino acids, synthetic peptides with D-amino acids have been shown to be biologically active. The D-configuration of leucine in fDL could result in:
-
Altered Binding Affinity: It may bind to FPRs with a different affinity (higher or lower) compared to its L-leucine counterpart.
-
Receptor Selectivity: It might show a different preference for FPR1 versus FPR2.
-
Biased Agonism: It could activate a subset of the downstream signaling pathways normally triggered by L-amino acid peptides.
-
Slower Degradation: Peptides containing D-amino acids are often more resistant to degradation by proteases, which could lead to a more sustained effect in your assay.
Q3: What are the essential controls for a chemotaxis assay with this compound?
To ensure the validity of your results, the following controls are essential:
| Control Type | Description | Purpose |
| Negative Control | Medium with the same concentration of vehicle (e.g., DMSO) used to dissolve fDL. | To measure random, non-directed cell migration (chemokinesis). |
| Positive Control | A well-characterized chemoattractant for your cell type (e.g., fMLP, C5a). | To confirm that your cells are capable of chemotaxis and that the assay is working correctly. |
| Checkerboard Analysis | Adding fDL to both the upper and lower chambers at various concentrations. | To distinguish between chemotaxis (directed migration) and chemokinesis (random migration). |
Q4: What is receptor desensitization and how can I prevent it?
Receptor desensitization is a process where a receptor becomes less responsive to its ligand after prolonged exposure. This is a protective mechanism to prevent over-stimulation of the cell. In the context of FPRs, this can happen rapidly. To minimize desensitization:
-
Avoid pre-incubating your cells with this compound.
-
Ensure a stable and consistent gradient is formed in your assay.
-
Optimize the incubation time of your assay; longer times may lead to desensitization.
Signaling Pathways and Experimental Visualization
FPR Signaling Pathway
Upon binding of an agonist like this compound, FPRs activate intracellular signaling cascades that lead to chemotaxis. The primary pathway involves the activation of a heterotrimeric G-protein (Gαi), leading to downstream signaling through phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Caption: Simplified FPR signaling pathway leading to chemotaxis.
References
- BenchChem. (2025). A Comprehensive Technical Guide to N-Formyl-L-leucine-d3. BenchChem.
- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology.
- Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules.
- Migeotte, I., et al. (2021). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. Molecules.
- Karlsson, J., et al. (2019). Structure–Function Characteristics and Signaling Properties of Lipidated Peptidomimetic FPR2 Agonists: Peptoid Stereochemistry and Residues in the Vicinity of the Headgroup Affect Function. ACS Omega.
- BOC Sciences. (n.d.). Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.
- Gao, J. L., et al. (2014). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. Journal of Biological Chemistry.
- Marasco, W. A., et al. (1982). Characterization of the rat neutrophil formyl peptide chemotaxis receptor.
- Ye, R. D., et al. (2021). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology.
- Wikipedia. (2023). Formyl peptide receptor.
- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews.
- Perez, H. D., et al. (1988). Formyl peptide-induced chemotaxis of human polymorphonuclear leukocytes does not require either marked changes in cytosolic calcium or specific granule discharge. Role of formyl peptide receptor reexpression (or recycling). Journal of Immunology.
- Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules.
- Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
- Vollmer, K. L., et al. (1992). Tumor necrosis factor-alpha decreases neutrophil chemotaxis to N-formyl-1-methionyl-1-leucyl-1-phenylalanine: analysis of single cell movement. Journal of Leukocyte Biology.
- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews.
- Gavins, F. N., & Hickey, M. J. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases.
- BenchChem. (2025). Application Notes and Protocols for N-Formyl-L-leucine-d3 in Cell Culture Media. BenchChem.
- He, H. Q., et al. (2013). Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization. Journal of Pharmacological Sciences.
- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology.
- Corning Incorporated. (n.d.). Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Corning.
- Sigma-Aldrich. (n.d.).
- Napolitano, F., & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology.
- Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.
- Lee, H. Y., et al. (2011). N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. The Journal of Biological Chemistry.
- Wikipedia. (2023). N-Formylmethionine-leucyl-phenylalanine.
- Iqbal, M., et al. (1984). Conformationally constrained chemotactic peptide analogs of high biological activity. FEBS Letters.
- O'Reilly, C., et al. (2015). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. Journal of Biological Chemistry.
- Abita, J. P., & Morgat, J. L. (1980). On the mechanism of human polymorphonuclear leukocyte deactivation of chemotaxis by the synthetic peptide formyl-methionyl-leucyl-phenylalanine. FEBS Letters.
- Howard, T. H., et al. (1985).
- Sacerdote, P., et al. (1998). N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils. Clinical and Experimental Immunology.
- Gavins, F. N., & Hickey, M. J. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases.
- MyBioSource. (n.d.). N-Formyl-L-leucine biochemical.
- Li, F., et al. (2022). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science.
Sources
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases | MDPI [mdpi.com]
- 2. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. corning.com [corning.com]
Minimizing non-specific binding of N-alpha-Formyl-D-leucine in receptor studies
A Guide to Minimizing Non-Specific Binding for Researchers
This guide is designed to provide you with a deep understanding of the factors contributing to NSB with N-alpha-Formyl-D-leucine and to offer practical, field-proven troubleshooting strategies. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to optimize your assays with scientific rigor.
This compound is a derivative of the amino acid leucine, characterized by a formyl group at the alpha-amino position.[1][2][3][4] It and similar N-formyl peptides are recognized by Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by detecting molecular patterns from bacteria and damaged cells.[5][6][7][8][9] The D-leucine moiety and its associated isobutyl side chain introduce significant hydrophobicity, a key factor in its tendency for non-specific interactions. Understanding and mitigating these interactions is the key to a successful binding assay.
Frequently Asked Questions & Troubleshooting Guide
Q1: My non-specific binding is exceeding 30% of the total binding. Where do I start troubleshooting?
High non-specific binding is often the result of suboptimal assay conditions that favor low-affinity, non-saturable interactions over the high-affinity, specific binding to the receptor. The two most impactful areas to investigate first are your blocking strategy and your assay buffer composition .
Non-specific binding occurs when the ligand binds to components other than the receptor of interest, such as the filter membrane, plasticware, or other proteins in the preparation.[10][11] Ideally, specific binding should account for at least 80-90% of the total binding.[12] If NSB is greater than 50%, it can severely compromise the assay's accuracy.[11]
The workflow below outlines a systematic approach to diagnosing and resolving high NSB.
Caption: Systematic workflow for troubleshooting high non-specific binding.
Begin by critically evaluating your blocking agent, as this is often the most effective first line of defense.
Q2: I am already using Bovine Serum Albumin (BSA) as a blocker, but NSB remains high. What are my next steps?
This is a common scenario. While BSA is an excellent and widely used blocking agent, its effectiveness is not guaranteed and often requires optimization.[12][13] BSA works by binding to non-specific sites on your assay components (tubes, filters, non-receptor proteins), essentially "pre-saturating" these surfaces so your ligand of interest is less likely to adhere to them.[14][15][16]
Here’s how to troubleshoot your BSA blocking strategy:
-
Optimize BSA Concentration: A 1-3% concentration is a common starting point, but this is not always optimal.[10] The goal is to find the lowest concentration that maximally suppresses NSB without interfering with specific binding.
-
Action: Perform a BSA titration experiment. Keep the concentrations of your radiolabeled this compound and receptor preparation constant. Test a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in your assay buffer. Measure both total and non-specific binding at each concentration. The optimal concentration will show the lowest NSB with the highest specific binding.
-
-
Check BSA Purity: Not all BSA preparations are created equal.[13] Lower-purity grades can contain contaminants that may interfere with your assay.
-
Action: Switch to a high-purity, protease-free grade of BSA, often sold specifically for receptor assays. This ensures the integrity of your receptor preparation and reduces potential artifacts.[12]
-
-
Consider Alternative Blocking Agents: If optimizing BSA fails, other protein-based blockers can be tested.
-
Action: Test other blocking agents such as non-fat dry milk (typically 1-5%) or gelatin. Be aware that these can sometimes interfere with certain receptor systems, so empirical testing is essential.[16]
-
Q3: How does the hydrophobicity of this compound contribute to NSB, and how can I counteract this?
The isobutyl side chain of the D-leucine residue makes the molecule significantly hydrophobic. This is a primary driver of non-specific binding, as the ligand will readily associate with any available hydrophobic surface, including plasticware, filter mats, and lipid bilayers in your membrane preparation.[11][12] This type of interaction is entropy-driven and a major contributor to ligand-protein binding in general.[17][18][19]
Caption: Specific vs. Non-specific hydrophobic interactions.
Here are strategies to specifically counteract hydrophobicity-driven NSB:
-
Add a Non-Ionic Surfactant: Low concentrations of mild detergents can disrupt weak hydrophobic interactions without denaturing your receptor.
-
Action: Add a low concentration (typically 0.01% - 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay and wash buffers.[10][20][21] This can help keep the ligand in solution and reduce its adherence to surfaces. Always validate that the chosen surfactant concentration does not decrease your specific binding.
-
-
Adjust Ionic Strength: Increasing the salt concentration in your buffer can help mitigate non-specific interactions that are charge-based, but it can also influence hydrophobic interactions by affecting water structure.
-
Pre-treat Assay Materials: Soaking your filter mats and sometimes even assay plates in a blocking solution can be highly effective.
-
Action: Before setting up the assay, pre-soak your glass fiber filters in a solution of 0.3% to 0.5% polyethyleneimine (PEI) or a high concentration of BSA (e.g., 1%). This coats the filters to reduce ligand adsorption.[22]
-
Experimental Protocols
Protocol 1: Defining and Measuring Non-Specific Binding
This protocol is fundamental to any receptor binding assay and is required to calculate specific binding.
-
Prepare Reagents:
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with 0.5% BSA).
-
Radioligand Stock: A known concentration of radiolabeled this compound.
-
Unlabeled Competitor: A high concentration (at least 100- to 1000-fold higher than the Kᵢ) of a known, high-affinity unlabeled ligand for the Formyl Peptide Receptor, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Receptor Preparation: Your membrane or whole-cell preparation at the desired protein concentration.
-
-
Set Up Assay Tubes: Prepare triplicate sets of tubes for:
-
Total Binding: Assay Buffer + Radioligand + Receptor Preparation.
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + Unlabeled Competitor + Receptor Preparation.
-
-
Incubation:
-
Add the assay components as defined above. It is critical to add the unlabeled competitor before the radioligand in the NSB tubes to ensure the receptors are occupied.
-
Incubate all tubes at the desired temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.[12]
-
-
Termination and Separation:
-
Quantification:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Calculation:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
Protocol 2: Optimizing Wash Steps to Maximize Signal-to-Noise
Inefficient washing leaves unbound radioligand on the filter, artificially inflating both total and non-specific counts.[12] Conversely, overly harsh washing can cause dissociation of the specifically bound ligand.
-
Use Ice-Cold Wash Buffer: This is the most critical parameter. Low temperatures significantly slow the dissociation rate (k_off) of the ligand-receptor complex, preserving the specific signal while washing away the unbound ligand.[12][23]
-
Optimize Wash Volume and Number:
-
Ensure Rapidity: The entire filtration and washing process for a single sample should be as rapid as possible, ideally under 10-15 seconds, to minimize dissociation.[23]
Table 1: Recommended Starting Conditions & Troubleshooting Summary
| Parameter | Recommended Starting Condition | Troubleshooting Action for High NSB | Rationale |
| Blocking Agent | 0.5 - 1% High-Purity BSA[20] | Titrate concentration (0.1-5%); test alternative blockers (e.g., non-fat milk). | Saturates non-specific sites on filters and labware.[14] |
| Assay Buffer pH | 7.2 - 7.5[12] | Verify pH; test a narrow range around the optimum. | Receptor binding is pH-sensitive; suboptimal pH can increase NSB.[20] |
| Ionic Strength | 100-150 mM NaCl | Titrate NaCl concentration. | Shields charged interactions contributing to NSB.[20][21] |
| Surfactant | None (initially) | Add 0.01-0.1% Tween-20.[21] | Reduces hydrophobic interactions between the ligand and surfaces.[20] |
| Receptor Conc. | 10-100 µg protein/well | Reduce protein amount.[12] | Minimizes the number of non-receptor binding sites. |
| Wash Buffer Temp. | 4°C (Ice-cold)[23] | Maintain at 4°C. | Slows dissociation of the specific ligand-receptor complex.[12] |
| Wash Steps | 3 x 4 mL[12] | Increase to 4 or 5 washes. | More effectively removes unbound radioligand. |
References
-
Formyl peptide receptor. Wikipedia.[Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Journal of Leukocyte Biology.[Link]
-
Prevete, N., Liotti, F., Marone, G., Melillo, R. M., & de Paulis, A. (2015). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology.[Link]
-
Cattaneo, F., Ammendola, R., & Sica, M. (2020). The Formyl Peptide Receptors. Encyclopedia MDPI.[Link]
-
Formyl Peptide Receptor Family. Creative Biolabs.[Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut.[Link]
-
Tovey, E. R., & Rawle, D. J. (2013). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of Immunoassay and Immunochemistry.[Link]
-
Charlton, S. J. (2011). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.[Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.[Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.[Link]
-
Zewail, A. H. (2000). Femtosecond studies of protein–ligand hydrophobic binding and dynamics: Human serum albumin. Proceedings of the National Academy of Sciences.[Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.[Link]
-
Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. ResearchGate.[Link]
-
Gilar, M., Olivova, P., & Daly, A. E. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Analytica Chimica Acta.[Link]
-
How significant are hydrophobic interactions in protein-ligand complexes? ResearchGate.[Link]
-
Salo-Ahen, O. M., & Wade, R. C. (2020). Combinatorial Effect of Ligand and Ligand-Binding Site hydrophobicities on Binding Affinity. Journal of Chemical Information and Modeling.[Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate.[Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate.[Link]
-
Radioligand Binding Assay. Gifford Bioscience.[Link]
-
Hydrophobic interactions and hydrogen bonding between ligands and... ResearchGate.[Link]
-
Snyder, P. W., Mecinović, J., Moustakas, D. T., Thomas, S. W., Harder, M., Mack, E. T., ... & Whitesides, G. M. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. Proceedings of the National Academy of Sciences.[Link]
-
Receptor Binding Assays for HTS and Drug Discovery. PubMed.[Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.[Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.[Link]
-
N-Formyl-dl-leucine. NIST WebBook.[Link]
-
N-Formylleucine. PubChem.[Link]
Sources
- 1. N-Formyl-dl-leucine [webbook.nist.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. N-Formylleucine | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonspecific binding sites: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. researchgate.net [researchgate.net]
- 23. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. biophysics-reports.org [biophysics-reports.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of N-alpha-Formyl-D-leucine and N-alpha-Formyl-L-leucine
Introduction: The Critical Role of Stereochemistry in Modulating Immune Responses
In the realm of immunology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can be the determining factor between a potent therapeutic agent and an inactive compound. This principle is particularly salient when considering the bioactivity of N-formylated peptides, which are powerful chemoattractants for leukocytes and key players in the innate immune response. These molecules are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes like neutrophils and macrophages.[1]
This guide provides a detailed comparison of the bioactivity of two stereoisomers: N-alpha-Formyl-D-leucine and N-alpha-Formyl-L-leucine. While seemingly minor, the difference in the spatial orientation of the amino group on the chiral center of the leucine residue has profound implications for their interaction with FPRs and, consequently, their ability to trigger downstream cellular responses. We will delve into the mechanistic underpinnings of this stereospecific recognition, present a theoretical framework for their differential bioactivity based on current literature, and provide detailed experimental protocols for researchers to empirically validate these principles.
The Target: Formyl Peptide Receptors (FPRs)
The biological activity of N-formylated amino acids and peptides is mediated through their interaction with FPRs. In humans, this receptor family consists of three subtypes: FPR1, FPR2, and FPR3.[1] These receptors act as pattern recognition receptors, identifying N-formylated peptides as molecular patterns associated with bacterial invasion or mitochondrial damage, thereby initiating an inflammatory response.[2][3][4]
Upon ligand binding, FPRs undergo a conformational change, leading to the activation of intracellular heterotrimeric G proteins. This initiates a cascade of signaling events, including:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a crucial second messenger.
-
Chemotaxis: The directed migration of leukocytes towards the source of the chemoattractant.
-
Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.
-
Oxidative Burst: The production of reactive oxygen species (ROS) to kill invading pathogens.
The affinity and efficacy with which a ligand binds to and activates these receptors are the primary determinants of its bioactivity.
Stereochemistry: The Decisive Factor in Bioactivity
The interaction between a ligand and its receptor is a highly specific, three-dimensional "lock-and-key" mechanism. The stereochemistry of the ligand is therefore of paramount importance. While direct comparative studies on this compound versus N-alpha-Formyl-L-leucine are not extensively available in the current body of literature, we can infer their likely differential bioactivity based on established principles of FPR pharmacology and the broader understanding of D- versus L-amino acids in biological systems.
N-alpha-Formyl-L-leucine: The Presumed Natural Ligand
N-formylated peptides originating from bacteria and mitochondria are composed of L-amino acids, the naturally occurring enantiomers in biological systems. Consequently, it is hypothesized that N-alpha-Formyl-L-leucine would exhibit a higher binding affinity and greater efficacy in activating FPRs compared to its D-enantiomer. The binding pocket of FPRs is likely evolved to specifically recognize the stereochemical configuration of L-amino acids.
This compound: A Case for Altered Activity and Enhanced Stability
The introduction of a D-amino acid into a peptide can have several significant effects:
-
Altered Receptor Interaction: The different spatial arrangement of the side chain and other functional groups in this compound will likely result in a suboptimal fit within the FPR binding pocket. This could lead to a lower binding affinity and reduced agonist activity. In some cases, such an analog might even act as a competitive antagonist, binding to the receptor without triggering a downstream signal and thereby blocking the action of the L-isomer.
-
Increased Proteolytic Stability: A major advantage of incorporating D-amino acids into peptides is their enhanced resistance to degradation by proteases, which are stereospecific for L-amino acids. This increased stability could lead to a longer biological half-life in vivo. Therefore, while this compound might be a weaker agonist at the receptor level, its prolonged presence in a biological system could potentially lead to a sustained, albeit possibly attenuated, biological effect.
Table 1: Predicted Comparative Bioactivity Profile
| Feature | N-alpha-Formyl-L-leucine | This compound | Rationale |
| FPR Binding Affinity | Higher | Lower | The FPR binding pocket is likely optimized for the natural L-stereoisomer. |
| Agonist Efficacy | Higher | Lower (or potentially antagonistic) | Suboptimal binding of the D-isomer is expected to result in less efficient receptor activation. |
| Chemotactic Potency | Higher | Lower | Directly correlated with agonist efficacy at FPRs. |
| Calcium Mobilization | More robust and at lower concentrations | Weaker and requiring higher concentrations | A direct downstream effect of FPR activation. |
| Proteolytic Stability | Lower | Higher | D-amino acids are resistant to degradation by proteases. |
| In Vivo Half-life | Shorter | Longer | A consequence of increased proteolytic stability. |
Experimental Validation: Protocols for Comparative Bioactivity Assessment
To empirically determine the bioactivity of this compound and N-alpha-Formyl-L-leucine, a series of well-established cellular assays can be employed. The following protocols provide a framework for these investigations.
Synthesis of this compound and N-alpha-Formyl-L-leucine
A common method for the N-formylation of amino acids is the use of formic acid and acetic anhydride.[5]
Materials:
-
D-leucine or L-leucine
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend D-leucine or L-leucine in formic acid in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-24 hours.
-
Remove the excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization.
Visualizing the Experimental Workflow
Caption: Workflow for comparing the bioactivity of this compound and N-alpha-Formyl-L-leucine.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.[6][7][8][9][10]
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Chemoattractant solutions (this compound and N-alpha-Formyl-L-leucine at various concentrations)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Place the chemoattractant solutions in the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add a suspension of isolated human neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane.
-
Count the number of migrated cells on the lower surface of the membrane using a microscope.
-
Calculate the chemotactic index (fold increase in migration over buffer control).
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.[11][12][13][14][15]
Materials:
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with kinetic reading capabilities
-
Stimulant solutions (this compound and N-alpha-Formyl-L-leucine at various concentrations)
Procedure:
-
Load the isolated neutrophils with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in the assay buffer and place them in a 96-well plate.
-
Measure the baseline fluorescence for a short period.
-
Add the stimulant solutions to the wells.
-
Immediately begin kinetic reading of fluorescence changes over time.
-
Analyze the data to determine the peak calcium response and the dose-response relationship.
Competitive Binding Assay
This assay determines the binding affinity of the test compounds by measuring their ability to compete with a labeled ligand for binding to the receptor.[16][17]
Materials:
-
Cells expressing FPR1 or FPR2 (e.g., transfected cell line or isolated neutrophils)
-
Labeled ligand (e.g., radiolabeled fMLP or a fluorescently-labeled FPR agonist)
-
Unlabeled competitor solutions (this compound and N-alpha-Formyl-L-leucine at various concentrations)
-
Assay buffer
-
Filtration apparatus or flow cytometer
Procedure:
-
Incubate the cells with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled competitors.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free labeled ligand using filtration or analyze by flow cytometry.
-
Quantify the amount of bound labeled ligand.
-
Plot the data and calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) for each compound.
Signaling Pathway Visualization
Caption: Simplified signaling pathway of Formyl Peptide Receptor (FPR) activation.
Conclusion and Future Directions
The stereochemistry of N-formylated amino acids is a critical determinant of their bioactivity. Based on the established principles of FPR pharmacology, N-alpha-Formyl-L-leucine is predicted to be a more potent agonist of FPRs than this compound. This is attributed to the likely stereospecificity of the receptor's binding pocket for the naturally occurring L-isomer. However, the enhanced proteolytic stability of the D-isomer may confer a longer biological half-life, a factor that should be considered in the context of in vivo studies.
The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predictions. A thorough investigation of the comparative bioactivity of these two stereoisomers will not only deepen our understanding of the structure-activity relationships of FPR ligands but also provide valuable insights for the rational design of novel immunomodulatory agents with tailored potency and pharmacokinetic profiles. Future research should focus on obtaining high-resolution crystal structures of FPRs in complex with both L- and D-isomers to elucidate the precise molecular interactions that govern stereospecific recognition.
References
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. criver.com [criver.com]
- 7. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Prompt inhibition of fMLP-induced Ca2+ mobilization by parenteral lipid emulsions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fMLP-stimulated neutrophils increase endothelial [Ca2+]i and microvessel permeability in the absence of adhesion: role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. AID 724 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Dose Response Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to N-alpha-Formyl-D-leucine's Interaction with FPR1, FPR2, and FPR3
This guide provides an in-depth, objective comparison of the interaction of N-alpha-Formyl-D-leucine with the three human Formyl Peptide Receptors (FPRs): FPR1, FPR2, and FPR3. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides the detailed protocols necessary for independent validation.
Introduction: The Formyl Peptide Receptor Family - Gatekeepers of Innate Immunity
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that serve as critical pattern recognition receptors in the innate immune system.[1][2] They are named for their ability to recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria.[1][2] This recognition triggers a cascade of intracellular signaling events in phagocytic leukocytes, leading to essential host defense responses such as chemotaxis, degranulation, and the production of reactive oxygen species.[1][3]
In humans, this family consists of three members: FPR1, FPR2, and FPR3.[4][5] While they share sequence homology, they exhibit distinct ligand specificities and functional roles.[4][6]
-
FPR1 is considered the high-affinity receptor for many N-formyl peptides and is a primary mediator of pro-inflammatory responses.[6]
-
FPR2 , also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the ALX receptor, is a more promiscuous receptor, binding to a wide variety of ligands including both pro-inflammatory and anti-inflammatory molecules.[4][7]
-
FPR3 , or Formyl Peptide Receptor-Like 2 (FPRL2), remains the most enigmatic of the three, with fewer identified ligands and a less understood biological function.[8]
Understanding how specific ligands, such as the synthetic this compound, differentially engage these receptors is paramount for the development of targeted therapeutics for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[4] This guide provides the experimental framework to rigorously validate and compare these interactions.
Comparative Analysis of this compound Interaction with FPRs
To objectively assess the interaction of this compound with FPR1, FPR2, and FPR3, a multi-faceted approach employing binding and functional assays is essential. For comparison, we will include the well-characterized N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent and prototypical FPR1 agonist.
Table 1: Comparative Binding Affinities (Ki) of this compound and fMLF for FPR1, FPR2, and FPR3
| Ligand | FPR1 Ki (nM) | FPR2 Ki (nM) | FPR3 Ki (nM) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| fMLF | ~1-10 | >1000 | No significant binding |
Note: The data for this compound is to be determined experimentally. The provided fMLF data is based on established literature values.
Table 2: Comparative Functional Potencies (EC50) in Calcium Mobilization Assays
| Ligand | FPR1 EC50 (nM) | FPR2 EC50 (nM) | FPR3 EC50 (nM) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| fMLF | ~0.1-1 | >1000 | No significant activity |
Note: The data for this compound is to be determined experimentally. The provided fMLF data is based on established literature values.
Table 3: Comparative Functional Response in Chemotaxis Assays
| Ligand | Cell Type | Peak Chemotactic Concentration (nM) |
| This compound | Human Neutrophils | [Insert Experimental Data] |
| fMLF | Human Neutrophils | ~10 |
Note: The data for this compound is to be determined experimentally. The provided fMLF data is based on established literature values.
Experimental Validation: Protocols and Rationale
The following sections provide detailed, step-by-step methodologies for the key experiments required to validate the interaction of this compound with the FPR family. The rationale behind each experimental choice is explained to ensure a deep understanding of the principles at play.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9]
Rationale: By using a radiolabeled ligand with known affinity for the target receptor, we can quantify the displacement by our test compound. This allows for the calculation of the inhibitory constant (Ki), a measure of the ligand's binding affinity.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human FPR1, FPR2, or FPR3.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of the radiolabeled ligand (e.g., [3H]fMLF at a concentration near its Kd for FPR1), and varying concentrations of the unlabeled competitor (this compound or fMLF).
-
Incubate the mixture at 4°C for 60 minutes to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.[3]
Rationale: FPRs are Gq-coupled GPCRs.[3] Ligand binding activates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[3]
Signaling Pathway:
Caption: FPR-mediated calcium signaling pathway.
Detailed Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing FPR1, FPR2, or FPR3 into a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to confluence.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[3]
-
-
Compound Preparation and Measurement:
-
Prepare serial dilutions of this compound and fMLF in the assay buffer.
-
Place the cell plate into a fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the ligand.
-
Plot the peak response against the logarithm of the ligand concentration.
-
Calculate the EC50 value (the concentration of ligand that produces 50% of the maximal response) using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay
This assay directly measures a key physiological response mediated by FPR activation: the directed migration of neutrophils towards a chemoattractant.
Rationale: Neutrophils are primary effector cells of the innate immune system, and their migration to sites of infection or injury is a critical step in the inflammatory response.[11] FPR activation on neutrophils initiates signaling pathways that lead to cytoskeletal rearrangements and cell motility.[11][12]
Experimental Workflow:
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Detailed Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[13]
-
Resuspend the purified neutrophils in an appropriate assay medium.
-
-
Chemotaxis Assay (Boyden Chamber Method):
-
Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).[13]
-
Add serial dilutions of this compound or fMLF to the lower wells of the chamber.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy. Alternatively, migrated cells in the lower chamber can be quantified by measuring their ATP content using a luminescent assay.[13]
-
-
Data Analysis:
-
Plot the number of migrated cells against the chemoattractant concentration.
-
The resulting bell-shaped curve will indicate the optimal chemotactic concentration. The chemotaxis index can be calculated as the fold increase in migration over the negative control (medium alone).
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the validation and comparative analysis of this compound's interaction with FPR1, FPR2, and FPR3. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of the ligand's affinity, potency, and physiological effects at each receptor subtype.
The data generated from these experiments will be crucial for elucidating the potential therapeutic applications of this compound and for designing more selective and potent modulators of the formyl peptide receptor system. Future studies could explore the downstream signaling pathways activated by this compound in more detail, investigate its effects in in vivo models of inflammation, and explore its potential as a biased agonist, preferentially activating certain signaling pathways over others.
References
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health. [Link]
-
Formyl peptide receptor 1. Wikipedia. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. ResearchGate. [Link]
-
Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. PubMed Central. [Link]
-
Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. PubMed Central. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]
-
Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Creative Bioarray. [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PubMed Central. [Link]
-
Neutrophil Chemotaxis Assay. Charles River Laboratories. [Link]
-
N-Formyl Peptide Receptor 3 (FPR3) Departs from the Homologous FPR2/ALX Receptor with Regard to the Major Processes Governing Chemoattractant Receptor Regulation, Expression at the Cell Surface, and Phosphorylation. PubMed Central. [Link]
-
Formyl peptide receptor. Wikipedia. [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. National Institutes of Health. [Link]
-
Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Oxford Academic. [Link]
-
Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. ResearchGate. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition (2017). SciSpace. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]
-
Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]
-
A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. National Institutes of Health. [Link]
-
FPR3 formyl peptide receptor 3 [ (human)]. National Center for Biotechnology Information. [Link]
-
Incucyte® Chemotaxis Cell Migration Assay. Sartorius. [Link]
-
Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. ResearchGate. [Link]
-
An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. National Institutes of Health. [Link]
-
The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation. MDPI. [Link]
-
Formyl peptide receptor 2. Wikipedia. [Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. [Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. [Link]
-
Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Oxford Academic. [Link]
-
Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. PubMed Central. [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PubMed Central. [Link]
-
Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. ResearchGate. [Link]
-
Comparison of FPR1 and FPR2 ligands identified by four different screening programs. sciencedirect.com. [Link]
-
Fpr which belongs the family of the formyl peptide. Inhibitor Research Hub. [Link]
-
Competitive binding kinetics in ligand-receptor-competitor systems. Rate parameters for unlabeled ligands for the formyl peptide receptor. PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins DiscoverX. [Link]
-
International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. PubMed Central. [Link]
-
Cas 5338-45-4,N-FORMYL-DL-LEUCINE. LookChem. [Link]
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
A Comparative Guide for Researchers: N-alpha-Formyl-D-leucine versus fMLP in Chemoattractant Potency
For researchers in immunology, cell biology, and drug development, the selection of an appropriate chemoattractant is a critical experimental parameter. This guide provides an in-depth, objective comparison of the well-established, potent chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) and the less characterized N-alpha-Formyl-D-leucine. This analysis is grounded in experimental data and established principles of leukocyte chemotaxis to aid in informed experimental design.
Introduction: The Critical Role of Chemoattractants in Leukocyte Biology
Chemoattractants are chemical substances that induce the directional movement of cells, a process known as chemotaxis. In the context of the immune system, chemoattractants are fundamental to the recruitment of leukocytes, such as neutrophils, to sites of inflammation, infection, or tissue damage. N-formylated peptides, which are produced by bacteria or released from damaged mitochondria, are a significant class of chemoattractants that signal the presence of pathogens or cellular injury.[1][2] The potency of a chemoattractant is a key determinant of its physiological and experimental utility.
N-formyl-methionyl-leucyl-phenylalanine (fMLP): The Archetypal Potent Chemoattractant
N-formyl-methionyl-leucyl-phenylalanine, commonly abbreviated as fMLP, is a synthetic tripeptide that mimics bacterially derived chemoattractants.[3] It is one of the most potent and widely studied chemoattractants for phagocytic leukocytes, particularly neutrophils.[3][]
Mechanism of Action and Receptor Interaction
fMLP exerts its effects by binding to a specific family of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[5] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[5] fMLP binds with high affinity primarily to FPR1, initiating a cascade of intracellular signaling events.[6]
Upon binding of fMLP to FPR1, the associated heterotrimeric G protein (of the Gi family) is activated.[6] The G protein dissociates into its α and βγ subunits, which in turn activate downstream effector molecules. A key pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[] IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration, a hallmark of neutrophil activation.[7] These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) in an "oxidative burst".[][8]
Signaling Pathway of fMLP-induced Neutrophil Activation
Caption: fMLP binding to FPR1 activates a G-protein signaling cascade.
This compound: An Enigmatic Counterpart
In stark contrast to the extensive body of research on fMLP, there is a notable absence of specific experimental data characterizing the chemoattractant potency of this compound. While commercially available, its biological activity, particularly in the context of leukocyte chemotaxis, is not well-documented in peer-reviewed literature.[9][10]
Inferences from Structure-Activity Relationship Studies
The chemotactic activity of formyl peptides is highly dependent on their specific amino acid sequence and stereochemistry.[11][12] Studies on various synthetic peptides have revealed several key structural requirements for potent interaction with formyl peptide receptors:
-
The N-formyl group: This is critical for activity. Non-formylated peptides are generally inactive.[12]
-
Amino Acid Sequence: The specific sequence of amino acids significantly influences potency. For instance, fMLP is substantially more potent than formyl-methionyl-leucine (fML) or formyl-methionine (fMet) alone.[11]
-
Stereochemistry: The chirality of the amino acids can dramatically affect biological activity. For example, replacing L-amino acids with their D-isomers in some peptides has been shown to reduce or abolish their chemoattractant effects.[13]
Given these principles, it is plausible that this compound, being a single D-amino acid derivative, would exhibit significantly lower, if any, chemoattractant potency compared to the tripeptide fMLP, which is composed of L-amino acids. The receptor binding pocket of FPR1 has evolved to recognize the specific three-dimensional conformation of peptides like fMLP, and a single D-amino acid derivative is unlikely to fulfill these stringent structural requirements for high-affinity binding and receptor activation.
Comparative Potency: A Data-Driven Analysis
To provide a quantitative comparison, the following table summarizes the reported half-maximal effective concentrations (EC50) for fMLP in various neutrophil activation assays. The EC50 value represents the concentration of a chemoattractant that induces a response halfway between the baseline and the maximum, with a lower EC50 indicating higher potency.
| Chemoattractant | Assay | Cell Type | Reported EC50 | Reference |
| fMLP | Chemotaxis | Human Neutrophils | 0.07 nM | [11] |
| Oxidative Burst | Human Neutrophils | ~20 nM | [14] | |
| Calcium Mobilization | FPR-expressing cells | 10 nM | [15] | |
| Oxidative Burst | TNF-primed Neutrophils | 370 nM | [16] | |
| This compound | Chemotaxis | - | Not Reported | - |
| Oxidative Burst | - | Not Reported | - | |
| Calcium Mobilization | - | Not Reported | - |
The data clearly demonstrates the high potency of fMLP, with effective concentrations in the nanomolar range for inducing key neutrophil functions. The lack of reported EC50 values for this compound in comparable assays strongly suggests that it is not a significant chemoattractant for neutrophils.
Experimental Protocols for Assessing Chemoattractant Potency
For researchers wishing to empirically determine and compare the chemoattractant potency of novel compounds against a standard like fMLP, the following experimental workflows are recommended.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This is a classic and widely used method to quantify the directed migration of neutrophils towards a chemoattractant.[17][18]
Workflow for Boyden Chamber Chemotaxis Assay
Caption: Schematic of the Boyden chamber chemotaxis assay workflow.
Detailed Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Assay Setup: Use a multi-well Boyden chamber apparatus with inserts containing a polycarbonate membrane (typically with 3-5 µm pores).
-
Loading: Add the chemoattractant solutions (e.g., serial dilutions of fMLP and this compound) to the lower wells of the chamber. Place the membrane over the lower wells. Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: After incubation, remove the inserts and wipe off the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and determine the EC50 value.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon chemoattractant stimulation, which is an early event in neutrophil activation.[19][20]
Detailed Protocol:
-
Cell Preparation: Isolate neutrophils as described above.
-
Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye in a suitable buffer. The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Assay Measurement: Use a fluorescence plate reader or a flow cytometer with kinetic reading capabilities.
-
Baseline Reading: Measure the baseline fluorescence of the dye-loaded cells.
-
Stimulation: Add the chemoattractant (e.g., fMLP or this compound) to the cells while continuously recording the fluorescence.
-
Data Analysis: An increase in intracellular calcium will lead to a change in the fluorescence intensity of the dye. Plot the change in fluorescence against time to observe the kinetics of the calcium flux. A dose-response curve can be generated by stimulating the cells with different concentrations of the chemoattractant to determine the EC50.
Conclusion and Recommendations
Based on the available scientific literature, fMLP is a highly potent and well-characterized chemoattractant for neutrophils , acting primarily through the FPR1 receptor to induce a robust chemotactic and pro-inflammatory response. Its potency is consistently demonstrated by low nanomolar EC50 values across various functional assays.
In contrast, there is no direct evidence to support that this compound is a significant chemoattractant for neutrophils. Inferences from structure-activity relationship studies of formyl peptides suggest that its chemical structure is not optimal for high-affinity binding to formyl peptide receptors.
For researchers seeking a reliable and potent positive control for neutrophil chemotaxis and activation studies, fMLP is the unequivocal choice. When investigating novel chemoattractants, it is essential to perform empirical testing using standardized assays, such as the Boyden chamber and calcium flux assays, to determine their potency relative to established standards like fMLP. The absence of data for a particular compound, such as this compound, should be interpreted with caution and underscores the necessity for direct experimental validation.
References
- 1. Formyl peptide chemoattractants. Synthesis and chemotactic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemotactic peptides. Mechanisms, functions, and possible role in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 10. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. rupress.org [rupress.org]
- 12. The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retro-all-D and retro isomers of a formyl-methionyl peptide chemoattractant: an insight into the mode of binding at the receptor on rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spasmogenic activity of chemotactic N-formylated oligopeptides: identity of structure--function relationships for chemotactic and spasmogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human mitochondria-derived N-formylated peptides are novel agonists equally active on FPR and FPRL1, while Listeria monocytogenes-derived peptides preferentially activate FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. bu.edu [bu.edu]
- 20. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Anti-fMLP Antibody Cross-Reactivity with N-alpha-Formyl-D-leucine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunology and cell signaling, the specificity of antibodies is paramount. This guide provides an in-depth analysis of the cross-reactivity of anti-N-formylmethionyl-leucyl-phenylalanine (anti-fMLP) antibodies with a structurally similar but distinct molecule, N-alpha-Formyl-D-leucine. As a Senior Application Scientist, this document is designed to move beyond a simple product comparison, offering a deep dive into the underlying molecular principles, supported by experimental data and robust protocols, to empower researchers in making informed decisions for their assays.
The Central Role of fMLP in Innate Immunity
N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived tripeptide that acts as a classical chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages.[1] It is a key player in the innate immune response, guiding these cells to sites of infection and inflammation.[2] fMLP exerts its effects by binding to a specific G protein-coupled receptor on the surface of these cells, the N-formyl peptide receptor 1 (FPR1).[3] This binding event initiates a cascade of intracellular signaling pathways, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat invading pathogens.[4]
The fMLP signaling pathway is a critical area of research in inflammation, immunology, and drug discovery. Consequently, antibodies raised against fMLP are invaluable tools for a variety of applications, including competitive binding assays, immunoassays, and functional studies of the fMLP-FPR1 axis. However, the utility of these antibodies is intrinsically linked to their specificity.
Molecular Scrutiny: fMLP vs. This compound
Understanding the potential for cross-reactivity begins with a close examination of the molecular structures of the primary antigen, fMLP, and the potential cross-reactant, this compound.
N-formylmethionyl-leucyl-phenylalanine (fMLP):
-
A tripeptide with the sequence Methionine - Leucine - Phenylalanine.
-
The N-terminus of the methionine residue is formylated (-CHO group).
-
All amino acids are in the L-isomeric form.
This compound:
-
A single amino acid, Leucine.
-
The alpha-amino group is formylated.
-
The leucine residue is in the D-isomeric form.
Structural Comparison Diagram
Caption: Key structural similarities and differences between fMLP and this compound.
The key takeaways from this structural comparison are:
-
Shared Feature: Both molecules possess the N-formyl group, a critical determinant for recognition by both the FPR1 receptor and, as we will discuss, anti-fMLP antibodies.
-
Key Differences:
-
Peptide Length: fMLP is a tripeptide, while this compound is a single amino acid.
-
Amino Acid Composition: fMLP contains methionine and phenylalanine in addition to leucine.
-
Stereochemistry: The leucine in fMLP is the L-isomer, whereas in this compound, it is the D-isomer.
-
These differences, particularly the absence of methionine and phenylalanine and the altered stereochemistry, are expected to significantly impact the binding affinity of anti-fMLP antibodies.
Experimental Evidence: Unraveling Cross-Reactivity
The study concluded that the N-formyl group is mandatory for maximal antibody binding activity . Furthermore, methionine in position 1 and phenylalanine in position 3 are crucial for conferring maximum binding affinity . The stereochemistry of the amino acids was also shown to be a significant factor.
Based on these established principles, we can infer the expected cross-reactivity. The presence of the N-formyl group on this compound suggests that some level of binding to anti-fMLP antibodies is possible. However, the absence of the critical methionine and phenylalanine residues, coupled with the D-configuration of leucine, strongly indicates that the binding affinity will be significantly lower than that for fMLP.
Table 1: Structure-Activity Relationship for Anti-fMLP Antibody Binding (Inferred from Nagy et al., 1984)
| Feature Modification | Expected Impact on Anti-fMLP Antibody Binding | Rationale |
| Removal of N-formyl group | Drastic reduction in binding | The N-formyl group is a primary recognition motif.[5] |
| Substitution of Methionine (Position 1) | Significant reduction in binding | Methionine is a key residue for high-affinity interaction.[5] |
| Substitution of Phenylalanine (Position 3) | Significant reduction in binding | Phenylalanine is crucial for optimal binding.[5] |
| Alteration of Stereochemistry (L- to D-isomer) | Reduction in binding | The antibody combining site is stereoselective.[5] |
Methodologies for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of an anti-fMLP antibody with this compound, several robust experimental approaches can be employed. Here, we detail two gold-standard techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying the binding affinity of an antibody to different antigens.[6]
Competitive ELISA Workflow
Caption: Principle of Competitive ELISA for cross-reactivity assessment.
Protocol: Competitive ELISA for Anti-fMLP Antibody Cross-Reactivity
-
Coating: Coat microtiter plate wells with a saturating concentration of fMLP conjugated to a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate a fixed, limiting concentration of the anti-fMLP antibody with serial dilutions of either unlabeled fMLP (for the standard curve) or this compound (the test competitor).
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary anti-fMLP antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
Data Interpretation: The signal intensity is inversely proportional to the amount of competitor in the solution. By comparing the concentration of this compound required to inhibit 50% of the antibody binding (IC50) to the IC50 of fMLP, the relative cross-reactivity can be calculated.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of molecular interactions, including association (on-rate) and dissociation (off-rate) constants.[7]
Surface Plasmon Resonance (SPR) Principle
Caption: Schematic of Surface Plasmon Resonance for kinetic analysis.
Protocol: SPR Analysis of Anti-fMLP Antibody Cross-Reactivity
-
Immobilization: Covalently immobilize the anti-fMLP antibody onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Inject a series of concentrations of fMLP over the sensor surface and monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound fMLP using a suitable regeneration solution (e.g., low pH glycine).
-
Cross-Reactivity Analysis: Repeat step 2 with this compound.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both fMLP and this compound.
Data Interpretation: The KD value represents the affinity of the interaction, with a lower KD indicating a higher affinity. A direct comparison of the KD values for fMLP and this compound will provide a precise measure of cross-reactivity.
Implications for Researchers
The potential for cross-reactivity of anti-fMLP antibodies with this compound and other structurally similar molecules has significant implications for experimental design and data interpretation.
-
Assay Specificity: In complex biological samples where various formylated molecules may be present, the use of a highly specific anti-fMLP antibody is crucial to avoid false-positive results.
-
Competitive Assays: When using anti-fMLP antibodies in competitive assays, it is essential to be aware of potential cross-reactants that could interfere with the accurate quantification of fMLP.
-
Structure-Function Studies: For researchers investigating the structure-activity relationships of fMLP analogues, a well-characterized antibody with known cross-reactivity profiles can be a valuable tool.
Conclusion: A Call for Empirical Validation
Based on the foundational principles of antibody-antigen recognition and the extensive structure-activity relationship data available for anti-fMLP antibodies, it is highly probable that these antibodies will exhibit significantly lower affinity for this compound compared to their cognate antigen, fMLP. The absence of key interacting residues (methionine and phenylalanine) and the altered stereochemistry of leucine are major structural disadvantages for high-affinity binding.
However, this guide underscores the critical importance of empirical validation. Researchers are strongly encouraged to perform cross-reactivity assessments using robust methodologies like competitive ELISA or SPR to precisely characterize the specificity of their anti-fMLP antibodies within the context of their specific experimental systems. By understanding the nuances of antibody specificity, the scientific community can ensure the reliability and reproducibility of research in the vital field of innate immunity and inflammation.
References
- Chen, K., et al. (2013). The N-formyl peptide receptors: a family of versatile immune regulators. Journal of Leukocyte Biology, 94(4), 661-669.
- Le, Y., et al. (2002). Formyl-peptide receptors revisited. Trends in Immunology, 23(11), 541-548.
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 167-186.
- Nagy, J. A., et al. (1984). Anti-f Met-Leu-Phe: similarities in fine specificity with the formyl peptide chemotaxis receptor of the neutrophil. The Journal of Immunology, 132(3), 1477-1482.
- Ye, R. D., et al. (2009). The formyl peptide receptors: a model of G protein-coupled receptor activation and regulation. Annual Review of Immunology, 27, 219-248.
- Migeotte, I., et al. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519.
Sources
- 1. Anti-formyl peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-f Met-Leu-Phe: similarities in fine specificity with the formyl peptide chemotaxis receptor of the neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A monoclonal antibody-inhibiting FMLP-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased expression of formyl peptide receptor-1 by basophils from patients with mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Formyl Peptide Receptor Agonist Specificity: An In-Depth Analysis of N-alpha-Formyl-D-leucine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity of novel ligands for the Formyl Peptide Receptor (FPR) family. Using N-alpha-Formyl-D-leucine as a case study, we will compare its potential activity profile against well-established agonists and provide the experimental methodologies required for a thorough characterization.
Introduction: The Formyl Peptide Receptor Family - Gatekeepers of Innate Immunity
The Formyl Peptide Receptors (FPRs) are a small family of G protein-coupled receptors (GPCRs) that play a pivotal role in host defense and inflammation.[1][2] In humans, this family consists of three subtypes: FPR1, FPR2 (also known as ALX or FPRL1), and FPR3 (FPRL2), which are primarily expressed on phagocytic leukocytes like neutrophils and monocytes.[3][4][5] These receptors act as pattern recognition receptors (PRRs), detecting molecular structures from pathogens and damaged host cells, thereby initiating a cascade of inflammatory responses including chemotaxis, degranulation, and superoxide production.[3][6]
The canonical agonist for this family is N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent chemoattractant derived from bacteria.[3][5] However, the FPR family is notoriously promiscuous, binding a vast array of structurally diverse ligands.[3][5] This promiscuity, particularly at the FPR2 subtype, presents a significant challenge in drug development, where receptor specificity is paramount for minimizing off-target effects. This guide will dissect the methodologies required to determine if a compound, such as this compound, acts as a specific agonist for a particular FPR subtype.
The Challenge of Specificity: A Comparative Look at Known Agonists
The functional outcome of FPR activation can be pro-inflammatory or anti-inflammatory, depending on the specific ligand and receptor subtype engaged.[1][7] Therefore, understanding an agonist's specificity is not merely an academic exercise; it is critical for predicting its biological effect.
-
FPR1: Generally considered the high-affinity receptor for N-formylated peptides like fMLF.[6][8] Its activation is strongly associated with pro-inflammatory responses to bacterial infection.
-
FPR2/ALX: A highly versatile receptor that binds a wide range of ligands, including fMLF (with low affinity), the synthetic peptide WKYMVm, and the anti-inflammatory lipid Lipoxin A4.[6][7] This promiscuity makes it a complex therapeutic target.
-
FPR3: The least characterized member of the family. It does not bind fMLF effectively and its precise physiological role remains under investigation.[3][9]
To determine the specificity of this compound, its activity must be benchmarked against known standards.
| Ligand | Primary Target(s) | Typical Potency (EC50) | Key Characteristics |
| fMLF | FPR1 | ~1-10 nM[5] | The prototypical high-affinity FPR1 agonist. Weakly activates FPR2.[6][8] |
| WKYMVm | FPR1 & FPR2 | ~1-10 nM | A potent synthetic hexapeptide agonist for both FPR1 and FPR2.[4][10] |
| This compound | To Be Determined | To Be Determined | The subject of our investigation. Its structural similarity to other formyl peptides suggests potential activity, but its stereochemistry (D-leucine) may confer unique specificity. |
Experimental Workflow for Determining Agonist Specificity
A multi-assay approach is essential for a conclusive determination of specificity. The workflow should progress from assessing functional potency (receptor activation) to quantifying binding affinity at each receptor subtype.
FPR Signaling & Core Experimental Protocols
The Canonical FPR Signaling Pathway
FPRs are coupled to inhibitory G-proteins (Gi).[7] Agonist binding induces a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][11] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[2][11] This rapid, transient increase in intracellular calcium is a hallmark of FPR activation and the basis for the primary functional screen.
Protocol 1: Calcium Mobilization Assay
This assay provides a robust, high-throughput method to quantify receptor activation by measuring the increase in intracellular calcium ([Ca²⁺]i).
-
Objective: To determine the potency (EC50) of this compound at FPR1, FPR2, and FPR3.
-
Principle: Cells stably expressing a single FPR subtype are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11] Agonist binding triggers Ca²⁺ release, causing a quantifiable increase in fluorescence.[11][12]
-
Methodology:
-
Cell Preparation: Seed HEK293 cells stably transfected with human FPR1, FPR2, or FPR3 into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add 100 µL of dye loading solution (e.g., Fluo-4 AM in HBSS with 0.1% BSA). Incubate at 37°C for 45-60 minutes in the dark.[11]
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, fMLF (positive control for FPR1), and WKYMVm (positive control for FPR2) in assay buffer at 5x the final desired concentration in a separate compound plate.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.[11]
-
Using the instrument's integrated fluidics, add 25 µL of the 5x compound solution to the 100 µL of buffer in the cell plate.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.[11]
-
-
Data Analysis: The change in fluorescence is calculated (Peak - Baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine if this compound directly binds to FPR subtypes and with what affinity.
-
Principle: The assay measures the ability of an unlabeled test compound (this compound) to compete with a known high-affinity radioligand for binding to the receptor in a membrane preparation.[13][14]
-
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing FPR1, FPR2, or FPR3. Determine the total protein concentration using a BCA assay.[14]
-
Assay Setup: In a 96-well plate, combine in order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
A serial dilution of this compound (the competitor).
-
A fixed, known concentration of a suitable radioligand (e.g., [³H]fMLF for FPR1).
-
Membrane preparation (e.g., 20-50 µg protein/well).[14]
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled fMLF).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.[14]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value from the resulting competition curve. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Interpreting the Data: Building a Specificity Profile
The combined data from these assays will create a specificity profile for this compound.
-
Scenario 1: FPR1 Specific Agonist:
-
Calcium Assay: Low nanomolar EC50 for FPR1; EC50 >1000 nM or no response for FPR2 and FPR3.
-
Binding Assay: Low nanomolar Ki for FPR1; Ki >1000 nM for FPR2 and FPR3.
-
-
Scenario 2: Dual FPR1/FPR2 Agonist:
-
Calcium Assay: Low nanomolar EC50 values for both FPR1 and FPR2.
-
Binding Assay: Low nanomolar Ki values for both FPR1 and FPR2.
-
-
Scenario 3: No Activity:
-
Calcium Assay: No significant response at any receptor, even at high micromolar concentrations.
-
Binding Assay: Does not compete with the radioligand (IC50 > 10 µM).
-
A final confirmation using a chemotaxis assay with primary human neutrophils (which express high levels of FPR1 and FPR2) can validate the functional relevance of the findings.
Conclusion
Determining the specificity of a potential FPR agonist like this compound requires a systematic and multi-faceted experimental approach. By combining functional assays that measure receptor activation (calcium mobilization) with direct binding assays, researchers can build a comprehensive and reliable specificity profile. This rigorous characterization is an indispensable step in the discovery of novel chemical probes and the development of targeted therapeutics for inflammatory diseases. The methodologies outlined in this guide provide a robust framework for achieving this critical goal.
References
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. PMC - NIH. [Link]
-
Differential activation of formyl peptide receptor signaling by peptide ligands. PubMed - NIH. [Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. [Link]
-
Formyl peptide receptor. Wikipedia. [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed - NIH. [Link]
-
AID 805 - Assay for Formylpeptide Receptor Family Ligands. PubChem. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH. [Link]
-
The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. British Journal of Pharmacology. [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
N-Formyl Peptide Receptor 3 (FPR3) Departs from the Homologous FPR2/ALX Receptor with Regard to the Major Processes Governing Chemoattractant Receptor Regulation, Expression at the Cell Surface, and Phosphorylation. PMC - NIH. [Link]
-
International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. PMC - PubMed Central. [Link]
-
Competition Assay Protocol. Fabgennix International. [Link]
-
Analysis of Ca 2 mobilization in phagocytes treated with AG-09/1 and... ResearchGate. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
AID 766 - Formylpeptide Receptor (FPRL1) Ligand Structure Activity Relationship (SAR) Analysis : Dose Response Assay. PubChem. [Link]
-
Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. MDPI. [Link]
-
N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. PMC - NIH. [Link]
-
The protocol of competitive binding assay. | Download Table. ResearchGate. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Sources
- 1. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. N-Formyl Peptide Receptor 3 (FPR3) Departs from the Homologous FPR2/ALX Receptor with Regard to the Major Processes Governing Chemoattractant Receptor Regulation, Expression at the Cell Surface, and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Stability and Activity of D-form vs. L-form N-formyl Peptides: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the stability and biological activity of D-form versus L-form N-formyl peptides. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing peptide stability, the impact of stereochemistry on proteolytic resistance, and the subsequent effects on receptor interaction and downstream signaling. We will explore the theoretical underpinnings, present available experimental evidence, and provide detailed protocols for the practical assessment of these critical parameters.
Introduction: The Significance of N-formyl Peptides and the Chirality Conundrum
N-formyl peptides are a class of molecules characterized by a formyl group attached to the N-terminal amino group of a peptide chain. These peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in the innate immune response to bacterial infections and tissue damage.[1] The prototypical N-formyl peptide is N-formylmethionyl-leucyl-phenylalanine (fMLF), which is recognized by a family of G protein-coupled receptors known as the formyl peptide receptors (FPRs).[2][3]
A fundamental characteristic of the amino acids that constitute peptides is their chirality, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers. In nature, the overwhelming majority of proteins and peptides are composed of L-amino acids.[4] This homochirality has profound implications for their biological activity and, critically, their stability. Proteolytic enzymes, which are responsible for the degradation of peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[5][6] This inherent susceptibility to proteolysis presents a significant challenge in the development of peptide-based therapeutics, as it often leads to a short in vivo half-life.[7][8]
The substitution of L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability against enzymatic degradation.[6][9] This guide will specifically examine this principle in the context of N-formyl peptides, providing a comparative analysis of the stability of D-form versus L-form analogs and exploring the consequences of this stereochemical alteration on their interaction with FPRs and subsequent biological responses.
The Stability Dichotomy: Why D-Peptides Resist Degradation
The enhanced stability of peptides containing D-amino acids is a direct consequence of the stereospecificity of proteases. These enzymes have evolved to recognize the specific three-dimensional conformation of L-amino acid residues within a peptide chain. The introduction of a D-amino acid creates a "mirror image" configuration at that position, which does not fit into the active site of the protease.[6] This steric hindrance prevents the enzyme from effectively binding to and cleaving the peptide bond.
Key Principles of Proteolytic Resistance in D-Peptides:
-
Stereospecificity of Proteases: Endogenous proteases are chiral catalysts that are optimized to act on L-amino acid substrates.[5]
-
Steric Hindrance: The altered stereochemistry of D-amino acids prevents proper docking into the enzyme's active site.
-
Increased Half-Life: By evading proteolytic degradation, D-peptides exhibit a significantly longer half-life in biological fluids such as serum.[8]
While the complete replacement of all L-amino acids with D-amino acids (an all-D-peptide) offers the highest degree of protection, even partial substitution, particularly at the N- and C-termini which are susceptible to exopeptidases, can significantly enhance stability.[5][10]
Comparative Stability of D-form vs. L-form N-formyl Peptides: An Evidence-Based Perspective
While direct, head-to-head quantitative data on the serum half-life of D-fMLF versus L-fMLF is not extensively reported in readily available literature, the general principles of D-amino acid-mediated stability are widely accepted and experimentally supported for other peptide families.[8][9] We can confidently extrapolate that N-formyl peptides containing D-amino acids will exhibit significantly greater stability in biological matrices compared to their L-counterparts.
| Peptide Form | Predicted Proteolytic Stability | Rationale |
| L-form N-formyl Peptide | Low | Susceptible to cleavage by endogenous proteases due to the presence of naturally occurring L-amino acids. |
| D-form N-formyl Peptide | High | Resistant to cleavage by endogenous proteases due to the non-natural D-amino acid stereochemistry.[6] |
Table 1: Predicted Comparative Stability of D-form vs. L-form N-formyl Peptides.
Functional Consequences: Receptor Binding and Downstream Signaling
The enhanced stability of D-form N-formyl peptides is a desirable attribute for therapeutic applications. However, it is crucial to consider how the altered stereochemistry affects their primary biological function: binding to and activating FPRs.
Formyl Peptide Receptors (FPRs)
In humans, there are three main subtypes of FPRs: FPR1, FPR2 (also known as ALX), and FPR3.[11] These receptors exhibit different ligand specificities and can trigger both pro-inflammatory and anti-inflammatory responses.[12][13]
-
FPR1: Binds fMLF with high affinity (in the nanomolar range) and is primarily associated with pro-inflammatory responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[14]
-
FPR2/ALX: A more promiscuous receptor that binds a wide variety of ligands, including fMLF (with lower affinity than FPR1), lipoxins, and serum amyloid A. It can mediate both pro- and anti-inflammatory signals.[1][14]
-
FPR3: The least characterized of the family, it is relatively insensitive to fMLF but binds other endogenous peptides.[11]
The Impact of Stereochemistry on Receptor Recognition
The interaction between a ligand and its receptor is a highly specific, three-dimensional "lock-and-key" mechanism. Therefore, altering the stereochemistry of a peptide ligand can have a profound impact on its ability to bind to its receptor.
While the incorporation of D-amino acids is a proven strategy to increase proteolytic stability, it can sometimes lead to a decrease in receptor binding affinity.[4] This is because the precise spatial arrangement of the amino acid side chains is critical for optimal interaction with the receptor's binding pocket.
For N-formyl peptides, the N-formyl group and the side chains of the methionine, leucine, and phenylalanine residues all contribute to the binding affinity for FPR1.[11] It is plausible that a D-form analog of fMLF may exhibit a different binding affinity for FPRs compared to the native L-form. However, without specific experimental data, it is difficult to predict the exact nature of this change. In some cases, D-amino acid substitution has been shown to have minimal impact on or even enhance receptor binding.[9]
Downstream Signaling Pathways
Upon agonist binding, FPRs activate intracellular signaling cascades, primarily through the Gαi subunit of heterotrimeric G proteins.[15] This leads to a variety of cellular responses, including:
-
Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium stores.[16]
-
MAPK Activation: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is activated, leading to changes in gene expression and cell proliferation.[15]
-
Chemotaxis: Activation of phosphoinositide 3-kinase (PI3K) and small GTPases of the Rho family leads to cytoskeletal rearrangements and directed cell migration.[14]
The following diagram illustrates the general signaling pathway activated by N-formyl peptides.
References
- 1. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-amino acid-substituted atrial natriuretic peptide analogs reveal novel receptor recognition requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases [mdpi.com]
- 16. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Immune Cell Chemotaxis to N-alpha-Formyl-D-leucine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments validating the chemotactic response of various immune cell types to N-alpha-Formyl-D-leucine. We will delve into the underlying principles of chemotaxis, compare robust methodologies, and provide detailed, field-proven protocols.
Introduction: The Significance of Formyl Peptide-Mediated Chemotaxis
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in the immune system. It orchestrates the recruitment of leukocytes to sites of inflammation, infection, and tissue damage.[1] Among the most potent chemoattractants are N-formyl peptides, which are released by bacteria and from damaged mitochondria.[2][3] These peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs), which are expressed on the surface of various immune cells.[2][3][4][5]
This compound is a synthetic N-formyl peptide that can be utilized to study these critical chemotactic pathways. Understanding how different immune cell populations respond to this stimulus is crucial for dissecting inflammatory mechanisms and for the development of novel therapeutics targeting immune cell trafficking.
Foundational Knowledge: The FPR Signaling Cascade
The binding of an N-formyl peptide, such as this compound, to its receptor (primarily FPR1 and FPR2) on an immune cell initiates a cascade of intracellular signaling events.[2][3][6][7] This signaling is primarily mediated through the Gαi subunit of the G protein, leading to the activation of phospholipase C (PLC).[3][6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] These events, in conjunction with the activation of other pathways like the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, culminate in the cytoskeletal rearrangements necessary for directed cell movement.[2][6]
Caption: General workflow for a chemotaxis assay.
Part 2: Comparative Methodologies
2.1. The Boyden Chamber (Transwell) Assay
This is a classic and widely used method for assessing chemotaxis. [8]It relies on a two-compartment system separated by a microporous membrane. [9]
-
Principle: Cells are placed in the upper chamber (the insert), and the chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant gradient. The number of migrated cells is then quantified. [9]
-
Detailed Protocol:
-
Hydrate the Inserts: Pre-hydrate the transwell inserts (select pore size appropriate for your cell type, e.g., 3-5 µm for neutrophils and monocytes) with serum-free media. [8] 2. Prepare the Lower Chamber: Add the this compound dilutions (and vehicle control) to the wells of the companion plate. [10] 3. Cell Seeding: Resuspend the isolated immune cells in serum-free media and add them to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a duration optimized for your cell type (e.g., 1-3 hours for neutrophils, longer for monocytes and DCs) at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Remove the inserts and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Image the membrane using a microscope and count the cells in several fields of view. Alternatively, for a higher-throughput method, cells can be lysed and the absorbance of the dye can be measured. [11][12]
-
-
-
Advantages: Relatively low cost, high throughput, and well-established.
-
Disadvantages: Provides an endpoint measurement only, the chemoattractant gradient is not stable over time, and it can be difficult to distinguish between chemotaxis (directed movement) and chemokinesis (random movement). [1] 2.2. Microfluidic Chemotaxis Assays
Microfluidic devices offer a more sophisticated approach to studying chemotaxis by creating stable and well-defined chemical gradients. [1][13]
-
Principle: These devices utilize microchannels to generate a stable concentration gradient of the chemoattractant. [13][14]Cells are introduced into a viewing channel where their migration in response to the gradient can be observed and quantified in real-time. [1]
-
Detailed Protocol (General):
-
Device Priming: Prime the microfluidic device with the appropriate buffer or media according to the manufacturer's instructions.
-
Gradient Generation: Introduce the chemoattractant and control solutions into the designated inlets to establish a stable gradient.
-
Cell Loading: Load the cell suspension into the cell-loading port.
-
Live-Cell Imaging: Place the device on a microscope stage equipped with an environmental chamber (to maintain temperature, humidity, and CO2) and acquire time-lapse images of cell migration. [15] 5. Data Analysis: Use image analysis software to track individual cells and calculate parameters such as velocity, directionality, and chemotactic index.
-
-
Advantages: Provides a stable and controllable chemoattractant gradient, allows for real-time visualization of cell behavior, requires a smaller number of cells and reagents, and can distinguish between chemotaxis and chemokinesis. [1][13]* Disadvantages: Can be more expensive and technically demanding than the Boyden chamber assay.
2.3. Live-Cell Imaging Assays
Live-cell imaging provides a powerful tool for visualizing and quantifying chemotaxis in real-time, often in a 96-well format. [16]
-
Principle: Systems like the IncuCyte® Live-Cell Analysis System utilize specialized microplates with a porous membrane. [16][17]Cells are imaged as they migrate through the pores towards the chemoattractant, allowing for kinetic analysis of the chemotactic response. [16][17]
-
Detailed Protocol (using IncuCyte® as an example):
-
Plate Preparation: Add the chemoattractant dilutions to the wells of a ClearView 96-well plate.
-
Cell Seeding: Place the ClearView insert onto the plate and add the cell suspension to the top of the insert.
-
Imaging: Place the plate inside the IncuCyte® system and schedule image acquisition over the desired time course (e.g., every 30-60 minutes for several hours).
-
Automated Analysis: The integrated software automatically analyzes the images to quantify the number of migrated cells on the underside of the membrane over time. [17]
-
-
Advantages: Fully automated and kinetic data acquisition, allows for visualization of cell morphology during migration, and is suitable for high-throughput screening. [16][17]* Disadvantages: Requires specialized and expensive instrumentation.
Data Presentation and Interpretation
Comparative Data Summary
| Immune Cell Type | Optimal this compound Concentration (Chemotaxis) | Peak Migration Time (Boyden Assay) | Average Velocity (Microfluidics) | Chemotactic Index (Microfluidics) |
| Neutrophils | 10 nM - 100 nM | 1.5 hours | 15 µm/min | 0.8 |
| Monocytes | 100 nM - 1 µM | 4 hours | 8 µm/min | 0.6 |
| Dendritic Cells | 1 µM - 10 µM | 6 hours | 5 µm/min | 0.4 |
Note: The data presented in this table are hypothetical and should be determined experimentally.
Caption: Comparative chemotactic response of immune cells.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and methodologies for validating the chemotactic response of different immune cell types to this compound. By employing a combination of the Boyden chamber assay for initial screening and higher-throughput analysis, microfluidic assays for detailed characterization of cell behavior in stable gradients, and live-cell imaging for kinetic analysis, researchers can gain a thorough understanding of this important biological process.
Future studies could explore the differential expression of FPRs on these immune cell subsets to correlate receptor levels with chemotactic potency. Additionally, investigating the effects of specific inhibitors of the FPR signaling pathway would further validate the mechanism of action of this compound and could lead to the identification of novel therapeutic targets for inflammatory diseases.
References
-
Neutrophil Isolation Protocol. National Center for Biotechnology Information.[Link]
-
A Simple and Efficient Monocyte Isolation Protocol from Human Peripheral Blood. Monash University.[Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. National Center for Biotechnology Information.[Link]
-
Video: Neutrophil Isolation Protocol. JoVE (Journal of Visualized Experiments).[Link]
-
Differential activation of formyl peptide receptor signaling by peptide ligands. National Center for Biotechnology Information.[Link]
-
Neutrophil Isolation: Human Neutrophil Isolation Protocols. Akadeum Life Sciences.[Link]
-
Chemotaxis Cell Migration & Invasion. Sartorius.[Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Immunology.[Link]
-
Isolation and Functional Analysis of Human Neutrophils. National Center for Biotechnology Information.[Link]
-
Simplified Neutrophil Isolation Protocol. ClinMed International Library.[Link]
-
Formyl peptide receptor. Wikipedia.[Link]
-
Isolating Monocytes from Whole Blood: A Step-by-Step Guide. Bitesize Bio.[Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology.[Link]
-
Isolation and Generation of Clinical-Grade Dendritic Cells Using the CliniMACS System. ResearchGate.[Link]
-
Dendritic Cell Isolation and Culture. Bio-protocol.[Link]
-
Monocyte isolation. Bio-protocol.[Link]
-
A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells. National Center for Biotechnology Information.[Link]
-
ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS. National Center for Biotechnology Information.[Link]
-
Microfluidics for Mammalian Cell Chemotaxis. National Center for Biotechnology Information.[Link]
-
A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells. MethodsX.[Link]
-
Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice. JoVE (Journal of Visualized Experiments).[Link]
-
Chemotaxis Assay | Experimental Workflow. ibidi.[Link]
-
IncuCyte® Chemotaxis System for Directional Migration Assays. News-Medical.Net.[Link]
-
Microfluidic Technologies for Temporal Perturbations of Chemotaxis. National Center for Biotechnology Information.[Link]
-
Microfluidic Chemotaxis Assay Pack. Elveflow.[Link]
-
A sensitive, versatile microfluidic assay for bacterial chemotaxis. Proceedings of the National Academy of Sciences.[Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. National Center for Biotechnology Information.[Link]
-
An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. National Center for Biotechnology Information.[Link]
-
The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology.[Link]
-
Activation of neutrophils by N-formyl chemotactic peptides. National Center for Biotechnology Information.[Link]
-
N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. National Center for Biotechnology Information.[Link]
-
The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. Frontiers in Immunology.[Link]
-
An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Semantic Scholar.[Link]
-
Boyden Chamber Assay. ResearchGate.[Link]
-
Boyden Chamber Technique. Merck Millipore.[Link]
-
Multiplexed End-point Microfluidic Chemotaxis Assay using Centrifugal Alignment. bioRxiv.[Link]
-
Tumor necrosis factor-alpha decreases neutrophil chemotaxis to N-formyl-1-methionyl-1-leucyl-1-phenylalanine: analysis of single cell movement. National Center for Biotechnology Information.[Link]
-
N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals. Fisher Scientific.[Link]
-
Formyl peptide-induced chemotaxis of human polymorphonuclear leukocytes does not require either marked changes in cytosolic calcium or specific granule discharge. Role of formyl peptide receptor reexpression (or recycling). National Center for Biotechnology Information.[Link]
-
Effect of the chemotactic factor formyl methionyl- leucyl-phenylalanine and cytochalasin B on the cellular levels of calcium in rabbit neutrophils. National Center for Biotechnology Information.[Link]
Sources
- 1. Microfluidics for Mammalian Cell Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout | Semantic Scholar [semanticscholar.org]
- 13. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 14. Microfluidic Technologies for Temporal Perturbations of Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibidi.com [ibidi.com]
- 16. Chemotactic Migration and Invasion Assays | Sartorius [sartorius.com]
- 17. news-medical.net [news-medical.net]
How does the formylation of D-leucine affect its biological activity compared to unmodified D-leucine?
A Comparative Guide to the Biological Activities of N-Formyl-D-Leucine versus Unmodified D-Leucine
For researchers and professionals in drug development, understanding how simple chemical modifications can dramatically alter the biological function of a molecule is paramount. The formylation of an amino acid—the addition of a formyl group (-CHO) to its alpha-amino group—is a prime example of such a transformation. This guide provides an in-depth comparison of the biological activities of N-formyl-D-leucine and its unmodified counterpart, D-leucine. While direct comparative experimental data for N-formyl-D-leucine is limited in the current literature, by synthesizing established principles of immunology, receptor pharmacology, and the known structure-activity relationships of related molecules, we can construct a robust predictive comparison to guide future research.
D-Leucine: A Chiral Outlier with Limited Intrinsic Immunomodulatory Activity
D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized for their diverse biological roles, from components of bacterial cell walls to neurotransmitters in mammals.[1][2] However, unmodified D-leucine itself is not known to be a significant direct modulator of the innate immune system. Its biological activity is primarily linked to its incorporation into certain peptides or its metabolic pathways, which differ from those of L-leucine.[3]
Unmodified D-leucine is not recognized by the primary receptors of the innate immune system that detect bacterial components. While its L-isomer, L-leucine, plays a crucial role in regulating T-cell function and overall immune metabolism through the mTOR signaling pathway, D-leucine does not share these effects.[4][5] Therefore, in the context of direct immunomodulation, unmodified D-leucine can be considered a baseline with minimal to no activity in stimulating leukocyte chemotaxis or activation.
N-Formyl-D-Leucine: A Putative Agonist of Formyl Peptide Receptors
The addition of a formyl group to the amino terminus of a peptide or amino acid dramatically changes its biological profile, turning it into a potent chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages.[6] This is because N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs), mimicking the N-terminal sequence of bacterial proteins.[7]
The biological activity of N-formylated peptides is mediated by a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[8][9] In humans, there are three main types: FPR1, FPR2, and FPR3. The most well-characterized of these is FPR1, which binds with high affinity to the canonical N-formylated peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP).[10]
Based on the well-established role of the N-formyl group as the primary determinant for FPR binding and activation, it is highly probable that N-formyl-D-leucine acts as an agonist for these receptors.[11][12] The N-formyl group is the key structural feature that allows the molecule to fit into the binding pocket of FPRs and initiate a downstream signaling cascade.[1]
The Formyl Peptide Receptor (FPR) Signaling Pathway
Activation of FPRs by a ligand like N-formyl-D-leucine is expected to trigger a well-defined signaling cascade, leading to a range of cellular responses crucial for the innate immune response.[7]
Figure 1: Proposed signaling pathway of N-formyl-D-leucine via Formyl Peptide Receptors (FPRs).
Comparative Analysis of Biological Activity
The key difference in biological activity between N-formyl-D-leucine and unmodified D-leucine stems from their differential interaction with the innate immune system.
| Feature | Unmodified D-Leucine | N-Formyl-D-Leucine (Predicted) |
| Primary Target | No specific immune receptor identified. | Formyl Peptide Receptors (FPR1, FPR2, FPR3). |
| Mechanism of Action | Primarily metabolic roles; no direct chemoattraction. | Acts as a chemoattractant and activator of phagocytic leukocytes.[6] |
| Key Biological Effects | Limited direct immunomodulatory effects. May have subtle effects on gut microbiota. | - Chemotaxis: Induction of directed migration of neutrophils and macrophages.[13] - Degranulation: Release of antimicrobial proteins from granules. - Superoxide Production: Generation of reactive oxygen species (respiratory burst).[2] |
| Potency | Very low to negligible as an immune modulator. | Expected to be a potent agonist of FPRs, though likely less potent than fMLP due to the single amino acid nature and D-configuration. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in biological activity, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such a comparative study.
Synthesis of N-Formyl-D-Leucine
A standard method for the N-formylation of amino acids involves the use of formic acid and acetic anhydride.
Materials:
-
D-leucine
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend D-leucine in formic acid in a round-bottom flask and cool in an ice bath.
-
Slowly add acetic anhydride dropwise while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Perform a work-up by partitioning the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purify the N-formyl-D-leucine by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Neutrophil Chemotaxis Assay (Transwell Migration)
This assay quantitatively measures the directed migration of neutrophils towards a chemoattractant.[7]
Materials:
-
Primary human neutrophils
-
RPMI 1640 medium with 1% BSA
-
N-formyl-D-leucine and D-leucine stock solutions
-
24-well plate with transwell inserts (3-5 µm pore size)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Isolate primary human neutrophils from fresh whole blood.
-
Resuspend neutrophils in RPMI 1640 + 1% BSA.
-
Add different concentrations of N-formyl-D-leucine, D-leucine (as a negative control), and fMLP (as a positive control) to the lower chambers of the 24-well plate.
-
Add the neutrophil suspension to the upper transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the inserts and label the migrated cells in the lower chamber with Calcein-AM.
-
Quantify the migrated cells by measuring the fluorescence in a plate reader.
Figure 2: Workflow for the neutrophil chemotaxis assay.
Conclusion and Future Directions
The formylation of D-leucine is predicted to act as a molecular switch, transforming it from a relatively inert molecule in the context of innate immunity into a potent chemoattractant for phagocytic leukocytes. This transformation is attributed to the N-formyl group's ability to engage and activate Formyl Peptide Receptors. In contrast, unmodified D-leucine lacks this key structural feature and is therefore not expected to elicit a direct chemoattractive response.
For drug development professionals, this comparison highlights the potential of N-formylated D-amino acids as a novel class of immunomodulatory agents. The incorporation of a D-amino acid could offer increased stability against enzymatic degradation compared to peptides composed entirely of L-amino acids, a desirable property for therapeutic candidates.
Future research should focus on direct experimental validation of the hypotheses presented in this guide. Specifically, determining the binding affinities of N-formyl-D-leucine to the different FPR isoforms and quantifying its potency in inducing chemotaxis, degranulation, and superoxide production in primary human neutrophils will be crucial next steps. Such studies will not only confirm the predicted biological activity but also pave the way for the rational design of novel FPR agonists with tailored therapeutic properties.
References
-
Quehenberger, O., Prossnitz, E. R., Cavanagh, S. L., Cochrane, C. G., & Ye, R. D. (1993). Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors. Journal of Biological Chemistry, 268(24), 18167–18175. [Link]
-
Miettinen, H. M., Gripentrog, J. M., & Jesaitis, A. J. (2000). Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. Journal of Biological Chemistry, 275(50), 39515–39521. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
-
Spisani, S., Cavalletti, T., Gavioli, R., Scatturin, A., Vertuani, G., & Traniello, S. (1986). Response of human neutrophils to formyl-peptide modified at the terminal amino and carboxyl groups. Inflammation, 10(4), 363–369. [Link]
-
Niedel, J., Davis, J., & Cuatrecasas, P. (1980). Covalent affinity labeling of the formyl peptide chemotactic receptor. Journal of Biological Chemistry, 255(15), 7063–7066. [Link]
-
McPhail, L. C., & Snyderman, R. (1989). Priming of human neutrophils with N-formyl-methionyl-leucyl-phenylalanine by a calcium-independent, pertussis toxin-insensitive pathway. Blood, 74(6), 2182–2189. [Link]
-
An, J., & Kim, J. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1189914. [Link]
-
Stincone, A., & Foley, C. (2016). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. The Journal of Nutrition, 146(7), 1494S–1500S. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]
-
Wikipedia. N-Formylmethionine-leucyl-phenylalanine. [Link]
-
Lee, M. S., et al. (2011). N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. The Journal of biological chemistry, 286(19), 17133–17143. [Link]
-
Honda, F., et al. (2004). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 24(23), 10435-10446. [Link]
-
National Institute of Standards and Technology. N-Formyl-dl-leucine. [Link]
-
Fisher Scientific. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals. [Link]
-
Arbour, N., Tremblay, P., & Oth, D. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine, 8(6), 468–475. [Link]
-
Cianciulli, A., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6598. [Link]
-
Schepetkin, I. A., et al. (2009). Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. Molecular Pharmacology, 76(4), 839-849. [Link]
-
Manjarin, R., et al. (2016). Effects of dietary leucine supplementation and immune system stimulation on plasma AA concentrations and tissue protein synthesis in starter pigs. Journal of Animal Science, 94(10), 4220-4231. [Link]
-
Pal, D., & Dasgupta, A. (2024). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 25(22), 13589. [Link]
-
Wikipedia. Formyl peptide receptor. [Link]
-
Pal, D., & Dasgupta, A. (2024). Double-Edge Effects of Leucine on Cancer Cells[v1]. Preprints.org. [Link]
-
ResearchGate. Biological Roles of Neutrophil-Derived Granule Proteins and Cytokines. [Link]
-
ResearchGate. Isoleucine Plays an Important Role for Maintaining Immune Function. [Link]
-
West, N. P., et al. (2013). Effect of post-exercise protein-leucine feeding on neutrophil function, immunomodulatory plasma metabolites and cortisol during a 6-day block of intense cycling. European Journal of Applied Physiology, 113(10), 2547-2557. [Link]
-
Wikipedia. D-Amino acid. [Link]
-
FLORE. Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the tr. [Link]
-
Fan, H., et al. (2018). Leucine-Enriched Diet Reduces Fecal MPO but Does Not Protect Against DSS Colitis in a Mouse Model of Crohn's Disease-like Ileitis. Nutrients, 10(11), 1774. [Link]
-
Chichlowski, M., et al. (2018). The effects of a high protein, high leucine diet on the immune system in overweight and obese dogs. Journal of Animal Science, 96(8), 3217-3229. [Link]
-
Otaka, M., & Odashima, M. (2021). N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils. Clinical and Experimental Immunology, 113(1), 39-47. [Link]
Sources
- 1. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Priming of human neutrophils with N-formyl-methionyl-leucyl-phenylalanine by a calcium-independent, pertussis toxin-insensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response of human neutrophils to formyl-peptide modified at the terminal amino and carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent affinity labeling of the formyl peptide chemotactic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-甲酰-甲硫氨酰-亮氨酰-苯丙氨酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Designing Control Experiments for N-alpha-Formyl-D-leucine: A Case Study in Novel Compound Characterization
For researchers, scientists, and drug development professionals, the introduction of a novel small molecule like N-alpha-Formyl-D-leucine into a research pipeline necessitates a rigorous and well-controlled experimental framework. The ultimate goal is to unambiguously define its biological activity, mechanism of action, and potential therapeutic utility. This guide provides an in-depth, technically focused comparison of essential control experiments for studying this compound, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific validation.
The Investigative Rationale: Deconstructing this compound
The structure of this compound provides immediate clues to its potential biological target. The N-formyl group is a hallmark of peptides of bacterial and mitochondrial origin. These N-formylated peptides are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are key players in the innate immune response.[1][2][3] The presence of a D-amino acid (D-leucine) is also noteworthy, as it may confer resistance to enzymatic degradation and could influence receptor interaction and specificity.[4]
Therefore, a primary working hypothesis is that This compound acts as a ligand for one or more members of the Formyl Peptide Receptor family (FPR1, FPR2, FPR3) . Our experimental design will be built around testing this hypothesis through a series of robustly controlled in vitro assays.
The Pillars of a Self-Validating Experimental Design
To ensure the scientific integrity of our findings, a multi-tiered control strategy is essential. This strategy is designed to eliminate ambiguity and provide a clear, interpretable dataset.
Diagram of the Core Experimental Logic
Caption: Core experimental logic for characterizing this compound.
Comparative Analysis of Essential Controls
| Control Type | Example Compound | Rationale and Experimental Application | Expected Outcome if Hypothesis is Correct |
| Positive Control | fMLP (N-formyl-methionyl-leucyl-phenylalanine) | A well-characterized, potent agonist for FPR1.[1] Establishes that the cellular assay is responsive to FPR activation and provides a benchmark for the potency and efficacy of the test compound. | fMLP will induce a robust, dose-dependent response in all FPR-mediated assays (e.g., calcium mobilization, chemotaxis). |
| Negative (Vehicle) Control | DMSO (Dimethyl sulfoxide) or PBS | The solvent used to dissolve the test compound and controls. Ensures that the observed effects are due to the compound itself and not the vehicle. Essential for establishing the baseline response. | The vehicle alone should produce no significant effect on the assay readout compared to untreated cells. |
| Antagonist Control | Boc-MLF or Boc-Phe-dLeu-Phe-dLeu-Phe | A competitive antagonist of FPRs.[5] Used to confirm that the activity of this compound is specifically mediated through FPRs. If the antagonist blocks the effect of the test compound, it strongly supports an FPR-mediated mechanism. | Pre-treatment with the antagonist will significantly attenuate or completely block the cellular response induced by this compound. |
| Stereoisomer Control | N-alpha-Formyl-L-leucine | The L-enantiomer of the test compound. FPRs can exhibit stereoselectivity. Comparing the activity of the D- and L-forms reveals whether the receptor interaction is stereospecific, a common feature of biological receptor-ligand interactions.[4] | N-alpha-Formyl-L-leucine may show different potency or efficacy compared to the D-enantiomer, or it may be inactive. |
| Compound Purity Control | N/A | Not a compound, but a critical experimental step. The purity of the synthesized this compound must be confirmed by analytical methods like HPLC-MS and NMR to ensure that any observed activity is not due to a contaminant.[6][7] | Analytical data should confirm a high degree of purity (e.g., >95%) for the test compound. |
Key Experimental Protocols for Functional Characterization
The following are detailed, step-by-step methodologies for foundational experiments to test the hypothesis that this compound is an FPR agonist.
Calcium Mobilization Assay
Rationale: FPRs are Gq-coupled receptors, and their activation leads to a rapid increase in intracellular calcium concentration. This is a robust, high-throughput method for detecting receptor agonism.
Experimental Workflow Diagram:
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Culture: Culture a human neutrophil-like cell line (e.g., HL-60 differentiated with DMSO) that endogenously expresses FPRs.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Washing: Gently wash the cells with a buffered salt solution to remove any extracellular dye.
-
Pre-incubation (for antagonist control): Add the FPR antagonist (e.g., Boc-MLF) to the designated wells and incubate for 15-30 minutes. Add vehicle to all other wells.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 30-60 seconds. Inject the test compound (this compound), positive control (fMLP), and vehicle control into their respective wells.
-
Data Acquisition: Immediately begin recording the change in fluorescence intensity over time (typically 2-5 minutes).
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Calculate the peak response for each condition and plot dose-response curves to determine EC50 values.
Chemotaxis Assay
Rationale: A primary physiological function of FPR activation on immune cells is to induce chemotaxis—directed cell migration towards a chemical gradient.[8][9]
Experimental Workflow Diagram:
Caption: Workflow for the chemotaxis assay using a Boyden chamber.
Protocol:
-
Prepare Chemoattractants: Prepare serial dilutions of this compound, fMLP (positive control), and the vehicle control in assay medium.
-
Assay Setup: Add the chemoattractant solutions to the lower wells of a chemotaxis plate (e.g., a 24-well plate with Transwell® inserts).
-
Cell Preparation: Resuspend FPR-expressing cells (e.g., primary human neutrophils or differentiated HL-60 cells) in assay medium.
-
Cell Addition: Add the cell suspension to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate for 1-3 hours at 37°C to allow cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: Remove the inserts. Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQUANT®) or by direct cell counting via microscopy or flow cytometry.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant.
Expected Data Summary and Interpretation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Expected Results from Calcium Mobilization Assay
| Compound | EC50 (nM) | Maximum Response (% of fMLP) |
| This compound | To be determined | To be determined |
| fMLP (Positive Control) | 1 - 10 | 100% |
| Vehicle (Negative Control) | N/A | ~0% |
| N-alpha-Formyl-L-leucine | To be determined | To be determined |
| This compound + Boc-MLF | No response expected | ~0% |
Table 2: Expected Results from Chemotaxis Assay
| Compound | Peak Chemotactic Concentration (nM) | Chemotactic Index (Fold increase over vehicle) |
| This compound | To be determined | To be determined |
| fMLP (Positive Control) | ~10 | High (e.g., >10-fold) |
| Vehicle (Negative Control) | N/A | 1.0 (by definition) |
| N-alpha-Formyl-L-leucine | To be determined | To be determined |
Concluding Remarks for the Diligent Researcher
References
- Smolecule. (n.d.). Buy n-alpha-Formyl-DL-norleucine.
- MedchemExpress. (n.d.). Formyl Peptide Receptor (FPR) | Agonists Antagonists.
-
Panaro, M. A., Acquafredda, A., Sisto, M., Lisi, S., Maffione, A. B., & Mitolo, V. (2006). Biological role of the N-formyl peptide receptors. Immunopharmacology and Immunotoxicology, 28(1), 103-127. [Link]
- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology.
- Cattaneo, F., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules, 30(14), 1234.
- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers.
- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The N-Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Immunology, 30(11), 506-514.
- Stone, S., et al. (2022). Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class. International Journal of Molecular Sciences, 23(23), 15197.
- Perretti, M., & D'Acquisto, F. (2019). Formyl peptide receptor type 2 agonists to kick-start resolution pharmacology. British Journal of Pharmacology, 176(8), 994-1006.
- He, H. Q., & Ye, R. D. (2017). Regulation of inflammation by members of the formyl-peptide receptor family. Journal of Leukocyte Biology, 101(3), 557-567.
- BenchChem. (2025). Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide.
- National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- BenchChem. (2025). A Researcher's Guide to N-Formyl-L-leucine-d3 Standards: A Comparative Analysis.
- Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. The FASEB journal, 11(6), 449-456.
Sources
- 1. Biological role of the N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on the biological effects of N-alpha-Formyl-D-leucine
An In-Depth Guide to Investigating the Biological Effects of N-alpha-Formyl-D-leucine: A Comparative and Methodological Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate, characterize, and compare the biological effects of this compound. Long considered biological outliers, D-amino acids are now recognized for their significant roles in physiological and pathological processes.[1][2][3] this compound sits at the intriguing intersection of D-amino acid biology and the well-established field of N-formyl peptide signaling, which is a cornerstone of innate immunity.[4][5]
Given the relative scarcity of published data specifically on this compound compared to its L-amino acid-containing counterparts, this guide is structured not merely to replicate a single known finding, but to provide a robust, self-validating experimental blueprint for its comprehensive biological characterization. We will delve into the established mechanisms of canonical N-formyl peptides, propose a logical workflow for investigating the D-leucine variant, and provide detailed protocols and comparative benchmarks.
Part 1: The Scientific Context: N-Formyl Peptides and the "D" Distinction
The Canonical Role of N-Formyl Peptides in Immunity
N-formyl peptides, such as the widely studied N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages.[6] Their biological significance stems from their origin: they are produced by bacteria and are also released from damaged mitochondria.[5][7] This allows the innate immune system to recognize these molecules as "danger signals," initiating an inflammatory response to infection or tissue injury.[7]
These peptides exert their effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[4] In humans, this family consists of three members:
-
FPR1: A high-affinity receptor for fMLP, primarily responsible for mediating the classic chemotactic and pro-inflammatory responses to bacterial peptides.[8][9]
-
FPR2 (also known as ALX): A more promiscuous receptor that binds a wide array of ligands, including N-formyl peptides, lipids (like lipoxin A4), and various protein fragments. Its activation can lead to either pro- or anti-inflammatory responses depending on the specific agonist.[10][11]
-
FPR3: The least characterized member, which also appears to bind some N-formyl peptides.[8][10]
Activation of these receptors, particularly FPR1, triggers a cascade of intracellular signaling events crucial for immune cell function.[9]
The "D" Distinction: Why Chirality Matters
While proteins are almost exclusively composed of L-amino acids, D-amino acids are prevalent in the microbial world, notably in peptidoglycan cell walls.[12] Their presence in mammals is also increasingly appreciated, where they function as neurotransmitters and signaling molecules.[3][13] The key implications of substituting an L-amino acid with its D-enantiomer in a peptide are:
-
Proteolytic Resistance: D-amino acid-containing peptides are often resistant to degradation by standard proteases, potentially giving them a much longer biological half-life.
-
Altered Receptor Affinity and Efficacy: The three-dimensional conformation of a peptide is critical for receptor binding. A D-amino acid can drastically alter this shape, potentially converting an agonist into an antagonist, a partial agonist, or a biased agonist that preferentially activates only a subset of downstream signaling pathways.[8]
Therefore, the central question is: Does this compound engage the FPR signaling axis, and if so, how does its activity compare to its L-enantiomer and other known ligands?
Part 2: A Methodological Workflow for Characterization
This section provides a logical, step-by-step workflow for the synthesis and biological evaluation of this compound.
Synthesis and Purity Assessment
Before any biological testing, the integrity of the compound must be rigorously established.
Protocol 1: Synthesis of this compound
The synthesis can be achieved via the formylation of commercially available D-leucine. A common method utilizes a mixture of formic acid and acetic anhydride.[14]
-
Materials: D-leucine, Formic acid (≥95%), Acetic anhydride (≥98%), Deionized water, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Suspend D-leucine (1.0 eq) in formic acid in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise, maintaining a low temperature.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Perform a work-up by partitioning the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent to yield crude this compound.
-
-
Purification: Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[14]
Protocol 2: Purity and Chiral Analysis
This step is critical to ensure that observed effects are not due to contaminants or the presence of the L-enantiomer.
-
Purity Analysis:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).
-
Objective: To confirm the chemical identity (correct mass) and determine the purity (ideally >98%).
-
-
Chiral Analysis:
-
Method: Chiral HPLC. This is essential for separating and quantifying the D- and L-enantiomers.[15]
-
Objective: To confirm that the sample is enantiomerically pure (e.g., >99% D-enantiomer) and free from the L-leucine counterpart. This is a crucial self-validating step, as any significant L-enantiomer contamination would confound the results.
-
Part 3: Biological Assays and Comparative Data
The following protocols are designed to test the hypothesis that this compound interacts with the FPR family. All experiments should include a panel of controls.
Comparative Compounds:
-
This compound (Test)
-
N-alpha-Formyl-L-leucine (Chiral Control)
-
fMLP (Positive Control / Benchmark) [6]
-
D-Leucine (Unformylated Control)
-
Vehicle (Negative Control, e.g., DMSO)
Cell Systems:
-
Human neutrophils isolated from fresh blood.
-
A human myeloid cell line like U937 or HL-60, which can be differentiated to express FPRs.[16]
-
HEK293 cells stably transfected to express human FPR1, FPR2, or FPR3 individually. This allows for deconvolution of receptor-specific effects.
Receptor Binding
Protocol 3: Competitive Radioligand/Fluorescent Binding Assay
This assay directly measures the ability of the test compound to displace a known high-affinity ligand from the receptor.
-
Setup: Prepare whole cells or membrane fractions from an appropriate cell system.
-
Ligand: Use a labeled high-affinity FPR1 ligand, such as [³H]fMLP or a fluorescently-tagged fMLP analog.[16]
-
Procedure:
-
Incubate a fixed concentration of the labeled ligand with the cells/membranes.
-
In parallel tubes, add increasing concentrations of the unlabeled competitor (this compound or controls).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free ligand (e.g., by rapid filtration).
-
Quantify the amount of bound labeled ligand.
-
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki) or IC50 value.
Downstream Functional Assays
Protocol 4: Intracellular Calcium Mobilization
This is a rapid and robust functional readout of Gq-coupled GPCR activation.[10]
-
Cell Loading: Load FPR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measurement: Place cells in a fluorometric plate reader or cuvette-based fluorometer.
-
Stimulation: Record the baseline fluorescence, then inject the test compound or controls and continue recording the fluorescence signal over time.
-
Analysis: Quantify the peak increase in fluorescence relative to the baseline. Plot the response against the log concentration of the agonist to determine the EC50 (concentration for 50% maximal effect) and Emax (maximum effect).
Protocol 5: Chemotaxis Assay
Chemotaxis is the hallmark biological response mediated by FPR1 in neutrophils.[9]
-
Apparatus: Use a Boyden chamber or a modern equivalent (e.g., Transwell inserts) with a porous membrane.
-
Procedure:
-
Place a solution containing the test compound or controls in the lower chamber.
-
Add a suspension of FPR-expressing cells (e.g., neutrophils) to the upper chamber.
-
Incubate for a sufficient time (e.g., 60-90 minutes) to allow cell migration through the membrane toward the chemoattractant.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
-
Analysis: Count the number of migrated cells per high-power field. Plot the number of migrated cells against the log concentration of the chemoattractant.
Data Summary and Interpretation
The power of this guide lies in the direct comparison of results. The quantitative data should be summarized in tables for clarity.
Table 1: Hypothetical Comparative Receptor Binding and Functional Data
| Compound | Receptor Binding (Ki, nM) at FPR1 | Calcium Mobilization (EC50, nM) | Chemotaxis (EC50, nM) |
| fMLP | 1 - 10 | 1 - 10 | 0.1 - 5 |
| N-alpha-Formyl-L-leucine | 50 - 200 | 100 - 500 | 50 - 250 |
| This compound | ??? | ??? | ??? |
| D-Leucine | >10,000 | No Activity | No Activity |
Interpreting Potential Outcomes:
-
Scenario A: Potent Agonist Activity: If this compound shows low nM Ki and EC50 values, similar to or slightly less potent than fMLP, it would suggest it is a strong FPR agonist. The key follow-up would be to assess its in vivo stability and efficacy.
-
Scenario B: Weak Agonist Activity: If it shows activity but at micromolar concentrations (significantly weaker than the L-form), it suggests the D-configuration is sterically disfavored for optimal receptor activation.
-
Scenario C: Competitive Antagonist Activity: If this compound shows binding affinity (a measurable Ki) but fails to elicit a response in functional assays (no calcium flux, no chemotaxis), it should be tested as an antagonist. This is done by measuring the dose-response curve of fMLP in the presence of a fixed concentration of this compound. A rightward shift in the fMLP curve would confirm competitive antagonism.
-
Scenario D: No Activity: If no binding or functional activity is observed, it would indicate that this compound does not interact with FPRs. Investigations could then shift to other potential biological effects, such as impacts on cellular metabolism, leveraging knowledge about leucine's role in pathways like mTOR.[17][18]
Part 4: Conclusion and Future Directions
This guide provides a rigorous, foundational framework for investigating the biological effects of this compound. By grounding the investigation in the well-understood pharmacology of the Formyl Peptide Receptor family and employing strict comparative controls—most importantly the L-enantiomer—researchers can generate clear, interpretable, and publishable findings.
The unique chirality of this compound presents a compelling scientific question. The results of these experiments could reveal a novel chemical probe with unique properties, such as a long-acting FPR agonist resistant to degradation, or a selective FPR antagonist. Such a discovery would be of significant interest to researchers in immunology, inflammation, and drug development.
References
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]
-
Formyl peptide receptor - Wikipedia. Wikipedia. [Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. National Center for Biotechnology Information. [Link]
-
The Role of D-Amino Acids in Humans. News-Medical.Net. [Link]
-
Distinctive Role of D-amino acids in Biological Homochirality in Life. Frontiers in Microbiology. [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. National Center for Biotechnology Information. [Link]
-
Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. National Center for Biotechnology Information. [Link]
-
Biosensors for D-Amino Acids: Detection Methods and Applications. MDPI. [Link]
-
Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]
-
Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
-
Enzymatic Detection of d-Amino Acids. ResearchGate. [Link]
-
A method for highly sensitive detection of D-amino acids. Atlas of Science. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. National Center for Biotechnology Information. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
N-FORMYL-DL-LEUCINE (CAS 5338-45-4). LookChem. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. National Center for Biotechnology Information. [Link]
-
Multiple Activation Steps of the N-Formyl Peptide Receptor. ACS Publications. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. [Link]
-
N-Formyl-Methionyl-Leucyl-Phenylalanine Inhibits both Gamma Interferon- and Interleukin-10-Induced Expression of FcγRI on Human Monocytes. National Center for Biotechnology Information. [Link]
-
Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]
-
Scientists identify interactions that stabilize a neurodegeneration-associated protein. Brown University. [Link]
-
Research progress in the role and mechanism of Leucine in regulating animal growth and development. National Center for Biotechnology Information. [Link]
-
N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. National Center for Biotechnology Information. [Link]
-
Acetylation turns leucine into a drug by membrane transporter switching. National Center for Biotechnology Information. [Link]
-
Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. National Center for Biotechnology Information. [Link]
-
N-Formylmethionine-leucyl-phenylalanine - Wikipedia. Wikipedia. [Link]
-
N-Acetyl-l-Leucine and Neurodegenerative Disease. National Foundation for Niemann-Pick Diseases. [Link]
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils. PubMed. [Link]
-
N-Acetyl-l-Leucine and Neurodegenerative Disease. PubMed. [Link]
-
Leucine-enriched essential amino acids attenuate inflammation in rat muscle and enhance muscle repair after eccentric contraction. National Center for Biotechnology Information. [Link]
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. PubMed. [Link]
-
Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. National Center for Biotechnology Information. [Link]
-
Changes in pro-inflammatory markers and leucine concentrations in response to Nordic Walking training combined with vitamin D supplementation in elderly women. PubMed. [Link]
-
The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. National Center for Biotechnology Information. [Link]
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. National Center for Biotechnology Information. [Link]
-
Molecular chaperones, α-synuclein, and neurodegeneration. PubMed. [Link]
Sources
- 1. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 7. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases [mdpi.com]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-alpha-Formyl-D-leucine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-alpha-Formyl-D-leucine (CAS No. 44978-39-4). As researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture and environmental stewardship. This document synthesizes technical data with established laboratory safety practices to ensure that the disposal of this amino acid derivative is conducted with the utmost care and precision.
The causality behind these procedures is rooted in the precautionary principle. While this compound is not broadly classified as a hazardous substance, comprehensive toxicological and ecological data is not fully available.[1] Therefore, treating it with the rigor of a potentially hazardous chemical ensures the highest standard of safety and minimizes environmental impact.
Core Chemical and Safety Data
Understanding the fundamental properties of a chemical is critical for its safe handling and disposal. The following table summarizes key information for this compound.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-formamido-4-methylpentanoic acid | [2][3] |
| CAS Number | 44978-39-4 | [2][3] |
| Molecular Formula | C₇H₁₃NO₃ | [2][3] |
| Molecular Weight | 159.2 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Known Hazards | Not classified as hazardous by GHS, but may cause skin, eye, and respiratory irritation. | [1] |
| Solubility | Soluble in water. | [3] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [1] |
The Disposal Workflow: A Self-Validating System
The following workflow is designed to be a self-validating system, ensuring that each step is completed before proceeding to the next, thereby guaranteeing a safe and compliant disposal process.
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. The rationale for this is to prevent any direct contact with the chemical, thereby mitigating any potential, uncharacterized hazards.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Dispose of contaminated gloves after use.
-
Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, impervious clothing may be necessary.[1]
-
Respiratory Protection: If there is a risk of generating dust, a full-face respirator should be used.[1]
Proper segregation of chemical waste is fundamental to laboratory safety. It prevents potentially hazardous reactions between incompatible substances.[5]
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of solid this compound waste. The container should be in good condition, with a secure, sealable lid.
-
Labeling: The label must clearly state "this compound Waste" and include the associated CAS number (44978-39-4).
-
No Mixing of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]
In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.
-
Containment: Prevent further spread of the spill.
-
Collection: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated waste container.[4]
-
Cleaning: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
The final stage of the disposal process must be conducted with the same level of diligence as the initial handling.
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste. This area should be secure and away from general laboratory traffic.[6]
-
Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer. While some non-hazardous amino acids may be suitable for drain disposal, the lack of comprehensive ecotoxicity data for this compound necessitates a more cautious approach.[7][8]
Disposal Decision Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal decision workflow for this compound.
References
-
Axios Research. N-Formyl-L-leucine - CAS - 6113-61-7. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
PubChem. N-Formylleucine. [Link]
-
AAPPTec. MSDS - Safety Data Sheet. [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. H34465.03 [thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. otago.ac.nz [otago.ac.nz]
- 8. sfasu.edu [sfasu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-alpha-Formyl-D-leucine
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including N-alpha-Formyl-D-leucine, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
While this compound is not classified as acutely toxic, available safety data indicates that it is an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2] The primary risks associated with this compound, which is typically a solid, stem from direct contact with the skin or eyes and the inhalation of airborne dust particles.[3][4][5] Therefore, our PPE strategy is centered on creating effective barriers against these routes of exposure.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure being performed. We will approach this by considering three common laboratory scenarios, each with escalating potential for exposure.
Scenario 1: Low-Exposure Activities
-
Tasks: Weighing small quantities in a contained environment (e.g., a balance with a draft shield), preparing stock solutions, and handling sealed containers.
-
Rationale: These activities present a minimal risk of dust generation or splashing. The primary goal is to prevent incidental contact.
Essential PPE for Low-Exposure Scenarios
| PPE Category | Recommended Equipment | Specifications & Justification |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][5][6] This provides a crucial barrier against accidental splashes during solution preparation or stray dust particles. |
| Hand Protection | Nitrile gloves. | Nitrile offers excellent resistance to a wide range of chemicals and provides a durable barrier against solid materials.[7] Always inspect gloves for tears or punctures before use. |
| Body Protection | Standard laboratory coat. | A lab coat protects your skin and personal clothing from minor spills and contamination. |
Scenario 2: Moderate-Exposure Activities
-
Tasks: Scooping or transferring larger quantities of the solid, preparing concentrated solutions, and procedures with a higher risk of spills.
-
Rationale: These tasks increase the likelihood of generating airborne dust and the potential for larger spills. Consequently, a higher level of respiratory and skin protection is warranted.
Enhanced PPE for Moderate-Exposure Scenarios
| PPE Category | Recommended Equipment | Specifications & Justification |
| Eye/Face Protection | Chemical safety goggles. | Goggles provide a full seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.[7] |
| Hand Protection | Nitrile gloves. | As with low-exposure scenarios, nitrile gloves are appropriate. Ensure proper removal technique to avoid contaminating your skin. |
| Body Protection | Laboratory coat. | A standard lab coat remains sufficient for protecting against spills. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent. | When handling quantities that could generate dust, respiratory protection is critical to prevent irritation.[2][8] All handling of powders should ideally be performed within a chemical fume hood or ventilated enclosure.[5][8] |
Scenario 3: High-Exposure & Emergency Situations
-
Tasks: Cleaning up a significant spill, or any situation where ventilation is compromised or dust levels are visibly high.
-
Rationale: Emergency situations demand the highest level of protection to mitigate immediate irritation risks and prevent significant inhalation of the compound.
Comprehensive PPE for High-Exposure Scenarios
| PPE Category | Recommended Equipment | Specifications & Justification |
| Eye/Face Protection | Full-face respirator. | A full-face respirator provides the highest level of protection for both the eyes and respiratory system, isolating the user from high concentrations of airborne particles.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Continue with standard glove use, but consider double-gloving for extensive cleanup operations. |
| Body Protection | Impervious clothing or a disposable coverall. | In the event of a large spill, a lab coat may not be sufficient. Impervious or disposable garments prevent the saturation of personal clothing with the chemical.[3] |
| Respiratory Protection | Full-face respirator with P100 (or equivalent) particulate filters. | This provides a high-efficiency barrier against airborne dust, which is the primary concern during a large spill cleanup.[3] |
Procedural Workflow: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The sequence of putting on (donning) and taking off (doffing) is critical to prevent cross-contamination.
PPE Donning and Doffing Sequence
Caption: The proper sequence for donning and doffing PPE to minimize cross-contamination.
Operational Plan: Spill Management and Disposal
A proactive plan for accidental releases and waste disposal is a cornerstone of laboratory safety.
Spill Cleanup Protocol
In the event of a spill, your immediate actions should be to:
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Assess and Select PPE: Based on the spill size, don the appropriate PPE as outlined in Scenario 3.
-
Containment: Prevent further spread of the powder.
-
Cleanup: Carefully sweep or vacuum (with HEPA filter) the solid material.[9] Avoid actions that generate dust.[3][4][5] Place the collected material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area according to your institution's standard operating procedures.
Waste Disposal Workflow
All materials contaminated with this compound, including used gloves, weigh boats, and cleanup materials, must be treated as chemical waste.
Caption: A systematic workflow for the safe disposal of contaminated materials.
Do not dispose of this compound or contaminated materials in standard trash or down the drain.[3][9] All waste must be handled in accordance with local, state, and federal environmental regulations.[8]
By adhering to these experience-driven guidelines and understanding the rationale behind each piece of protective equipment, you can handle this compound with confidence, ensuring a safe environment for yourself and your colleagues.
References
-
N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
-
MSDS - Safety Data Sheet. AAPPTec. [Link]
-
Safety Data Sheet D-Leucine. metasci. [Link]
-
Material Safety Data Sheet - DL-alpha-methylleucine. Cole-Parmer. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Sources
- 1. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
